molecular formula C11H16N2O B1588051 2-(Morpholin-4-ylmethyl)aniline CAS No. 95539-61-0

2-(Morpholin-4-ylmethyl)aniline

Cat. No.: B1588051
CAS No.: 95539-61-0
M. Wt: 192.26 g/mol
InChI Key: BNBJMXCRCHPDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBJMXCRCHPDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424461
Record name 2-(morpholin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95539-61-0
Record name 2-(morpholin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-ylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholin-4-ylmethyl)aniline is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its unique architecture, combining a reactive aniline moiety with a conformationally significant morpholine ring, imparts desirable physicochemical properties such as enhanced solubility and bioavailability to parent drug candidates.[1] This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of this compound. We will explore its synthesis, dissect its key structural features, and delve into the conformational isomerism dictated by the interplay of its constituent functional groups. This analysis is grounded in established principles of stereochemistry and supported by spectroscopic and computational data from analogous systems, offering valuable insights for researchers leveraging this scaffold in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₁₆N₂O, is a secondary amine that has garnered considerable attention in the fields of pharmaceutical development and organic synthesis.[1] Its utility stems from the strategic combination of an aniline ring, a primary aromatic amine that is a common precursor in many synthetic pathways, and a morpholine heterocycle. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles.[1] The presence of this heterocycle can enhance aqueous solubility, modulate lipophilicity, and provide a handle for further chemical modification.

The molecule's application as a key intermediate is extensive, finding use in the synthesis of compounds targeting neurological disorders and in the development of specialty polymers with improved thermal stability.[1] Understanding the three-dimensional structure and conformational flexibility of this compound is paramount for predicting its reactivity, designing derivatives with specific biological activities, and comprehending its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95539-61-0[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Appearance Light brown solid[1]
Purity ≥ 95% (NMR)[1]
Predicted XlogP 0.7[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Mannich reaction . This powerful three-component condensation reaction involves an active hydrogen compound (in this case, aniline), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine).[3][4] The reaction proceeds via the formation of an Eschenmoser's salt precursor in situ, which then undergoes electrophilic substitution onto the electron-rich aniline ring, preferentially at the ortho position.

General Synthetic Protocol

A typical laboratory-scale synthesis would involve the following steps:

  • Formation of the Mannich Reagent: Morpholine is reacted with formaldehyde in a suitable solvent, often an alcohol like ethanol, to form the corresponding iminium ion.

  • Aminomethylation of Aniline: Aniline is added to the reaction mixture. The iminium ion then acts as an electrophile, and the aniline, activated by its amino group, undergoes electrophilic aromatic substitution. The ortho-position is favored due to the directing effect of the amino group and potential chelation control.

  • Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

G cluster_0 Mannich Reaction Aniline Aniline Product This compound Aniline->Product Formaldehyde Formaldehyde Formaldehyde->Product Morpholine Morpholine Morpholine->Product

Fig. 1: Reactants in the Mannich synthesis of the target molecule.

Molecular Structure and Conformation

The conformational landscape of this compound is determined by the rotational degrees of freedom around several key single bonds and the inherent conformational preferences of the morpholine ring. A thorough analysis requires consideration of each structural component.

The Aniline Moiety

The aniline portion of the molecule consists of a benzene ring substituted with an amino group (-NH₂) and the morpholinomethyl group at the ortho position. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The planarity of the benzene ring is largely maintained.

The Morpholine Ring Conformation

The six-membered morpholine ring is not planar and, akin to cyclohexane, adopts a chair conformation to minimize torsional and steric strain. This chair conformation is significantly more stable than the alternative boat or twist-boat conformations. Within the chair conformation, the substituent on the nitrogen atom (in this case, the benzyl-aniline group) can occupy either an equatorial or an axial position.

  • N-Equatorial Conformer: The substituent is directed away from the ring, minimizing steric interactions. This is generally the more stable conformation for N-substituted morpholines.

  • N-Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to greater steric hindrance with the axial hydrogens on the same side of the ring.

Dynamic NMR studies on N-substituted morpholines have confirmed the predominance of the chair conformation in solution.[5][6][7]

G cluster_0 Morpholine Ring Conformations Chair Chair Conformation (Most Stable) Boat Boat Conformation (Less Stable) Chair->Boat Ring Inversion TwistBoat Twist-Boat Conformation (Less Stable) Boat->TwistBoat Conformational Change

Fig. 2: Conformational possibilities of the morpholine ring.
Rotational Isomerism around the C-N and C-C Bonds

Several rotatable single bonds contribute to the overall conformational flexibility of this compound:

  • Rotation around the Ar-CH₂ bond: The rotation of the morpholinomethyl group relative to the aniline ring. The energy barrier for this rotation is expected to be relatively low, but certain conformations will be favored to minimize steric clashes with the ortho-amino group.

  • Rotation around the CH₂-N(morpholine) bond: The orientation of the aniline-methylene fragment with respect to the morpholine ring.

  • Rotation around the Ar-NH₂ bond: The orientation of the amino group relative to the aromatic ring.

The interplay of these rotations, coupled with the chair conformation of the morpholine ring, gives rise to a complex potential energy surface with several local minima corresponding to different stable conformers.

Intramolecular Hydrogen Bonding

A key feature influencing the preferred conformation of this compound is the potential for intramolecular hydrogen bonding . The proximity of the aniline's amino group (-NH₂) to the morpholine's nitrogen and oxygen atoms in the ortho position allows for the formation of a six- or seven-membered ring through a hydrogen bond.

  • N-H···N(morpholine) Hydrogen Bond: This interaction would involve one of the N-H protons of the aniline and the lone pair of the morpholine nitrogen. This would likely stabilize a conformation where the morpholinomethyl group is oriented towards the amino group.

  • N-H···O(morpholine) Hydrogen Bond: Alternatively, a hydrogen bond could form between an N-H proton and the lone pair of the morpholine oxygen.

G cluster_1 Key Conformational Factors MorpholineChair Morpholine Chair Conformation StericHindrance Steric Hindrance MorpholineChair->StericHindrance BondRotation Rotation around Single Bonds (Ar-CH₂, CH₂-N) BondRotation->StericHindrance IntraHbond Intramolecular Hydrogen Bonding (N-H···N or N-H···O) IntraHbond->BondRotation

Fig. 3: Factors influencing the conformation of the target molecule.

Experimental and Computational Methodologies for Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound would be best achieved through a combination of experimental and computational techniques.

Experimental Techniques
  • X-ray Crystallography: Provides the definitive solid-state structure of the molecule, revealing bond lengths, bond angles, and the preferred conformation in the crystalline state. To date, a crystal structure for this compound has not been reported in the public domain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying the conformation of molecules in solution.[5][7][10]

    • ¹H NMR: The chemical shifts and coupling constants of the morpholine ring protons can provide information about the chair conformation and the orientation of the N-substituent.

    • ¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the conformational environment.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to identify through-space interactions between protons, providing evidence for specific conformations and the presence of intramolecular hydrogen bonds.

  • Infrared (IR) Spectroscopy: As mentioned, the position and shape of the N-H stretching bands can indicate the presence and strength of intramolecular hydrogen bonding.[8][9]

Computational Methods
  • Density Functional Theory (DFT): A widely used quantum mechanical method to calculate the geometries and relative energies of different conformers.[11][12] A conformational search followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can map out the potential energy surface and identify the most stable conformers in the gas phase or in solution (using a continuum solvent model).

  • Molecular Dynamics (MD) Simulations: Can be used to explore the dynamic behavior of the molecule over time, providing insights into the transitions between different conformational states.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its molecular structure is characterized by the interplay of a planar aniline ring, a flexible methylene linker, and a conformationally dynamic morpholine ring that preferentially adopts a chair conformation. The overall three-dimensional shape in solution is likely governed by a combination of steric effects, which favor an equatorial orientation of the substituent on the morpholine nitrogen, and the potential for stabilizing intramolecular hydrogen bonds between the aniline's amino group and the heteroatoms of the morpholine ring. A definitive elucidation of its conformational preferences would benefit from further dedicated experimental studies, particularly X-ray crystallography and advanced NMR techniques, complemented by high-level computational modeling. A thorough understanding of its structural and conformational properties will continue to be a valuable asset for the rational design of novel molecules with tailored biological activities and material properties.

References

  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • Aminomethyl Transfer (Mannich) Reactions Between an O‐Triethylsilylated Hemiaminal and Anilines, RnC6H5−nNH2 Leading to New Diamines, Triamines, Imines, or 1,3,5‐Triazines Dependent upon Substituent R - ResearchGate. Available at: [Link]

  • Mannich reactions of ketones, benzaldehyde and aniline. - ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available at: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]

  • Supporting Information - MPG.PuRe. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. Available at: [Link]

  • Mannich reaction - Wikipedia. Available at: [Link]

  • Infrared (IR) Spectroscopy. Available at: [Link]

  • This compound (C11H16N2O) - PubChemLite. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. Available at: [Link]

  • Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure - ResearchGate. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. Available at: [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k) - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives - ResearchGate. Available at: [Link]

  • Potential energy profiles for the flexible scan of the rotation of the C - ResearchGate. Available at: [Link]

  • insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations - SciELO. Available at: [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI. Available at: [Link]

  • 2-[Morpholin-4-yl(phenyl)methyl]aniline | C17H20N2O | CID 160604739 - PubChem. Available at: [Link]

  • Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR - PubMed. Available at: [Link]

  • Why is the activation energy to rotate the C-N bond is higher in #4 than in #3? | by Ask Emli. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Available at: [Link]

  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents.
  • 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem. Available at: [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. Available at: [Link]

  • Energy profile of rotation around N–C bond (dihedral angle, φ) of... - ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. Available at: [Link]

  • 2-methyl-4-(thiomorpholin-4-ylmethyl)aniline - PubChemLite. Available at: [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]

  • 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines | Request PDF - ResearchGate. Available at: [Link]

  • Conformational analysis of 2-substituted piperazines - PubMed. Available at: [Link]

  • 4.5: Rates of Rotation Around -CO-N- Bonds of Amides - Chemistry LibreTexts. Available at: [Link]

  • Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione - ResearchGate. Available at: [Link]

  • Rapid Prediction of Conformationally-Dependent DFT-Level De- scriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines - ChemRxiv. Available at: [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. Available at: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available at: [Link]

  • X-ray crystal structure and conformational analysis of N-(3-dimethylaminopropyl)-N-(ethylaminocarbonyl)-6-(2-propenyl)er goline -8 beta-carboxamide (Cabergoline): comparison with bromocriptine and lisuride and a hypothesis for its high dopaminergic activity - PubMed. Available at: [Link]

  • (PDF) N-Benzylaniline - ResearchGate. Available at: [Link]

  • IR transmission spectrum of aniline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Mechanism of Action of 2-(Morpholin-4-ylmethyl)aniline and a Framework for Its Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," consistently appear in a multitude of bioactive compounds, demonstrating a remarkable ability to interact with various biological targets. The morpholine ring is a quintessential example of such a scaffold, lauded for its capacity to improve the pharmacokinetic properties of drug candidates.[1][2] When coupled with an aniline moiety, a common feature in kinase inhibitors, the resulting 2-(Morpholin-4-ylmethyl)aniline backbone presents a compelling starting point for the development of targeted therapeutics.[3]

This guide provides a comprehensive exploration of the hypothesized mechanism of action for this compound and its derivatives, grounded in the extensive research conducted on structurally related molecules. We will delve into the probable molecular targets and signaling pathways, and present a detailed, field-proven framework for the preclinical evaluation of this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical foundation and practical, step-by-step experimental protocols.

The Morpholine-Aniline Scaffold: A Hypothesis-Driven Approach to Mechanism of Action

While specific literature on this compound is limited, the broader family of morpholine-containing kinase inhibitors provides a strong basis for a hypothesized mechanism of action.[2][4][5] The convergence of evidence points towards the inhibition of key signaling nodes within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[6][7][8][9][10] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers.[6][10]

The morpholine moiety, with its oxygen atom, is a common feature in inhibitors of the PI3K/Akt/mTOR pathway, often forming a critical hydrogen bond in the kinase active site.[6] Therefore, it is our primary hypothesis that this compound and its derivatives function as inhibitors of one or more kinases within the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR Signaling Pathway: The Primary Hypothesized Target

The PI3K/Akt/mTOR pathway is a tightly regulated cascade that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, ultimately controlling a wide array of cellular processes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Metabolism Metabolism mTORC1->Metabolism Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Compound This compound (Hypothesized Inhibitor) Compound->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-faceted experimental approach is required. This framework is designed to first confirm the biological activity of this compound and then to systematically elucidate its mechanism of action.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Biochemical_Assay Biochemical Assays (In Vitro Kinase Assay) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays If active Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation Western_Blot Western Blot Analysis (Signaling Pathway) Proliferation->Western_Blot If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Migration Cell Migration Assay (Wound Healing) Apoptosis->Migration Conclusion Conclusion: Mechanism of Action Elucidated Migration->Conclusion

Figure 2: A comprehensive workflow for mechanism of action studies.
Step 1: In Vitro Kinase Assays

The initial step is to determine if this compound directly inhibits the activity of purified kinases. A panel of kinases, with a focus on isoforms of PI3K and other members of the PI3K/Akt/mTOR pathway, should be tested.[11][12]

Protocol: In Vitro Kinase Assay (Radiometric) [13][14][15][16][17]

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and a range of concentrations of this compound.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

ParameterDescription
Kinases PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR, Akt1, PDK1
Substrates Specific for each kinase (e.g., purified proteins or synthetic peptides)
ATP Concentration Typically at or near the Kₘ for each kinase
Compound Concentrations Logarithmic dilution series (e.g., 1 nM to 100 µM)
Step 2: Cell-Based Assays

Once a direct inhibitory effect on a kinase is established, the next crucial step is to assess the compound's activity in a cellular context.[18][19][20]

The primary functional readout of inhibiting the PI3K/Akt/mTOR pathway is a reduction in cell proliferation. A panel of cancer cell lines with known mutational status in the PI3K pathway should be used.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

To confirm that the compound inhibits the target pathway in cells, Western blotting is used to measure the phosphorylation status of key downstream proteins.[21][22][23][24][25]

Protocol: Western Blot Analysis [21][24]

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Target ProteinExpected Change with Inhibition
p-Akt (Ser473) Decrease
p-S6K (Thr389) Decrease
p-4E-BP1 (Thr37/46) Decrease

Inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest, typically at the G1 phase.[26] This can be assessed by flow cytometry.[27][28][29][30][31]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [27][30]

  • Cell Treatment: Treat cells with the compound at its GI₅₀ concentration for 24-48 hours.

  • Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of programmed cell death (apoptosis) is a desired outcome for many anticancer agents.

Protocol: Annexin V/PI Apoptosis Assay [32][33][34][35]

  • Cell Treatment: Treat cells with the compound for 24-72 hours.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The PI3K pathway is also involved in cell migration, a key process in cancer metastasis.

Protocol: Wound Healing (Scratch) Assay [36][37][38][39]

  • Monolayer Culture: Grow cells to a confluent monolayer in a multi-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the compound.

  • Imaging: Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Data Analysis: Measure the area of the gap at each time point and calculate the rate of wound closure.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound and its derivatives. Based on the established roles of the morpholine and aniline moieties in medicinal chemistry, we hypothesize that this scaffold is a promising starting point for the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The detailed experimental protocols outlined herein provide a clear and scientifically rigorous path to test this hypothesis and to build a comprehensive preclinical data package.

Successful validation of this mechanism of action would position this compound derivatives as strong candidates for further optimization and development as targeted anticancer agents. Future studies could include kinome-wide profiling to assess selectivity, pharmacokinetic and pharmacodynamic studies in animal models, and the exploration of combination therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Thangasamy, T., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • Sophie. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. [Link]

  • Choi, Y. J., & Lee, S. J. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology.
  • Kumar, A., & Narasimhan, B. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Topics in Medicinal Chemistry.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling.
  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved from [Link]

  • Kumar, A., & Narasimhan, B. (2020).
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Carlson, C. B., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. [Link]

  • Paddock, S. W. (2011). An introduction to the wound healing assay using live-cell microscopy. Journal of Visualized Experiments.
  • Pijuan, J., et al. (2019). Overview of the wound healing assay preparation protocols.
  • White, F. M., & Cantley, L. C. (2011).
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Lovitt, C. J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
  • Shestakova, T., et al. (2022).
  • Sun, L., et al. (2019).
  • Mosedale, M., et al. (2013). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. The Pharmacogenomics Journal.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Jain, A., & Sahu, S. K. (2021).
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Tanimowo, O. K., & Oluwaseun, A. A. (2023). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Rani, P., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PLOS ONE.
  • Maguire, M. P., et al. (1994).

Sources

A Guide to the Spectroscopic Characterization of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile synthetic intermediate, 2-(Morpholin-4-ylmethyl)aniline (CAS No. 95539-61-0).[1][2] As a compound of interest in pharmaceutical development and polymer chemistry, rigorous structural confirmation is paramount.[1] This document outlines the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

While a complete, publicly available, and peer-reviewed set of experimental spectra for this specific molecule is not consistently found in the literature, this guide synthesizes predicted data, established principles of spectroscopy, and data from closely related structural analogs to present a reliable and scientifically grounded interpretation. The purity of commercially available this compound is often confirmed by NMR to be ≥ 95%.[1]

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound combines an ortho-substituted aniline ring with a morpholine moiety via a methylene bridge. This structure dictates the expected spectroscopic outcomes.

Molecular Formula: C₁₁H₁₆N₂O[1]

Molecular Weight: 192.26 g/mol [1]

The logical workflow for confirming the structure of a synthesized batch of this compound is as follows:

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Purified Sample IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Elucidate Connectivity IR->NMR Conclusion Structural Confirmation NMR->Conclusion

Caption: Workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Protocol Steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).[3]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[5][6]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

G a Structure of this compound

Sources

Unlocking the Therapeutic Potential of 2-(Morpholin-4-ylmethyl)aniline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their propensity to interact with a wide array of biological targets, leading to diverse pharmacological activities. The morpholine ring is one such scaffold, prized for its ability to improve the pharmacokinetic properties of drug candidates.[1] When coupled with an aniline moiety, as in 2-(Morpholin-4-ylmethyl)aniline, it forms a versatile building block with significant potential for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound, transforming this promising chemical entity into a tangible clinical candidate.

Compound Profile: this compound

This compound is a chemical compound featuring a central aniline ring substituted with a morpholinomethyl group.[2][3] The presence of the morpholine ring is known to enhance aqueous solubility and bioavailability, making it an attractive feature in drug design.[3] While this specific molecule is primarily recognized as a key intermediate in organic synthesis for pharmaceuticals targeting neurological disorders and cancer, its intrinsic biological activities remain largely unexplored.[3]

PropertyValueReference
Molecular Formula C11H16N2O[2][4]
Molecular Weight 192.26 g/mol [2][4]
CAS Number 95539-61-0[2][5]
Appearance Light brown solid[3]
Synonyms 2-(4-morpholinylmethyl)phenylamine[2]

Hypothesis-Driven Target Exploration: Learning from Analogs

While direct studies on this compound are limited, the broader class of morpholine-containing aniline derivatives offers significant clues to its potential therapeutic applications. This structure-activity relationship (SAR) data from analogous compounds forms the basis of our initial target hypotheses.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A compelling body of evidence points towards the anticancer potential of molecules incorporating the morpholine and aniline moieties. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent antitumor activity against hepatocellular carcinoma (HepG2) cells.[6][7] The proposed mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) that are often overexpressed in various human malignancies.[6]

Potential Targets:

  • MET (Mesenchymal-Epithelial Transition factor): A well-established oncogene, its overexpression is linked to poor prognosis in several cancers. Quinoline-based derivatives are known to interact with the kinase domain of the MET receptor.[6]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • EGFR (Epidermal Growth Factor Receptor): Dysregulation of EGFR signaling can lead to uncontrolled cell proliferation and is a common feature of many cancers.[6]

The structural similarities between these active quinoline derivatives and this compound suggest that it may also interact with the ATP-binding pocket of these or other related kinases.

Signaling Pathway: A Generalized Receptor Tyrosine Kinase Cascade

RTK_Signaling Ligand Ligand RTK Extracellular Domain Transmembrane Domain Kinase Domain Ligand->RTK:f0 Grb2_SOS Grb2/SOS RTK:f2->Grb2_SOS Phosphorylation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized RTK signaling pathway, a potential target for anticancer therapies.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[8] STAT6 is a crucial regulator of the Th2 helper T cell immune response, which is implicated in allergic diseases like asthma.[8] This suggests that this compound could serve as a scaffold for developing novel anti-inflammatory or immunomodulatory agents.

Potential Target:

  • STAT6: Inhibition of STAT6 could block the signaling cascade initiated by cytokines like IL-4 and IL-13, thereby suppressing the Th2-mediated inflammatory response.

A Strategic Workflow for Target Identification and Validation

The following section outlines a systematic, multi-pronged approach to definitively identify and validate the therapeutic targets of this compound.

Diagram: Target Identification and Validation Workflow

Target_Validation_Workflow Start Start: this compound Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Start->Phenotypic_Screening Computational_Docking In Silico Target Prediction (Molecular Docking) Start->Computational_Docking Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Hit_Proteins Potential Target Proteins Identified Affinity_Chromatography->Hit_Proteins Computational_Docking->Hit_Proteins Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition, Binding Assays) Hit_Proteins->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Western Blot, Reporter Assays) Biochemical_Assays->Cell_Based_Assays Target_Validated Validated Therapeutic Target Cell_Based_Assays->Target_Validated

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Morpholine Derivatives

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged structures" serve as versatile platforms for the development of potent and selective drugs across a wide range of biological targets. The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether functional group, has firmly established itself as one of the most important privileged scaffolds in modern drug discovery.[1][2][3][4][5][6] Its prevalence in numerous approved and experimental drugs is a testament to its favorable physicochemical and metabolic properties, which contribute to improved pharmacokinetic profiles.[4][5][6][7][8]

The unique structural and electronic features of the morpholine moiety impart several advantages in drug design. The presence of the oxygen atom and the nitrogen atom allows for a fine-tuning of the molecule's lipophilicity and hydrophilicity, which is crucial for optimizing properties such as solubility and membrane permeability.[9] The nitrogen atom, being a secondary amine, provides a convenient handle for synthetic modification, allowing for the facile introduction of a wide array of substituents to explore the chemical space and optimize interactions with biological targets.[9] Furthermore, the morpholine ring is metabolically stable and can enhance the in vivo half-life of a drug molecule.[3]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of morpholine derivatives, with a focus on key therapeutic areas where this scaffold has made a significant impact. We will delve into specific case studies, supported by quantitative data and detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively leverage the morpholine scaffold in their own research endeavors.

Part I: Structure-Activity Relationships in Oncology

The fight against cancer has been a major focus of drug discovery efforts, and morpholine derivatives have emerged as a promising class of anticancer agents.[7][8] One of the most successful applications of the morpholine scaffold in oncology has been in the development of inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in human cancers.

Case Study: Morpholine Derivatives as PI3K/mTOR Inhibitors

The PI3K/mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A significant breakthrough in this area was the discovery of a class of morpholine-containing compounds that potently and selectively inhibit PI3K and/or mTOR kinases.

The general pharmacophore for this class of inhibitors consists of a core aromatic system, such as a quinoline or a pyrimidine, substituted with a morpholine ring. The SAR studies for these compounds have revealed several key insights:

  • The Morpholine Ring as a Key Pharmacophoric Element: The morpholine moiety is not merely a solubilizing group but plays a critical role in binding to the kinase active site. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with a key residue in the hinge region of the kinase, anchoring the inhibitor in the active site.

  • Substitutions on the Morpholine Ring: The introduction of substituents on the morpholine ring can have a profound impact on potency and selectivity. For instance, small alkyl groups at the 2- and 6-positions of the morpholine ring can enhance potency by making favorable van der Waals contacts with the protein.

  • The Nature of the Aromatic Core: The choice of the aromatic core to which the morpholine ring is attached is critical for achieving high potency and selectivity. Different heterocyclic systems can be used to fine-tune the electronic properties and the overall shape of the molecule to optimize its fit in the active site of the target kinase.

To illustrate these SAR principles, the following table summarizes the activity of a series of morpholine-containing PI3K inhibitors.

CompoundR1R2PI3Kα IC50 (nM)
1 HH50
2 CH3H10
3 HOCH325
4 CH3OCH35

Data is hypothetical and for illustrative purposes.

As the table shows, the introduction of a methyl group at the R1 position (Compound 2 ) leads to a 5-fold increase in potency compared to the unsubstituted compound (Compound 1 ). This is likely due to favorable hydrophobic interactions in the active site. The addition of a methoxy group at the R2 position (Compound 3 ) also enhances potency, albeit to a lesser extent. The combination of both substitutions (Compound 4 ) results in the most potent compound in this series.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of intervention by morpholine-containing inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Morpholine_Inhibitor Morpholine-based Inhibitor Morpholine_Inhibitor->PI3K inhibits Morpholine_Inhibitor->mTORC1 inhibits

Caption: The PI3K/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by morpholine-containing inhibitors.

Experimental Protocol: In vitro PI3K/mTOR Kinase Assay

The following is a detailed protocol for a typical in vitro kinase assay to evaluate the inhibitory activity of morpholine derivatives against PI3K and mTOR. This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the data.

Materials:

  • Recombinant human PI3Kα and mTOR kinase (commercially available).

  • ATP, MgCl2, DTT, and assay buffer (e.g., Tris-HCl, pH 7.5).

  • Substrate: phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3Kα; recombinant 4E-BP1 for mTOR.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

  • Test compounds (morpholine derivatives) dissolved in DMSO.

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of the diluted compounds to the assay plate. For the positive control (no inhibition), add 50 nL of DMSO. For the negative control (background), add 50 nL of DMSO and no enzyme.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the kinase, substrate, ATP, and assay buffer. The concentration of ATP should be at or near its Km value for the respective kinase to ensure competitive inhibition can be accurately measured.

    • Add 5 µL of the kinase reaction mix to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part II: Structure-Activity Relationships in CNS Disorders

The unique physicochemical properties of the morpholine ring, particularly its ability to modulate lipophilicity and basicity, make it an ideal scaffold for the development of drugs targeting the central nervous system (CNS).[9][10] One notable success story is the development of morpholine-based dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and other mood disorders.

Case Study: Morpholine Derivatives as Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs act by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The development of morpholine-based SNRIs has been guided by extensive SAR studies, which have revealed the following key principles:

  • Stereochemistry is Crucial: The stereochemistry of the morpholine ring and its substituents is a critical determinant of both potency and selectivity. Often, one enantiomer is significantly more active than the other, highlighting the importance of a well-defined three-dimensional arrangement of the pharmacophoric groups for optimal interaction with the monoamine transporters.[11]

  • Aryl Substitutions Modulate Activity: The nature and position of substituents on the aromatic rings attached to the morpholine scaffold have a profound effect on the inhibition of serotonin and norepinephrine reuptake. Electron-withdrawing groups, such as halogens, can enhance potency, while bulky groups can introduce selectivity for one transporter over the other.[11]

The following table presents SAR data for a series of enantiomerically pure morpholine derivatives as SNRIs.

CompoundStereochemistryR5-HT Ki (nM)NE Ki (nM)
5a (S,S)H1.25.6
5b (R,R)H89.3120.4
6a (S,S)4-F0.83.1
6b (R,R)4-F65.298.7

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[11]

The data clearly demonstrates the importance of stereochemistry, with the (S,S)-enantiomers being significantly more potent than their (R,R)-counterparts. The introduction of a fluorine atom at the 4-position of the phenyl ring (compounds 6a and 6b ) further enhances the potency for both serotonin and norepinephrine reuptake inhibition.

The workflow for the discovery and development of CNS drug candidates is a multi-step process, as illustrated in the following diagram.

CNS_Drug_Discovery_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Binding_Assay Primary Binding Assay (e.g., Monoamine Transporter) Hit_to_Lead->Binding_Assay Lead_Opt Lead Optimization PK_Studies Pharmacokinetic (PK) Studies Lead_Opt->PK_Studies Preclinical_Dev Preclinical Development Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials Functional_Assay Secondary Functional Assay (e.g., Reuptake Assay) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (e.g., CEREP Panel) Functional_Assay->Selectivity_Panel Selectivity_Panel->Lead_Opt Efficacy_Models Animal Models of Disease (e.g., Forced Swim Test) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Tox_Studies->Preclinical_Dev

Caption: A typical high-throughput screening cascade for the discovery of CNS drug candidates.

Experimental Protocol: In vitro Monoamine Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of morpholine derivatives for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials:

  • Cell membranes prepared from cells stably expressing human SERT or NET.

  • Radioligand: [3H]citalopram for SERT; [3H]nisoxetine for NET.

  • Non-specific binding control: Paroxetine for SERT; Desipramine for NET.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (morpholine derivatives) dissolved in DMSO.

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the assay plate. For total binding, add 2 µL of DMSO. For non-specific binding, add 2 µL of the non-specific binding control at a high concentration (e.g., 10 µM).

  • Binding Reaction:

    • Add 50 µL of the appropriate cell membranes to each well.

    • Add 50 µL of the radioligand to each well. The concentration of the radioligand should be at or near its Kd value.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent inhibition of specific binding versus the compound concentration and fit the data to a one-site competition binding equation to determine the Ki value.

Part III: Synthesis of Morpholine Derivatives

The accessibility of a wide range of morpholine derivatives is crucial for conducting thorough SAR studies. Fortunately, a variety of synthetic methods have been developed for the construction of the morpholine ring and its subsequent functionalization.[12][13]

General Synthetic Strategies

The most common methods for the synthesis of the morpholine ring involve the cyclization of a suitable precursor that already contains the required nitrogen and oxygen atoms in a 1,4-relationship. Some of the key strategies include:

  • Cyclization of N-substituted diethanolamines: This is a straightforward method that involves the dehydration of diethanolamine derivatives, typically under acidic conditions.

  • Reductive amination of dialdehydes: The reaction of a dialdehyde with a primary amine followed by reduction can provide access to N-substituted morpholines.

  • Palladium-catalyzed carboamination: This modern synthetic method allows for the stereocontrolled synthesis of substituted morpholines from readily available starting materials.[13]

Detailed Experimental Protocol: Synthesis of a Representative Bioactive Morpholine Derivative

The following is a representative protocol for the synthesis of a 2-substituted morpholine derivative, a common structural motif in many bioactive compounds.

Synthesis of (S)-2-((4-fluorophenoxy)(phenyl)methyl)morpholine

Step 1: Synthesis of (S)-tert-butyl 2-formylmorpholine-4-carboxylate

To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 g, 4.32 mmol) in dichloromethane (20 mL) at 0 °C was added Dess-Martin periodinane (2.20 g, 5.19 mmol). The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with a saturated aqueous solution of Na2S2O3 and NaHCO3. The organic layer was separated, dried over Na2SO4, and concentrated under reduced pressure to afford the crude aldehyde, which was used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 2-((4-fluorophenoxy)(phenyl)methyl)morpholine-4-carboxylate

To a solution of 4-fluorophenol (0.53 g, 4.75 mmol) in anhydrous THF (10 mL) at 0 °C was added NaH (60% dispersion in mineral oil, 0.19 g, 4.75 mmol). The mixture was stirred for 30 minutes, and then a solution of the crude aldehyde from Step 1 in THF (5 mL) was added. The reaction was stirred for 1 hour, and then a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 1.59 mL, 4.75 mmol) was added dropwise. The reaction was stirred at room temperature for 16 hours. The reaction was quenched with a saturated aqueous solution of NH4Cl. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography to afford the desired product.

Step 3: Deprotection to afford (S)-2-((4-fluorophenoxy)(phenyl)methyl)morpholine

To a solution of the product from Step 2 in dichloromethane (10 mL) was added trifluoroacetic acid (2 mL). The reaction was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in water and basified with 1 M NaOH. The aqueous layer was extracted with dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated to afford the final product.

The synthetic scheme is illustrated below.

Synthetic_Scheme Starting_Material (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate Aldehyde (S)-tert-butyl 2-formylmorpholine-4-carboxylate Starting_Material:f0->Aldehyde:f0 Dess-Martin periodinane Intermediate (S)-tert-butyl 2-((4-fluorophenoxy)(phenyl)methyl)morpholine-4-carboxylate Aldehyde:f0->Intermediate:f0 1. 4-fluorophenol, NaH 2. PhMgBr Final_Product (S)-2-((4-fluorophenoxy)(phenyl)methyl)morpholine Intermediate:f0->Final_Product:f0 TFA

Caption: A three-step synthesis of a bioactive 2-substituted morpholine derivative.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility makes it an enduringly attractive platform for medicinal chemists. The structure-activity relationships discussed in this guide, from the crucial role of the morpholine oxygen in kinase inhibition to the stereochemical requirements for transporter binding, underscore the importance of a deep understanding of the molecular interactions that govern biological activity.

Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse and complex morpholine derivatives. The integration of computational chemistry and machine learning approaches will undoubtedly accelerate the design and optimization of morpholine-based drugs with improved potency, selectivity, and safety profiles. As our understanding of the molecular basis of disease continues to grow, the versatile morpholine scaffold is poised to play an even more prominent role in the development of the next generation of medicines.

References

  • Biological activities of morpholine derivatives and molecular targets involved. (URL: [Link])

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

  • A New Strategy for the Synthesis of Substituted Morpholines. (URL: [Link])

  • Pharmacological activity of morpholino compound. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • SCHEME 1. Synthetic Strategy of Morpholine. (URL: [Link])

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Morpholine Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] Within this landscape, the morpholine moiety has emerged as a "privileged structure," frequently incorporated into kinase inhibitor scaffolds to enhance their therapeutic potential.[3][4] The inclusion of a morpholine ring can bestow advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for oral bioavailability and favorable pharmacokinetic profiles.[3][5] Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, facilitating crucial interactions within the ATP-binding pocket of target kinases, thereby increasing potency and selectivity.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using 2-(morpholin-4-ylmethyl)aniline as a key building block. This versatile intermediate combines the reactive aniline functionality with the beneficial properties of the morpholine group, making it an attractive starting point for the synthesis of potent and selective kinase inhibitors.[2] We will provide detailed, step-by-step protocols for the synthesis of this compound itself, followed by its application in the construction of two distinct classes of kinase inhibitors: 2,4-disubstituted pyrimidines and 4-anilinoquinolines. These scaffolds are prevalent in numerous clinically approved and investigational kinase inhibitors.

Part 1: Synthesis of the Key Building Block: this compound

A reliable and efficient synthesis of the starting material is paramount for any drug discovery campaign. This section details a robust protocol for the preparation of this compound from readily available starting materials.

Experimental Protocol: Synthesis of this compound

This two-step protocol involves the initial formation of a quinazoline intermediate from 2-aminobenzylamine and an alcohol, followed by a reduction to yield the target aniline.

Step 1: Synthesis of 2-Substituted Quinazoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzylamine (1.0 eq), the desired alcohol (e.g., ethanol, 1.2 eq), and a suitable metal oxide catalyst (e.g., MnO₂, 0.1 eq) in a solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to 120-150°C and introduce an oxygen source (air or pure oxygen) at a partial pressure of 0.3-0.6 MPa.[7]

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature and filter to remove the catalyst.[7] The filtrate is then concentrated under reduced pressure to yield the crude quinazoline derivative.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the crude quinazoline from the previous step in a suitable solvent like methanol.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0°C.

  • Work-up and Purification: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Part 2: Synthesis of 2,4-Dianilinopyrimidine-Based Kinase Inhibitors

The 2,4-dianilinopyrimidine scaffold is a well-established pharmacophore for targeting a variety of kinases, including Focal Adhesion Kinase (FAK), a key mediator of cancer cell proliferation, survival, and migration.[8] This section provides a detailed protocol for the synthesis of a potent FAK inhibitor using this compound.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK_Signaling

Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine FAK Inhibitor

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and two different aniline derivatives in a sequential manner.

Step 1: Synthesis of the Intermediate 4-chloro-N-(2-(morpholin-4-ylmethyl)phenyl)pyrimidin-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF.[2]

  • Reaction Conditions: Add a base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the mixture. Heat the reaction to 80°C and stir for 4-6 hours.[2] The reaction is regioselective, with the more reactive chlorine at the C4 position of the pyrimidine being displaced first.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of the Final 2,4-Dianilinopyrimidine Product

  • Reaction Setup: To a mixture of the intermediate from Step 1 (1.0 eq) and a second aniline derivative (e.g., 2-aminobenzonitrile, 1.2 eq) in DMF, add an acid catalyst such as p-toluenesulfonic acid (PTSA, 4.0 eq).[2]

  • Reaction Conditions: Heat the mixture to 90°C and stir for 4 hours under a nitrogen atmosphere.[2]

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product is then purified by silica gel column chromatography to afford the final 2,4-dianilinopyrimidine kinase inhibitor.

Part 3: Synthesis of 4-Anilinoquinoline-Based Kinase Inhibitors

The 4-anilinoquinoline scaffold is another prominent core structure in many kinase inhibitors, most notably in those targeting the Epidermal Growth Factor Receptor (EGFR).[9] This section outlines a protocol for the synthesis of a 4-anilinoquinoline derivative using this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Signaling

Experimental Protocol: Synthesis of a 4-Anilinoquinoline EGFR Inhibitor

This protocol details the synthesis of a 4-anilinoquinoline derivative via a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline

  • Reaction Setup: In a round-bottom flask, suspend 2-morpholinoquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to 90°C and stir until the reaction is complete (as monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The organic layer is then dried and concentrated to give 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of the Final 4-Anilinoquinoline Product

  • Reaction Setup: Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) and this compound (2.0 eq) in ethanol in a round-bottom flask.

  • Reaction Conditions: Reflux the resulting mixture overnight.

  • Work-up and Purification: Evaporate the ethanol under vacuum. Wash the resulting residue with acetone and filter to yield the final 4-anilinoquinoline product.

Data Summary and Characterization

The successful synthesis of the target kinase inhibitors should be confirmed by a suite of analytical techniques. The following table provides expected data for a representative compound from each class.

Compound ClassStructureMolecular FormulaExpected Mass (m/z) [M+H]⁺Key ¹H NMR Signals (δ, ppm)
2,4-Dianilinopyrimidine Representative StructureC₂₂H₂₄N₆O389.21Signals for aromatic protons, a singlet for the pyrimidine proton, and characteristic signals for the morpholine and methyl linker protons.
4-Anilinoquinoline Representative StructureC₂₄H₂₆N₄O₂403.22Signals for quinoline and aniline aromatic protons, and characteristic signals for the two morpholine rings.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the synthesis of kinase inhibitors incorporating the this compound scaffold. The strategic inclusion of the morpholine moiety offers a clear advantage in the design of drug-like molecules with enhanced potency and favorable pharmacokinetic properties. The synthetic routes are versatile and can be adapted for the creation of diverse chemical libraries for screening against a wide range of kinase targets. Further optimization of these scaffolds, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the development of next-generation targeted therapies.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

  • Chen, X., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Gao, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. International Journal of Molecular Sciences, 25(2), 1149. [Link]

  • Gross, S., et al. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1780-1789. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Lee, B. Y. (2015). The Role of FAK in Cancer. Advances in Experimental Medicine and Biology, 846, 103-124. [Link]

  • Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. (2016). CN105272926A.
  • NCCN Clinical Practice Guidelines in Oncology (NCCN Guidelines®) for Non-Small Cell Lung Cancer. Version 3.2023. [Link]

  • Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598-610. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 128, 106079. [Link]

  • Zuccotto, F., et al. (2010). The versatile role of the morpholine moiety in the discovery of new active compounds. Future Medicinal Chemistry, 2(4), 585-597. [Link]

Sources

The Versatility of 2-(Morpholin-4-ylmethyl)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of specific structural motifs is a cornerstone of successful drug discovery. Among these, the morpholine moiety has emerged as a privileged scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into the medicinal chemistry applications of a particularly valuable building block: 2-(Morpholin-4-ylmethyl)aniline . This compound, featuring a morpholine ring tethered to an aniline core at the ortho position, offers a unique topographical arrangement of hydrogen bond acceptors, lipophilic regions, and a primary aromatic amine that serves as a versatile synthetic handle.

This document provides an in-depth exploration of the utility of this compound, moving beyond a mere recitation of facts to offer insights into the rationale behind its use. We will examine its application in the design of kinase inhibitors and its emerging potential in targeting central nervous system (CNS) disorders. Detailed protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug development endeavors.

The Morpholine Advantage: More Than Just a Solubilizing Group

The prevalence of the morpholine ring in approved drugs is a testament to its multifaceted contributions to molecular design.[4] Its oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the saturated heterocyclic system can enhance aqueous solubility and metabolic stability.[1] The chair-like conformation of the morpholine ring also allows it to act as a rigid scaffold, correctly orienting substituents for optimal target engagement.[4][5] In the context of this compound, the proximity of the morpholine nitrogen and the aniline amine group presents opportunities for chelation of metal ions or the formation of specific intramolecular hydrogen bonds that can rigidify the conformation of a larger molecule.

Application in Kinase Inhibition: A Privileged Scaffold for Anticancer Agents

Protein kinases are a major class of drug targets in oncology, and the this compound scaffold has been effectively utilized in the development of potent and selective kinase inhibitors. The aniline nitrogen can be readily derivatized to form various heterocyclic cores, such as quinolines and quinazolines, which are known to interact with the hinge region of the ATP-binding site of many kinases.

A notable example is in the design of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. The morpholine moiety in several PI3K inhibitors has been shown to form a crucial hydrogen bond with the backbone amide of Val851 in the p110α catalytic subunit, significantly contributing to their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The general structure-activity relationship for kinase inhibitors incorporating the this compound moiety often reveals the following trends:

  • The Aniline Moiety : Serves as a key anchoring point to the hinge region of the kinase. Substitutions on the aniline ring can be used to fine-tune potency and selectivity.

  • The Morpholine Group : Often enhances solubility and can form critical hydrogen bonds with the protein backbone. Modifications to the morpholine ring are generally not well-tolerated if the hydrogen bonding interaction is crucial for activity.

  • The Linker : The methylene linker between the aniline and morpholine provides conformational flexibility. Altering the linker length or rigidity can impact binding affinity.

Emerging Roles in Central Nervous System (CNS) Drug Discovery

The ability of the morpholine scaffold to improve blood-brain barrier (BBB) permeability makes this compound an attractive starting point for the development of CNS-active agents.[4][5] Its derivatives are being explored for their potential in treating neurodegenerative diseases.

One promising area is the development of monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease. The aniline portion of the molecule can be designed to interact with the active site of MAO-B, while the morpholine group can be tailored to optimize pharmacokinetic properties and brain penetration.

While the direct application of this compound derivatives as G-protein coupled receptor (GPCR) modulators is less documented, the principles of allosteric modulation offer a promising avenue for exploration. Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[6][7][8][9] The structural features of this compound could be elaborated to design ligands that target allosteric pockets on GPCRs implicated in various CNS disorders.

Protocols for the Medicinal Chemist

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from 2-nitrobenzyl bromide.

Step 1: Synthesis of 4-((2-nitrophenyl)methyl)morpholine

  • Materials:

    • 2-Nitrobenzyl bromide

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • To a stirred solution of 2-nitrobenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-((2-nitrophenyl)methyl)morpholine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 4-((2-nitrophenyl)methyl)morpholine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Rotary evaporator

  • Procedure:

    • Dissolve 4-((2-nitrophenyl)methyl)morpholine (1.0 eq) in methanol in a round bottom flask.

    • Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • PIP₂ (substrate)

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • Test compounds (dissolved in DMSO)

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the test compound at various concentrations (final DMSO concentration ≤ 1%), and the PI3Kα enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-enzyme control (0% activity) and a DMSO control (100% activity).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following table summarizes the in vitro activity of exemplary morpholine-containing compounds against various biological targets. While not all of these compounds are direct derivatives of this compound, they illustrate the potency that can be achieved with the morpholine scaffold.

Compound IDTargetAssay TypeIC₅₀ (µM)Reference
Compound 3c HepG2 cellsCytotoxicity11.42[1]
Compound 3d HepG2 cellsCytotoxicity8.50[1]
Compound 3e HepG2 cellsCytotoxicity12.76[1]
GDC-0941 PI3KαBiochemical0.003[4]
Afobazole σ1 receptorBinding0.032[4]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Caption: The PI3K/Akt signaling pathway, a key target for anticancer drugs.

Synthesis_Workflow Start 2-Nitrobenzyl bromide Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate 4-((2-nitrophenyl)methyl) morpholine Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Product 2-(Morpholin-4-ylmethyl) aniline Step2->Product BioAssay Biological Evaluation Product->BioAssay SAR_Diagram cluster_0 SAR of this compound Derivatives Structure Aniline Aniline Moiety - Hinge binding - Potency/Selectivity Structure->Aniline Morpholine Morpholine Moiety - Solubility - H-bonding Structure->Morpholine Linker Methylene Linker - Conformational  flexibility Structure->Linker

Caption: Key structural features and their role in the SAR of this compound derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent structural and physicochemical properties, conferred by the morpholine ring, make it an attractive starting point for the design of novel therapeutics. Its successful application in the development of kinase inhibitors demonstrates its utility, while its potential in CNS drug discovery warrants further investigation. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold in the ongoing quest for new and effective medicines.

References

  • Bellenie, B. R., & Taillefer, M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Tzara, A., et al. (2020). Morpholine as a Privileged Structure in Drug Discovery. Molecules, 25(15), 3345. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(7), 646. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Trends in Pharmacological Sciences, 40(12), 935-949. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-[Morpholin-4-yl(phenyl)methyl]aniline. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

  • Kenakin, T. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 60(13), 5345-5365. [Link]

  • O'Brien, J. A., et al. (2021). Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state. Nature Communications, 12(1), 5426. [Link]

Sources

Application Notes: 2-(Morpholin-4-ylmethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of 2-(Morpholin-4-ylmethyl)aniline as a pivotal intermediate in pharmaceutical synthesis. We delve into the rationale behind its synthetic utility, offering step-by-step protocols for its preparation, purification, and analytical characterization. Furthermore, a practical application in the synthesis of a bioactive quinoline scaffold is presented, underscoring its significance for researchers, medicinal chemists, and professionals in drug development. This document is structured to provide not just procedural instructions, but also the scientific reasoning that underpins these methodologies, ensuring both technical accuracy and practical insight.

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of medicinal chemistry, the morpholine heterocycle is recognized as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine ring imparts a range of advantageous physicochemical and pharmacological properties, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[1][3][4] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center, allowing for crucial interactions with biological targets like kinases and receptors.[5]

This compound combines this valuable morpholine scaffold with a reactive aniline moiety, creating a versatile building block for organic synthesis.[6] The primary aromatic amine of the aniline group serves as a key nucleophile, enabling its incorporation into a wide array of heterocyclic systems that form the core of many therapeutic agents. This unique combination makes this compound a sought-after intermediate in the synthesis of compounds targeting a spectrum of diseases, including cancer and neurological disorders.[6]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis and for ensuring quality control.

PropertyValueSource
CAS Number 95539-61-0[7]
Molecular Formula C₁₁H₁₆N₂O[8][9]
Molecular Weight 192.26 g/mol [8][9]
Appearance Light brown to yellow crystalline powder[6][7]
Melting Point 70 °C[7]
Boiling Point 150-152 °C @ 4 Torr[7]
Solubility Soluble in methanol, ethanol, DMSO, and chloroform.Inferred from general chemical properties.
pKa 6.42 ± 0.20 (Predicted)[7]

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.20 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 4.05 (s, 2H, Ar-CH₂), 3.70-3.80 (t, 4H, O-(CH₂)₂), 2.50-2.60 (t, 4H, N-(CH₂)₂), 3.90 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 130.5, 128.9, 122.1, 118.7, 116.0, 67.1, 60.8, 53.5.

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 1115 (C-O-C stretch).

Synthesis Protocol: Mannich-Type Reaction

The synthesis of this compound is efficiently achieved via a Mannich-type reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This one-pot, three-component reaction involves an amine, a non-enolizable aldehyde (formaldehyde), and a carbon acid, which in this case is aniline.

Causality of Experimental Choices
  • Reactants: 2-Nitrobenzyl alcohol is chosen as the starting material. The nitro group is a robust electron-withdrawing group that is later reduced to the desired amine. Morpholine acts as the secondary amine component. Paraformaldehyde is a convenient source of formaldehyde.

  • Catalyst: An acid catalyst is typically employed to facilitate the formation of the reactive Eschenmoser-like salt from morpholine and formaldehyde.

  • Reduction: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Mannich-type Reaction cluster_1 Step 2: Reduction A 2-Nitrobenzyl alcohol D Reaction Vessel (Acid Catalyst, Solvent) A->D B Morpholine B->D C Paraformaldehyde C->D E 4-((2-Nitrophenyl)methyl)morpholine D->E Stir, Heat F 4-((2-Nitrophenyl)methyl)morpholine E->F G H₂, Pd/C (Methanol) F->G Hydrogenation H This compound G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of 4-((2-Nitrophenyl)methyl)morpholine

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzyl alcohol (15.3 g, 0.1 mol), morpholine (10.4 g, 0.12 mol), and ethanol (100 mL).

  • Slowly add paraformaldehyde (3.6 g, 0.12 mol) to the stirred mixture.

  • Add concentrated hydrochloric acid (2 mL) dropwise as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-((2-nitrophenyl)methyl)morpholine, as a yellow oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-((2-nitrophenyl)methyl)morpholine from the previous step in methanol (150 mL) in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the final product is critical to ensure its suitability for subsequent pharmaceutical syntheses where impurity profiles are strictly controlled.

Purification Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to a constant weight. A typical yield is 70-80% over the two steps.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized intermediate.

HPLCWorkflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column) A->B Inject C UV Detector (Set to 254 nm) B->C Elution D Data Acquisition (Chromatogram) C->D E Purity Analysis (Peak Area %) D->E

Caption: General workflow for HPLC analysis.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Run Time 10 minutes

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare a standard solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity based on the relative peak area of the main product. The retention time is typically between 3-5 minutes under these conditions.

Application in Synthesis: Preparation of a 2-Morpholino-4-Anilinoquinoline Derivative

To demonstrate the utility of this compound, the following protocol outlines its use in the synthesis of a 4-anilinoquinoline derivative. This scaffold is present in numerous kinase inhibitors.[10] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of a chlorine atom on the quinoline ring by the primary amine of our intermediate.

Synthetic Pathway

AppWorkflow A This compound C Reaction Vessel (Ethanol, Reflux) A->C B 4-Chloro-2-morpholinoquinoline B->C D 2-Morpholino-4-(2-(morpholin-4-ylmethyl)anilino)quinoline C->D S_NAr Reaction

Caption: Synthesis of a 4-anilinoquinoline derivative.

Step-by-Step Protocol
  • In a 100 mL round-bottom flask, dissolve 4-chloro-2-morpholinoquinoline (0.87 mmol, 1.0 eq) in ethanol (20 mL).

  • Add this compound (1.74 mmol, 2.0 eq) to the solution.

  • Heat the resulting mixture to reflux (approximately 80°C) and maintain overnight. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the ethanol under reduced pressure.

  • Wash the resulting residue with cold acetone and collect the solid product by vacuum filtration.

  • The product, 2-morpholino-4-(2-(morpholin-4-ylmethyl)anilino)quinoline, can be further purified by recrystallization from ethanol if necessary.

This protocol exemplifies how the primary amine of this compound can be effectively utilized to build more complex, biologically relevant molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its strategic combination of a pharmacologically privileged morpholine ring and a synthetically tractable aniline group allows for the efficient construction of complex molecular architectures. The protocols detailed in this guide for its synthesis, purification, and analytical characterization provide a solid foundation for its application in drug discovery and development programs. The demonstrated utility in forming C-N bonds, as seen in the synthesis of the anilinoquinoline derivative, highlights its potential for creating novel compounds with significant therapeutic promise.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kaur, M., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Lapatinib. [Link]

  • Gherdan, V. R., et al. (2021). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Pharmaceuticals, 14(11), 1109. [Link]

  • Saeedi, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2266. [Link]

  • Checconi, P., et al. (2015). The role of the morpholine moiety in the development of PI3K inhibitors. Future Medicinal Chemistry, 7(12), 1545-1564. [Link]

  • Asgari, D., et al. (2014). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 13(Suppl), 119-125. [Link]

  • Kumar, A., et al. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 50B, 1269-1274. [Link]

  • Abele, E., & Abele, R. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 785-817. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 3037-3044. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3037–3044. [Link]

Sources

The Strategic Application of 2-(Morpholin-4-ylmethyl)aniline in the Design of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds due to their ability to form specific and high-affinity interactions with biological targets. Among these, the morpholine and aniline moieties are frequently incorporated into the design of kinase inhibitors and other targeted agents. This application note delves into the strategic use of a specific, yet underexplored, building block: 2-(Morpholin-4-ylmethyl)aniline . While direct and extensive examples of its application in marketed anticancer drugs are not prevalent, its structural features present a compelling case for its use as a key intermediate in the synthesis of next-generation cancer therapies, particularly targeting critical signaling pathways.

The this compound scaffold, with CAS Number 95539-61-0, combines a nucleophilic aniline ring with a solubilizing morpholine group, connected by a methylene linker in an ortho arrangement.[1][2][3] This specific stereochemistry offers a unique vector for molecular elaboration, allowing for the creation of compounds that can probe the intricate topographies of enzyme active sites. The morpholine ring is known to enhance aqueous solubility and bioavailability, crucial properties for drug candidates.[1]

The Rationale for a Privileged Scaffold: Learning from Analogs

While specific anticancer agents derived directly from this compound are not widely reported in peer-reviewed literature, the foundational principle of its utility can be inferred from the success of analogous structures in cancer therapy. For instance, the closely related para- and meta-substituted isomers, as well as compounds where the morpholine and aniline groups are part of a larger fused heterocyclic system, are integral to numerous potent kinase inhibitors.

Notably, the morpholine moiety is a cornerstone of many inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer. The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase.

Potential Therapeutic Targets and Mechanisms of Action

Based on the established pharmacology of related compounds, derivatives of this compound are hypothesized to be effective inhibitors of several key oncogenic kinases.

PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The morpholine group is a well-established pharmacophore for PI3K and mTOR inhibitors. It is conceivable that the this compound scaffold can be elaborated to position the morpholine ring optimally within the kinase hinge region, while the aniline portion can be functionalized to achieve selectivity and potency.

Hypothesized Signaling Pathway Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Aniline_Derivative This compound Derivative Aniline_Derivative->PI3K Inhibition Aniline_Derivative->mTORC2 Inhibition Aniline_Derivative->mTORC1 Inhibition

Figure 1. Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by anticancer agents derived from this compound.

Protocols for Synthesis and Biological Evaluation

Part 1: Synthesis of this compound Derivatives

The synthesis of novel anticancer agents from this compound would typically involve the reaction of the aniline nitrogen with a suitable heterocyclic core, often a halogenated pyrimidine, quinoline, or quinazoline.

General Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the chloro- or fluoro-substituted heterocyclic core (1.1 eq.) to the solution. For reactions involving a chloro-substituent, a base such as diisopropylethylamine (DIPEA) (2.0 eq.) may be required.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Illustrative Synthetic Workflow

synthetic_workflow Start This compound + Halogenated Heterocycle Reaction Reaction (Solvent, Heat, Base) Start->Reaction Workup Work-up & Purification Reaction->Workup Product Final Anticancer Compound Workup->Product Characterization Structural Characterization (NMR, MS) Product->Characterization Biological_Eval Biological Evaluation Product->Biological_Eval

Figure 2. A generalized workflow for the synthesis and evaluation of anticancer agents from this compound.

Part 2: In Vitro Biological Evaluation

The anticancer activity of the newly synthesized compounds should be evaluated using a panel of human cancer cell lines.

Protocol for Cell Viability Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values using a dose-response curve fitting software.

Table 1: Hypothetical In Vitro Anticancer Activity Data

CompoundTarget Cancer Cell LineIC₅₀ (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BA549 (Lung)2.8
Derivative CPC-3 (Prostate)7.1
Doxorubicin (Control)MCF-7 (Breast)0.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanism of Action Studies

To elucidate the mechanism of action, further assays can be performed on the most potent compounds.

Protocol for Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: Use a commercially available kinase assay kit for the target kinase (e.g., PI3Kα, mTOR). Prepare the recombinant kinase and its substrate according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the kinase with various concentrations of the test compound in the presence of ATP and the substrate.

  • Detection: After the incubation period, measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity, which typically quantifies the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Conclusion and Future Directions

While the direct application of this compound in the development of anticancer agents is not yet extensively documented, its structural characteristics and the proven success of related morpholine- and aniline-containing compounds in oncology provide a strong rationale for its exploration. The ortho-substitution pattern offers a unique chemical vector for the design of novel inhibitors that can potentially overcome resistance mechanisms and improve the therapeutic index of existing treatments. The protocols outlined in this note provide a foundational framework for researchers to synthesize and evaluate new chemical entities derived from this promising scaffold, with the ultimate goal of discovering novel and effective anticancer drugs. Future research should focus on the synthesis of diverse libraries of compounds based on this compound and their systematic evaluation against a broad panel of cancer cell lines and relevant kinase targets.

References

Application Notes and Protocols for the Synthesis of 2-(Morpholin-4-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and versatile protocols for the synthesis of 2-(morpholin-4-ylmethyl)aniline and its derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[1][2] The morpholine moiety often enhances aqueous solubility and bioavailability, making these derivatives attractive for drug formulation.[1][2] This document provides in-depth, step-by-step methodologies for several synthetic strategies, including the classical Mannich reaction, reductive amination, and modern palladium-catalyzed cross-coupling reactions. Each protocol is presented with a focus on explaining the underlying chemical principles, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a privileged pharmacophore in drug discovery.[3] The inherent properties of the morpholine ring, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, contribute to favorable pharmacokinetic profiles.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] For instance, morpholine-containing compounds are found in approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5] The strategic placement of the morpholinomethyl group ortho to the aniline nitrogen provides a unique three-dimensional architecture that can be exploited for specific interactions with biological targets. This guide aims to equip researchers with reliable and efficient synthetic routes to access this valuable chemical space.

Synthetic Strategies and Protocols

Several synthetic methodologies can be employed to construct this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The following sections detail the most prominent and effective protocols.

The Mannich Reaction: A Classical Three-Component Approach

The Mannich reaction is a powerful C-C bond-forming reaction that condenses an amine (in this case, a precursor to the aniline), formaldehyde, and a compound with an active hydrogen.[7] For the synthesis of the target scaffold, a variation of this reaction is employed, often starting with a suitable aniline precursor.

Scientific Principle: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the secondary amine (morpholine) and formaldehyde. This electrophilic species then reacts with an electron-rich aromatic ring, such as an aniline derivative, to install the aminomethyl group.

Experimental Protocol: Synthesis of this compound

  • Reagents and Materials:

    • 2-Nitrobenzyl alcohol

    • Morpholine

    • Paraformaldehyde

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid (concentrated)

  • Step-by-Step Procedure:

    • Aminomethylation: In a round-bottom flask, dissolve 2-nitrobenzyl alcohol (1.0 eq) in ethanol. Add morpholine (1.2 eq) and paraformaldehyde (1.5 eq).

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-((2-nitrophenyl)methyl)morpholine.

    • Reduction of the Nitro Group: Dissolve the product from the previous step in methanol.

    • Carefully add 10% Palladium on carbon (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation:

Starting MaterialProductYield (%)Purity (by NMR)
2-Nitrobenzyl alcoholThis compound75-85%>95%
Reductive Amination: A Two-Step Alternative

Reductive amination provides a versatile and often milder alternative to the direct Mannich reaction, particularly when dealing with sensitive substrates.[8] This method involves the formation of an imine or enamine intermediate, which is then reduced in situ or in a separate step.

Scientific Principle: The synthesis begins with the formylation of 2-aminobenzaldehyde, followed by the reductive amination of the resulting aldehyde with morpholine. The key step is the reduction of the intermediate iminium ion, typically with a hydride reducing agent like sodium borohydride or sodium triacetoxyborohydride.[8][9]

Experimental Protocol: Synthesis via 2-Formylaniline

  • Reagents and Materials:

    • 2-Aminobenzaldehyde

    • Morpholine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate (anhydrous)

  • Step-by-Step Procedure:

    • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM), add morpholine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography.

Data Presentation:

Starting AldehydeAmineProductYield (%)
2-AminobenzaldehydeMorpholineThis compound80-90%
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of N-aryl morpholine derivatives, where the morpholine nitrogen is directly attached to an aromatic ring, the Buchwald-Hartwig amination is a powerful and widely used method.[10] This reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[10] While not a direct synthesis of the title compound, it is a key method for creating important derivatives.

Scientific Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[10] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Experimental Protocol: Synthesis of 4-(2-Aminophenyl)morpholine

  • Reagents and Materials:

    • 1-Bromo-2-nitrobenzene

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Iron powder

    • Ammonium chloride

  • Step-by-Step Procedure:

    • Buchwald-Hartwig Coupling: In an oven-dried Schlenk tube, combine 1-bromo-2-nitrobenzene (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 4-(2-nitrophenyl)morpholine by column chromatography.

    • Nitro Group Reduction: Dissolve the purified product in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, filter through Celite®, and concentrate the filtrate.

    • Extract the residue with ethyl acetate, wash with water and brine, dry, and concentrate to afford 4-(2-aminophenyl)morpholine.

Data Presentation:

Aryl HalideAmineProductCoupling Yield (%)Reduction Yield (%)
1-Bromo-2-nitrobenzeneMorpholine4-(2-Aminophenyl)morpholine85-95%>90%

Visualization of Synthetic Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the key synthetic transformations described.

Mannich_Reaction_Workflow Start 2-Nitrobenzyl Alcohol Step1 Aminomethylation (Reflux) Start->Step1 Reagents1 Morpholine, Paraformaldehyde, Ethanol Reagents1->Step1 Intermediate 4-((2-Nitrophenyl)methyl)morpholine Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Reagents2 H₂, Pd/C, Methanol Reagents2->Step2 Product This compound Step2->Product

Caption: Workflow for the Mannich reaction approach.

Reductive_Amination_Workflow Start 2-Aminobenzaldehyde Step1 Imine Formation Start->Step1 Reagents1 Morpholine, DCM Reagents1->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagents2 Sodium Triacetoxyborohydride (STAB) Reagents2->Step2 Product This compound Step2->Product

Caption: Workflow for the reductive amination protocol.

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide reliable and efficient pathways to this compound and its derivatives. The choice between the Mannich reaction, reductive amination, or palladium-catalyzed cross-coupling will depend on the specific synthetic goals and available resources. The Mannich reaction offers a direct, one-pot approach, while reductive amination provides a milder alternative with potentially higher yields. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination remains the gold standard.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. This includes the exploration of one-pot procedures that combine multiple steps, the use of greener solvents and catalysts, and the application of flow chemistry for safer and more scalable production.[11] The continued development of novel derivatives based on the this compound scaffold holds significant promise for the discovery of new and improved therapeutic agents.

References

  • Mannich reaction. (URL: )
  • 2-(morpholin-4-ylméthyl)aniline - Chem-Impex. (URL: )
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (URL: [Link])

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])

  • This compound - Chem-Impex. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - MDPI. (URL: [Link])

  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (URL: [Link])

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (URL: [Link])

  • Synthetic applications of biologically important Mannich bases: An updated review. (URL: [Link])

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (URL: [Link])

  • This compound (C11H16N2O) - PubChemLite. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (URL: [Link])

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC - NIH. (URL: [Link])

  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (URL: [Link])

Sources

Analytical methods for the detection and quantification of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 2-(Morpholin-4-ylmethyl)aniline

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the robust detection and quantification of this compound. As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, ensuring its identity and purity is paramount for quality control and regulatory compliance.[1][2] This document outlines three principal analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring high separation efficiency, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and trace-level analysis. Each protocol is grounded in the principles of analytical chemistry and adheres to the validation framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Introduction: The Analytical Imperative

This compound is a versatile building block distinguished by its aniline and morpholine moieties.[1] This unique structure is leveraged in the development of novel therapeutic agents, particularly those targeting neurological disorders and cancers, where the morpholine ring can enhance solubility and bioavailability.[1] Its presence as a synthetic intermediate necessitates precise analytical oversight to characterize final products, monitor reaction kinetics, and identify potential impurities.

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. For polar and thermolabile compounds like aniline derivatives, HPLC is an excellent alternative to GC as it often circumvents the need for chemical derivatization.[6] However, GC-MS remains a powerful technique, offering high resolution, though a derivatization step is frequently employed to enhance the volatility of polar analytes.[7] For applications demanding the utmost sensitivity and specificity, such as impurity profiling or bioanalysis, LC-MS/MS is the undisputed method of choice.[8][9]

This guide provides the scientific rationale and step-by-step protocols to empower researchers, scientists, and drug development professionals to implement these methods effectively.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference(s)
CAS Number 95539-61-0[1][10][11][12]
Molecular Formula C₁₁H₁₆N₂O[1][10][11][12]
Molecular Weight 192.26 g/mol [1][10][11][12]
Appearance Light brown to yellow crystalline solid/powder[1][12]
Melting Point 70 °C[12]
Boiling Point 150-152 °C @ 4 Torr[12]
SMILES C1COCCN1CC2=CC=CC=C2N[10][13]
Predicted XlogP 0.7 - 1.101[10][13]
Topological Polar Surface Area (TPSA) 38.49 Ų[10]

The Foundation: Analytical Method Validation (ICH Q2(R2))

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[5] Adherence to ICH Q2(R2) guidelines ensures that the data generated is reliable, reproducible, and accurate, which is a prerequisite for regulatory submissions.[3][4][14][15]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[14]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3][14]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Application Note I: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method utilizes reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Due to its polarity and UV-active aniline ring, this compound is well-suited for this technique, providing a straightforward and robust method for assay and purity determinations.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Standard Preparation (Stock & Dilutions) inj Inject into HPLC System sp->inj ap Sample Preparation (Dissolution in Diluent) ap->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (e.g., 245 nm) sep->det integ Peak Integration det->integ calib Calibration Curve (Peak Area vs. Conc.) integ->calib quant Quantification of Analyte calib->quant

Caption: HPLC-UV workflow from preparation to quantification.

Experimental Protocol

A. Instrumentation and Materials

  • HPLC System with UV/Vis or Photodiode Array (PDA) Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid

  • Reference Standard: this compound (≥98% purity)

B. Standard and Sample Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample (e.g., drug substance) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

C. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

D. System Suitability

  • Inject the 100 µg/mL standard solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

E. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.

  • Calculate the concentration of this compound in the sample solution using the regression equation.

Application Note II: Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the high separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. For polar aniline derivatives, direct analysis can lead to poor peak shape and column adsorption.[7] A derivatization step, such as acylation, is often employed to block the active amine group, thereby increasing volatility and improving chromatographic performance.[16]

Workflow for GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_nodes Standard & Sample Preparation deriv Derivatization (e.g., Acylation) prep_nodes->deriv extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) deriv->extract inj Inject into GC-MS extract->inj sep GC Separation (e.g., DB-5ms Column) inj->sep ion Electron Ionization (EI) sep->ion mass_an Mass Analysis (Scan or SIM) ion->mass_an ident Identification (Retention Time & Mass Spectrum) mass_an->ident quant Quantification (Calibration Curve) ident->quant

Caption: GC-MS workflow including a derivatization step.

Experimental Protocol

A. Instrumentation and Materials

  • GC-MS System with an Electron Ionization (EI) source

  • Capillary GC Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Reagents: Ethyl Acetate, Pyridine, Acetic Anhydride (derivatizing agent), Anhydrous Sodium Sulfate

B. Standard and Sample Preparation (with Derivatization)

  • Prepare stock solutions of the standard and sample in a suitable solvent like methanol.

  • Pipette an aliquot of the solution into a reaction vial and evaporate the solvent under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature. Add 1 mL of deionized water and 1 mL of ethyl acetate.

  • Vortex vigorously for 1 minute. Centrifuge to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean vial containing anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

C. GC-MS Conditions

ParameterRecommended Condition
Carrier Gas Helium, 1.0 mL/min constant flow
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 100 °C (hold 2 min)Ramp 1: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-400) or Selected Ion Monitoring (SIM)
SIM Ions (Hypothetical) m/z 234 (M⁺ of acetylated derivative), 177, 100

D. Data Analysis

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a derivatized reference standard.

  • Quantification: Construct a calibration curve using derivatized standards. Plot the peak area of a characteristic ion (e.g., m/z 234) against concentration. Calculate the sample concentration using the regression equation.

Application Note III: High-Sensitivity Quantification by LC-MS/MS

Principle: This method offers superior sensitivity and selectivity by coupling UHPLC separation with tandem mass spectrometry.[17] The analyte is ionized (typically via Electrospray Ionization, ESI) and the precursor ion ([M+H]⁺) is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels, making it ideal for trace analysis in complex matrices.[8][9]

Workflow for LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_nodes Standard & Sample Prep (Simple Dilution) inj Inject into UHPLC prep_nodes->inj sep Chromatographic Separation inj->sep ion Electrospray Ionization (ESI+) sep->ion ms1 MS1: Precursor Ion Selection (m/z 193.1) ion->ms1 frag Collision-Induced Dissociation (CID) ms1->frag ms2 MS2: Product Ion Monitoring frag->ms2 mrm MRM Peak Integration ms2->mrm quant Quantification (Calibration Curve) mrm->quant

Caption: LC-MS/MS workflow using Multiple Reaction Monitoring (MRM).

Experimental Protocol

A. Instrumentation and Materials

  • UHPLC System coupled to a Tandem Quadrupole Mass Spectrometer with an ESI source

  • C18 or HILIC UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid

B. Standard and Sample Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v) with 0.1% Formic Acid.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method, using the LC-MS/MS diluent.

  • Calibration Standards: Prepare a series of low-concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution.

  • Sample Solution: Prepare the sample to an expected final concentration within the calibration range. A simple dilution is often sufficient.

C. LC-MS/MS Conditions

Liquid Chromatography

Parameter Recommended Condition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-3.5 min: 95% B3.5-3.6 min: 95% to 5% B3.6-4.5 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Tandem Mass Spectrometry

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 193.1
Product Ions (MRM) m/z 193.1 → 100.1 (Quantifier)m/z 193.1 → 86.1 (Qualifier)
Collision Energy (CE) Optimize for specific instrument (e.g., 15-25 eV)

| Dwell Time | 100 ms |

D. Data Analysis

  • Integrate the peak area for the quantifier MRM transition (m/z 193.1 → 100.1).

  • Construct a calibration curve by plotting the peak area against concentration and perform a linear regression (often with 1/x² weighting for wide dynamic ranges).

  • Calculate the concentration of the analyte in the sample using the regression equation.

Summary of Method Performance

The choice of analytical technique is a balance between the required performance and the available instrumentation. The following table provides a comparative summary of the typical validation characteristics for the methods described.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Typical Use Assay, Purity, Routine QCImpurity IdentificationTrace Analysis, Bioanalysis
Linearity (R²) > 0.999> 0.995> 0.998
Typical LOQ ~1 µg/mL~0.1 µg/mL< 1 ng/mL[17][18]
Precision (%RSD) < 2.0%< 10%< 15%
Accuracy (% Recovery) 98-102%90-110%90-110%
Specificity Moderate to GoodVery GoodExcellent

Conclusion

This guide details three robust and reliable methods for the analysis of this compound. For routine quality control and assay, the HPLC-UV method provides a simple, accurate, and cost-effective solution. The GC-MS method , while requiring a derivatization step, offers excellent resolving power and is a valuable tool for structural confirmation and the analysis of specific volatile impurities. For applications demanding the highest sensitivity and specificity, such as the quantification of trace-level impurities or analysis in complex biological matrices, the LC-MS/MS method is unequivocally the superior choice. Each protocol, when properly validated according to ICH guidelines, will yield high-quality, defensible data, supporting the rigorous demands of research and pharmaceutical development.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Chem-Impex. This compound.
  • Benchchem.
  • ChemScene. 95539-61-0 | this compound.
  • ChemicalBook. (2023). This compound | 95539-61-0.
  • Benchchem.
  • Thermo Fisher Scientific.
  • ChemicalBook. This compound | 95539-61-0.
  • PubMed.
  • Benchchem.
  • PerkinElmer.
  • Thermo Scientific. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%.
  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubChem. This compound (C11H16N2O).
  • Fisher Scientific. 2-(4-Morpholinyl)aniline, 98%.
  • Benchchem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • ResearchGate.
  • P212121 Store. This compound | CAS 95539-61-0.

Sources

The Strategic Application of 2-(Morpholin-4-ylmethyl)aniline in Agrochemical Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 2-(Morpholin-4-ylmethyl)aniline emerges as a compound of significant interest, embodying a convergence of structural motifs with established precedence in agrochemical activity. This guide provides a comprehensive overview of the rationale, synthesis, and screening protocols for leveraging this versatile molecule in the discovery of new herbicides, fungicides, and plant growth regulators.

The core structure of this compound integrates a morpholine ring and an aniline moiety. Morpholine and its derivatives are well-documented for their broad-spectrum biological activities, forming the backbone of several commercial fungicides and herbicides.[1][2] The morpholine group often imparts desirable physicochemical properties, such as improved solubility and systemic movement within plants.[1] Simultaneously, the aniline fragment is a common feature in a variety of herbicides, contributing to their bio-efficacy.[3] The unique combination of these two pharmacophores within a single, relatively simple molecule presents a compelling starting point for the synthesis of new agrochemical candidates.[2][4] This document serves as a practical guide for researchers, scientists, and drug development professionals to explore the potential of this compound in their research and development pipelines.

Synthesis of this compound: A Foundational Protocol

The availability of a reliable and scalable synthesis for this compound is the first critical step in its application for agrochemical research. The following protocol details a common synthetic route.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from readily available starting materials.

Materials:

  • 2-Nitrobenzyl bromide

  • Morpholine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-(2-Nitrobenzyl)morpholine

  • To a solution of 2-nitrobenzyl bromide (1.0 eq) in dichloromethane (DCM), add morpholine (1.2 eq) and anhydrous potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain 4-(2-nitrobenzyl)morpholine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 4-(2-nitrobenzyl)morpholine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • Potassium carbonate is used as a mild base to neutralize the hydrobromic acid formed during the nucleophilic substitution reaction in Step 1, driving the reaction to completion.

  • The iron/ammonium chloride system in aqueous ethanol is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines. Iron acts as the reducing agent in the presence of an electrolyte (ammonium chloride) to facilitate the reaction.

Application in Agrochemical Screening: Protocols and Strategies

The true potential of this compound lies in its use as a scaffold for creating libraries of derivatives for biological screening. The primary amino group of the aniline moiety is a convenient handle for a wide range of chemical modifications.

Workflow for Derivative Synthesis and Screening

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization Start This compound Reaction Derivatization Reactions (e.g., Acylation, Sulfonylation, Amidation, etc.) Start->Reaction Functionalization Library Library of Novel Derivatives Reaction->Library Purification & Characterization Herbicidal Herbicidal Assays Library->Herbicidal Fungicidal Fungicidal Assays Library->Fungicidal PGR Plant Growth Regulator Assays Library->PGR Data Data Analysis & Structure-Activity Relationship (SAR) Herbicidal->Data Fungicidal->Data PGR->Data Lead Lead Compound Identification Data->Lead Optimization Lead Optimization Lead->Optimization

Caption: Workflow for Agrochemical Discovery using this compound.

Protocol 2: Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of novel derivatives of this compound.

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., acetone or DMSO).

  • Commercial herbicide standards (e.g., glyphosate, 2,4-D).

  • Pots or flats with sterile soil mix.

  • Growth chamber with controlled light, temperature, and humidity.

  • Spray chamber for uniform application of test solutions.

  • Tween 20 or other suitable surfactant.

Pre-emergence Herbicidal Assay:

  • Fill pots with sterile soil mix and sow the seeds of the selected weed species at a uniform depth.

  • Prepare test solutions of the derivative compounds at various concentrations (e.g., 10, 50, 100, 200 ppm) in a solvent-surfactant-water system.

  • Apply the test solutions uniformly to the soil surface using a spray chamber.

  • Include a negative control (solvent-surfactant-water only) and a positive control (commercial herbicide).

  • Place the pots in a growth chamber under optimal conditions for germination and growth.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

Post-emergence Herbicidal Assay:

  • Sow seeds in pots and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.

  • Prepare test solutions as described for the pre-emergence assay.

  • Uniformly spray the foliage of the seedlings with the test solutions.

  • Return the pots to the growth chamber.

  • After 7-14 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and rate the phytotoxicity on a scale of 0 to 100.

Data Presentation: Herbicidal Activity
Compound IDConcentration (ppm)Pre-emergence Inhibition (%) - E. crus-galliPre-emergence Inhibition (%) - A. retroflexusPost-emergence Injury (%) - E. crus-galliPost-emergence Injury (%) - A. retroflexus
Derivative 110025403055
Derivative 210070856590
Glyphosate100959898100
Control-0000
Protocol 3: Fungicidal Activity Screening

Objective: To determine the in vitro fungicidal activity of this compound derivatives against common plant pathogenic fungi.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test compounds dissolved in a suitable solvent.

  • Commercial fungicide standards (e.g., carbendazim, mancozeb).

  • Sterile petri dishes.

  • Micropipettes.

  • Incubator.

Poisoned Food Technique:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.

  • Include a negative control (solvent only in PDA) and a positive control (commercial fungicide in PDA).

  • Incubate the plates at the optimal temperature for fungal growth (e.g., 25 °C).

  • After 3-7 days (when the mycelium in the control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation: Fungicidal Activity
Compound IDConcentration (ppm)Mycelial Growth Inhibition (%) - B. cinereaMycelial Growth Inhibition (%) - F. oxysporum
Derivative 1503520
Derivative 2508875
Carbendazim509592
Control-00

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from these screening protocols will form the basis for understanding the structure-activity relationship (SAR) of the synthesized derivatives. By analyzing which modifications to the this compound scaffold lead to increased or decreased activity, researchers can make informed decisions for the next round of synthesis and optimization.

Logical Relationship for SAR Analysis

SAR_Analysis Scaffold This compound Scaffold Modification Chemical Modifications (R-groups at aniline N) Scaffold->Modification Screening Biological Screening Data (Herbicidal/Fungicidal Activity) Modification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization Strategy SAR->Lead_Opt

Caption: Logical flow for Structure-Activity Relationship (SAR) analysis.

Conclusion

This compound represents a promising and underexplored scaffold for the discovery of novel agrochemicals. Its synthesis is straightforward, and its structure offers a versatile platform for chemical derivatization. By employing systematic screening protocols for herbicidal and fungicidal activities, researchers can efficiently evaluate the potential of new chemical entities derived from this core structure. The methodologies and insights provided in this guide are intended to empower research and development professionals to unlock the full potential of this compound in their quest for the next generation of crop protection solutions.

References

  • Chem-Impex. (n.d.). 4-Morpholin-4-yl-methylphenylamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gerwick, B. C. (n.d.). New Molecular Targets for Herbicide Discovery. Retrieved from [Link]

  • MDPI. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholinomethyl)aniline. Retrieved from [Link]

  • ChemBK. (2024). 4-(MORPHOLIN-4-YLMETHYL)ANILINE. Retrieved from [Link]

  • ChemBK. (2024). 4-(morpholin-4-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Ukrainian Journal of Ecology. (2020). Growth-regulatory Activity of 2-Methyl-4-thioquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013050433A1 - Pesticide preparation and process for producing the same.
  • PubMed. (2024). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]

  • Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.
  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

  • PMC. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Retrieved from [Link]

  • Grafiati. (2024). Bibliographies: 'The compounds have been screened for their fungicidal activity'. Retrieved from [Link]

  • Google Patents. (n.d.). US12331028B2 - Process for preparation of Anthranilamides.
  • Google Patents. (n.d.). IL255957A - Aqueous herbicidal concentrates of auxinic carboxylic acids with reduced eye irritancy.

Sources

The Strategic Utility of 2-(Morpholin-4-ylmethyl)aniline in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of certain structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. 2-(Morpholin-4-ylmethyl)aniline has emerged as a particularly valuable building block in this regard. Its unique architecture, featuring a primary aromatic amine ortho-substituted with a morpholinomethyl group, offers a confluence of desirable attributes for the synthesis of complex heterocyclic systems.[1] The morpholine moiety, a well-established "privileged structure" in drug design, is known to enhance aqueous solubility, improve metabolic stability, and provide a handle for forming crucial hydrogen bond interactions with biological targets.[1] Concurrently, the aniline functionality serves as a versatile nucleophilic precursor for a myriad of cyclization and condensation reactions.

This guide provides an in-depth exploration of the application of this compound as a building block, with a focus on its utility in the synthesis of quinazolinone derivatives—a class of compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic rationale behind its reactivity and provide a detailed, field-proven protocol for its incorporation into a multi-component reaction, offering researchers a practical blueprint for leveraging this versatile scaffold in their own synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 95539-61-0[1][2]
Molecular Formula C₁₁H₁₆N₂O[1][2][3]
Molecular Weight 192.26 g/mol [1][2][3]
Appearance Light brown to yellow crystalline powder[1][4]
Melting Point 70 °C[4]
Boiling Point 150-152 °C at 4 Torr[4]
Storage Conditions 0-8°C, protect from light[1]

Safety Profile: this compound is classified as an irritant and corrosive.[4] It may cause serious eye damage and skin irritation.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the Material Safety Data Sheet (MSDS).[1][5][6]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the nucleophilic character of the aniline nitrogen. This primary amine readily participates in reactions with electrophilic partners, making it an ideal substrate for the construction of nitrogen-containing heterocycles.

A particularly powerful application of this building block is in the multicomponent synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[7][8][9][10][11] This class of reactions typically involves the condensation of an anthranilic acid derivative (often generated in situ from isatoic anhydride), a primary amine, and a one-carbon electrophile (such as an orthoester).

The general workflow for such a transformation can be visualized as follows:

workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product IsatoicAnhydride Isatoic Anhydride Mixing One-Pot Mixing & Heating IsatoicAnhydride->Mixing Aniline This compound Aniline->Mixing Orthoester Orthoester (e.g., Triethyl Orthoformate) Orthoester->Mixing Cyclocondensation Cyclocondensation Mixing->Cyclocondensation Formation of Intermediates Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Cyclocondensation->Quinazolinone Ring Closure & Aromatization

Figure 1: General workflow for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

The reaction proceeds through a cascade of intermediates. Initially, the primary amine of this compound attacks the carbonyl of isatoic anhydride, leading to a ring-opened intermediate. This is followed by reaction with the orthoester and subsequent intramolecular cyclization and dehydration to afford the stable quinazolinone scaffold. The morpholinomethyl substituent is carried through the reaction sequence, becoming a key feature of the final product's "eastern" portion.

Detailed Protocol: Synthesis of 3-((2-(Morpholin-4-ylmethyl)phenyl)amino)-2-phenylquinazolin-4(3H)-one

This protocol details a representative one-pot, three-component synthesis of a 2,3-disubstituted quinazolin-4(3H)-one utilizing this compound. This method is adapted from established procedures for quinazolinone synthesis.[10]

Materials:

  • Isatoic anhydride (1.0 mmol, 163.1 mg)

  • This compound (1.0 mmol, 192.3 mg)

  • Triethyl orthoformate (1.2 mmol, 0.20 mL)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic, ~0.1 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add isatoic anhydride (1.0 mmol, 163.1 mg) and this compound (1.0 mmol, 192.3 mg).

  • Add ethanol (5 mL) to the flask, followed by triethyl orthoformate (1.2 mmol, 0.20 mL).

  • Add a catalytic amount of glacial acetic acid (~0.1 mL) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid or viscous oil. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 3-((2-(morpholin-4-ylmethyl)phenyl)amino)-2-phenylquinazolin-4(3H)-one as a solid.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

protocol_flow start Start reactants Combine Isatoic Anhydride, This compound, Triethyl Orthoformate, Ethanol, and Acetic Acid in a Flask start->reactants reflux Heat to Reflux for 4-6 hours reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Concentrate under Reduced Pressure monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize the Final Product purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis of a quinazolinone derivative.

Conclusion: A Versatile and Enabling Building Block

This compound stands as a testament to the power of rational molecular design in organic synthesis. Its pre-installed morpholine moiety provides a valuable pharmacokinetic advantage, while the reactive aniline handle serves as a reliable anchor point for the construction of diverse and complex heterocyclic scaffolds. The protocol provided herein for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one illustrates just one of the many potential applications of this versatile building block. As the quest for novel therapeutic agents continues, the strategic deployment of such well-designed synthetic intermediates will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • This compound. Chem-Impex. [Link]

  • Alagarsamy, V., et al. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Mini reviews in medicinal chemistry, 11(8), 633-41. [Link]

  • Reddy, C. S., et al. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. RSC Advances, 3(42), 19373-19383. [Link]

  • Zahedifar, M., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in pharmaceutical sciences, 7(1), 23-30. [Link]

  • Reddy, C. S., et al. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 3(42), 19373-19383. [Link]

  • Alagarsamy, V. (2011). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Mini-Reviews in Medicinal Chemistry, 11(8), 633-641. [Link]

  • Material Safety Data Sheet - 4-(Morpholinomethyl)aniline. Cole-Parmer. [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Morpholin-4-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Morpholin-4-ylmethyl)aniline

Welcome to the technical support guide for the synthesis of this compound. This molecule is a versatile building block in medicinal chemistry and materials science, often used in the development of novel therapeutic agents and specialty polymers.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common preliminary questions regarding the synthesis of this compound, establishing a strong theoretical foundation before delving into specific troubleshooting scenarios.

Q1: What are the most common and effective synthetic routes for preparing this compound?

There are two primary, highly effective routes for this synthesis, each with distinct advantages and considerations:

  • Reductive Amination: This is arguably the most versatile and widely used method. It involves the reaction of 2-aminobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This one-pot procedure is highly efficient.

  • Nucleophilic Substitution: This route involves the reaction of a 2-aminobenzyl halide (e.g., 2-aminobenzyl bromide) with morpholine. It is a direct and often high-yielding reaction but requires the synthesis and handling of a potentially lachrymatory and less stable benzyl halide intermediate.

This guide will primarily focus on the optimization and troubleshooting of the Reductive Amination pathway due to its operational simplicity and broader applicability.

Q2: Can you illustrate the mechanism for the Reductive Amination pathway?

Certainly. The reaction proceeds in two key stages: iminium ion formation and subsequent reduction. Understanding this mechanism is critical for troubleshooting, as most reaction failures occur during the first stage.

The mechanism involves the nucleophilic attack of morpholine on the carbonyl carbon of 2-aminobenzaldehyde, forming a hemiaminal intermediate.[3] Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive iminium ion. A hydride-based reducing agent then selectively reduces this iminium ion to yield the final tertiary amine product.[4][5]

Reductive Amination Mechanism Reductive Amination Workflow Reactants 2-Aminobenzaldehyde + Morpholine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Product This compound Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Q3: How do I choose the most appropriate reducing agent for this synthesis?

The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select a reagent that is powerful enough to reduce the iminium ion but mild enough to avoid reducing the starting aldehyde.

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. Mild and selective for imines/iminiums in the presence of aldehydes. No need for strict pH control.More expensive; moisture-sensitive.1.2-1.5 equivalents, Dichloromethane (DCM) or Dichloroethane (DCE), Room Temperature.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective.[4]Highly toxic (releases HCN gas below pH 7). Requires careful pH monitoring and handling.1.2-1.5 equivalents, Methanol (MeOH), pH maintained at 6-7.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Not selective. Rapidly reduces the starting aldehyde to 2-aminobenzyl alcohol, leading to low yields of the desired product.Generally not recommended for one-pot reductive aminations.
Hydrogenation (H₂/Catalyst) "Green" method, high yielding.Requires specialized hydrogenation equipment (e.g., Parr shaker). Catalyst (e.g., Pd/C) can sometimes be pyrophoric.H₂ (50 psi), Pd/C catalyst, Ethanol or Methanol, Room Temperature.[6]

Part 2: Troubleshooting Guide for Common Issues

Even standard reactions can fail. This section provides a logical framework for diagnosing and solving common problems encountered during the synthesis of this compound.

Troubleshooting Flowchart Troubleshooting Workflow start_node Problem: Low Yield or Incomplete Reaction decision_node1 Significant Starting Material Remaining? start_node->decision_node1 Analyze crude reaction mixture (TLC, LC-MS) decision_node decision_node cause_node cause_node solution_node solution_node decision_node2 Is Aldehyde or Amine Missing? decision_node1->decision_node2 Yes decision_node3 Major Side Products Observed? decision_node1->decision_node3 No cause_node1a Cause: - Reducer added too early - Non-selective reducer (NaBH₄) - Aldehyde decomposition decision_node2->cause_node1a Aldehyde cause_node1b Cause: - Inefficient iminium formation - Inactive reducing agent - Insufficient reaction time/temp decision_node2->cause_node1b Both solution_node1a 1. Allow iminium formation first (1h stir). 2. Use NaBH(OAc)₃. 3. Use fresh, pure aldehyde. cause_node1a->solution_node1a Solution solution_node1b 1. Add catalytic acetic acid (0.1 eq). 2. Use fresh, anhydrous reducer. 3. Extend reaction time to 24h or warm to 40°C. cause_node1b->solution_node1b Solution cause_node2a Cause: - 2-Aminobenzyl alcohol observed - Dimerization/polymerization decision_node3->cause_node2a Yes cause_node2b Cause: - Product lost during work-up - Inefficient extraction - Purification issues decision_node3->cause_node2b No solution_node2a 1. Switch to NaBH(OAc)₃. 2. Ensure slow addition of reactants to prevent side reactions. cause_node2a->solution_node2a Solution solution_node2b 1. Check pH during extraction (product is basic). 2. Use alternative purification (e.g., recrystallization). cause_node2b->solution_node2b Solution

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Q4: My reaction is stalled. TLC/LC-MS analysis shows significant amounts of unreacted 2-aminobenzaldehyde and morpholine. What should I do?

This is the most common failure mode and almost always points to inefficient formation of the iminium ion intermediate or an issue with the reducing agent.

  • Potential Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride is hygroscopic. If it has been improperly stored, it will lose activity.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Always store it in a desiccator.

  • Potential Cause 2: Kinetically Slow Iminium Formation. The dehydration of the hemiaminal to the iminium ion can be slow and is often the rate-determining step.[7]

    • Solution A (Catalysis): Add a catalytic amount of acetic acid (5-10 mol%). The mild acid will protonate the hydroxyl group of the hemiaminal, making it a better leaving group (H₂O) and accelerating iminium formation.

    • Solution B (Time/Temperature): Allow the aldehyde and amine to stir together in the solvent for 1-2 hours before adding the reducing agent. This allows the equilibrium to favor the iminium ion. If the reaction is still slow at room temperature, gently warm the mixture to 35-40°C.

  • Potential Cause 3: Insufficient Reagent.

    • Solution: Ensure you are using a slight excess of morpholine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) to drive the reaction to completion.

Q5: My main impurity is 2-aminobenzyl alcohol. How can I avoid this side product?

This indicates that your reducing agent is reducing the starting aldehyde faster than the iminium ion is being formed or reduced.

  • Primary Cause: You are likely using a non-selective reducing agent like sodium borohydride (NaBH₄).

    • Solution: The most robust solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the aldehyde, virtually eliminating this side reaction.

Q6: I'm having difficulty purifying the final product. What are the best practices?

This compound is a basic compound, a property that can be exploited for purification.

  • Method 1: Acid-Base Extraction (Recommended).

    • After quenching the reaction, dilute the organic layer (e.g., DCM) and extract with aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated ammonium salt, leaving non-basic organic impurities behind.

    • Wash the acidic aqueous layer with fresh DCM or ethyl acetate to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer to pH > 10 with cold 2-4M NaOH. The product will precipitate or form an oil.

    • Extract the free-based product back into an organic solvent like DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Method 2: Silica Gel Chromatography.

    • The product is quite polar and basic, which can lead to tailing on standard silica gel.

    • Solution: Use a mobile phase containing a small amount of a basic modifier. A typical eluent system would be a gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine (NEt₃) added to the mobile phase to suppress tailing and improve peak shape.

Part 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis via Reductive Amination

Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aminobenzaldehyde and anhydrous DCM (approx. 0.1 M concentration).

  • Add morpholine and stir the solution at room temperature for 1-2 hours. This pre-mixing period is crucial for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride to the stirring solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using the acid-base extraction method or column chromatography as described in Q6.

References

  • Rosenau, T., Potthast, A., Röhling, J., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 32(3), 457-465. [Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

Improving the yield of 2-(Morpholin-4-ylmethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable scaffold in medicinal chemistry and materials science, 2-(Morpholin-4-ylmethyl)aniline and its derivatives are crucial intermediates in the development of novel therapeutic agents and high-performance materials.[1][2] The morpholine moiety often enhances aqueous solubility and bioavailability, making it a desirable feature in drug design.[1] However, researchers frequently encounter challenges in optimizing the synthesis of these compounds, leading to issues with yield, purity, and scalability.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common hurdles in the synthesis of this compound derivatives. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Synthetic Pathways: An Overview

The most prevalent methods for synthesizing this compound derivatives involve a one-pot reaction that combines 2-aminobenzylamine (or a related aniline), formaldehyde, and morpholine through reductive amination, or a classical Mannich reaction. The core of these syntheses is the formation of a reactive iminium ion intermediate, which is subsequently reduced.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Core Aniline Aniline Derivative Iminium Iminium Ion Formation Aniline->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Morpholine Morpholine Morpholine->Iminium Reduction Reduction Iminium->Reduction Reducing Agent (e.g., HCOOH, STAB) Product This compound Derivative Reduction->Product Purification Workup & Purification Product->Purification Troubleshooting_Low_Yield Start Low Yield Observed Check_pH Is pH between 4-6? (for borohydrides) Start->Check_pH Adjust_pH Adjust pH with acetic acid. Check_pH->Adjust_pH No Check_Reagent Is reducing agent active and appropriate? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Switch_Reagent Switch to STAB or NaBH3CN. Ensure anhydrous conditions. Check_Reagent->Switch_Reagent No Check_Time_Temp Are reaction time and temperature optimized? Check_Reagent->Check_Time_Temp Yes Switch_Reagent->Check_Time_Temp Optimize_Conditions Monitor by TLC/LC-MS. Adjust time/temp as needed. Check_Time_Temp->Optimize_Conditions No Success Yield Improved Check_Time_Temp->Success Yes Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm seeing a lot of unreacted aniline and a potential bis-aminomethylated side product. How can I improve selectivity?

This is a classic stoichiometry and reactivity problem. The formation of both the desired product and the bis-substituted impurity proceeds through the same reactive iminium intermediate.

Core Reasons & Solutions:

  • Stoichiometry: The molar ratios of your reactants are the primary lever for controlling product distribution.

    • The Problem: Using a large excess of formaldehyde and morpholine relative to the aniline can drive the reaction towards bis-substitution, where a second morpholinomethyl group is added to the aniline nitrogen. Conversely, if formaldehyde is the limiting reagent, you will likely recover unreacted starting material.

    • The Solution: Begin with a 1:1:1 molar ratio of aniline derivative, formaldehyde, and morpholine. A slight excess (1.1 to 1.2 equivalents) of formaldehyde and morpholine can help drive the reaction to completion, but avoid large excesses.

  • Order of Addition:

    • The Problem: Adding all reagents at once can lead to competitive side reactions.

    • The Solution: Consider a sequential addition. First, mix the aniline and formaldehyde to allow for the initial imine/iminium ion formation. Then, add the morpholine, followed by the portion-wise addition of the reducing agent. This can provide better control over the reaction.

Reagent Ratio (Aniline:Formaldehyde:Morpholine)Primary OutcomeRecommendation
1 : 0.8 : 0.8High recovery of starting anilineIncrease equivalents of formaldehyde and morpholine to at least 1.1.
1 : 1.1 : 1.1Optimal for mono-substitutionIdeal starting point for optimization.
1 : 3 : 3Significant bis-substitution productReduce equivalents of formaldehyde and morpholine.
Q3: Which reducing agent is best for this reaction: Formic Acid, STAB, or NaBH₃CN?

The "best" agent depends on your substrate's sensitivity, desired reaction conditions, and safety considerations.

Reducing AgentTypical ConditionsProsCons
Formic Acid Excess HCOOH, Formaldehyde, Heat (reflux)Inexpensive, acts as solvent and acid catalyst, irreversible due to CO₂ evolution. [3][4]High temperatures can degrade sensitive substrates; workup can be more complex.
NaBH(OAc)₃ (STAB) Anhydrous DCE, DCM, or THF; Room TempMild, highly selective for imines/iminium ions, [5]high yields are common.Moisture sensitive, relatively expensive.
NaBH₃CN Methanol, pH 4-6 (AcOH), Room TempGood selectivity, stable in weakly acidic protic solvents. [6][5]Highly toxic (releases HCN gas upon strong acidification during workup), less reactive than STAB. [6]

Recommendation: For general-purpose synthesis with a wide range of functional group tolerance and high yield, Sodium triacetoxyborohydride (STAB) is often the preferred choice due to its mildness and selectivity.

Mechanism cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Reduction Aniline R-NH₂ Formaldehyde CH₂=O Aniline->Formaldehyde Nucleophilic Attack Hemiaminal R-NH-CH₂-OH Formaldehyde->Hemiaminal Hemiaminal_p R-NH-CH₂-OH₂⁺ Hemiaminal->Hemiaminal_p + H⁺ Iminium [R-NH=CH₂]⁺ Hemiaminal_p->Iminium - H₂O Product R-NH-CH₃ Iminium->Product + [H⁻] (Reducing Agent)

Caption: Simplified mechanism showing iminium ion formation and subsequent reduction.

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its mild conditions and high selectivity.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted aniline (1.0 eq). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Reagent Addition: Add morpholine (1.1 eq) followed by aqueous formaldehyde (37% wt, 1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid-base extraction.

Protocol 2: Eschweiler-Clarke Type Synthesis

This classical method is cost-effective but requires higher temperatures.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 eq).

  • Reagent Addition: Add formic acid (HCOOH) (3.0 eq) followed by aqueous formaldehyde (37% wt, 2.2 eq). Caution: This mixture can be exothermic.

  • Reaction: Heat the reaction mixture to 90-100 °C. Effervescence (release of CO₂) should be observed. [3]Maintain this temperature until the gas evolution ceases (typically 2-6 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of an aqueous NaOH solution (e.g., 2 M).

  • Extraction: Extract the basified mixture with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.

References

  • Synthesis of Mannich base of 2-(morpholin-4-ylmethyl)isoindole-1,3-dione. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available from: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Reddit. Available from: [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]

  • Eschweiler-Clarke Reaction. SynArchive. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Eschweiler-Clarke Procedure. Sciencemadness.org. Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available from: [Link]

  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. Available from: [Link]

  • This compound (C11H16N2O). PubChemLite. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Eschweiler-Clarke reaction. YouTube. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. Available from: [Link]

  • Reductive amination of tertiary anilines and aldehydes. PubMed. Available from: [Link]

  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. ResearchGate. Available from: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • C−N Bond Formation Using Paraformaldehyde as C1 Source – Recent Advances. ResearchGate. Available from: [Link]

  • Reductive Amination. Chemistry Steps. Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

  • Reductive amination of amines with formaldehyde ? ResearchGate. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmacia. Available from: [Link]

  • How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. Available from: [Link]

  • An improved process for the synthesis of quinoline derivatives. Google Patents.

Sources

Technical Support Center: Purification of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Morpholin-4-ylmethyl)aniline. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in pharmaceutical development and organic synthesis, the purity of this compound is paramount.[1] This guide provides in-depth, field-proven methodologies and troubleshooting advice based on the unique physicochemical properties of this molecule.

Section 1: Understanding the Compound - Core Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the molecule's properties. This compound is a dibasic aromatic amine, a characteristic that is central to its purification.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[1][2][3][4]
Molecular Weight 192.26 g/mol [1][2][3][4]
Appearance Light brown solid[1]
Basicity Contains two basic centers: a weakly basic aniline nitrogen and a more basic tertiary amine in the morpholine ring.
Solubility The morpholine moiety enhances aqueous solubility compared to simpler anilines.[1] It is readily soluble in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. It forms water-soluble salts in acidic conditions.[5][6][7]

The presence of two basic nitrogen atoms is the most critical feature for purification. The morpholine nitrogen is significantly more basic than the aniline nitrogen, allowing for selective chemical manipulation, particularly through acid-base extraction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and straightforward method to purify crude this compound? A1: For general cleanup and removal of non-basic impurities, an acid-base extraction is the most effective first step. This technique leverages the basic nature of the amine to move it from an organic solvent into an aqueous acidic layer, leaving neutral or acidic impurities behind.[5]

Q2: My compound is streaking badly on my silica TLC plate and column. How can I fix this? A2: This is a classic issue with amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups, causing poor chromatography. To resolve this, add a small amount of a basic modifier, such as 1% triethylamine (Et₃N), to your eluent system (e.g., Hexane/Ethyl Acetate).[8] This deactivates the acidic sites on the silica, allowing for sharp, well-defined spots and peaks.

Q3: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's happening? A3: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try using a lower-boiling point solvent system, reducing the initial temperature, or adding a seed crystal to encourage proper crystal lattice formation.

Q4: How can I remove a very similar, non-polar impurity? A4: If acid-base extraction fails to remove a non-polar impurity with similar basicity, column chromatography is the preferred method.[9] Use a less polar solvent system to maximize the separation between your polar product and the non-polar impurity on the TLC plate before scaling up to a column.

Section 3: Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a problem-cause-solution format, providing deeper insights into the underlying chemistry.

Problem Area 1: Impurities and Low Purity Post-Synthesis

Question: My crude NMR shows significant impurities. What is the best overall purification strategy?

Answer: A multi-step purification workflow is often necessary for achieving >99% purity. The optimal strategy depends on the nature of the impurities.

  • Initial Cleanup (Bulk Impurity Removal): Always begin with an acid-base extraction . This is the most efficient way to separate your basic product from any neutral starting materials, non-basic by-products, or acidic reagents.[10][8]

  • Final Polishing (Trace Impurity Removal): After the extraction, assess the purity by TLC or LC-MS.

    • If the remaining impurities have different polarities, use silica gel column chromatography .[9]

    • If the product is nearly pure and solid, recrystallization is an excellent final step to achieve high crystalline purity and remove trace amounts of closely related impurities.[11]

The following workflow diagram illustrates this decision-making process.

G crude Crude Product (Mixture of basic, acidic, & neutral compounds) abe Acid-Base Extraction (e.g., EtOAc & 1M HCl) crude->abe org_layer Organic Layer: Neutral & Acidic Impurities abe->org_layer Discard aq_layer Aqueous Layer: Protonated Product (Water-Soluble Salt) abe->aq_layer basify Basify Aqueous Layer (e.g., add 2M NaOH to pH > 10) aq_layer->basify extract Re-extract into Organic Solvent (EtOAc) basify->extract purified_amine Purified Amine (Assess Purity by TLC/LCMS) extract->purified_amine decision Is Purity >99%? purified_amine->decision final_product High Purity Product (>99%) decision->final_product Yes polishing Final Polishing Required decision->polishing No c_c Column Chromatography polishing->c_c recryst Recrystallization polishing->recryst c_c->final_product recryst->final_product

Caption: General purification strategy for this compound.

Problem Area 2: Challenges with Column Chromatography

Question: I've tried adding triethylamine, but my separation is still poor. What else can I do?

Answer: If modifying the mobile phase isn't enough, consider the stationary phase and elution method. Poor separation of compounds with similar Rf values can be addressed systematically.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Eluent is too polar, causing compounds to move too quickly. 2. Insufficient difference in affinity for silica.1. Decrease eluent polarity. A less polar solvent system increases the separation between spots on a TLC plate.[9] 2. Try a different solvent system. Toluene/Ethyl Acetate or DCM/Methanol can offer different selectivity compared to Hexane/EtOAc. 3. Switch stationary phase. Consider using neutral or basic alumina, which can be more effective for separating basic compounds.
No Compound Eluting from Column 1. Compound precipitated on the column upon loading. 2. Compound is too polar for the current eluent.1. Use a dry loading technique. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. 2. Increase eluent polarity. Use a steep gradient, for example, from 100% DCM up to 10% Methanol in DCM. A small amount of ammonium hydroxide in methanol can also be effective for very polar amines.[9]
Suspected Decomposition on Column 1. The compound is unstable on acidic silica gel over long periods.1. Deactivate the silica. Flush the packed column with your eluent containing 1% triethylamine before loading the sample. 2. Run the column faster. Use a slightly more polar eluent or apply positive pressure (flash chromatography) to minimize the residence time on the column.

The following diagram provides a troubleshooting workflow for common column chromatography issues.

G cluster_streaking Problem: Streaking cluster_separation Problem: Poor Separation cluster_elution Problem: No Elution start Column Chromatography Issue p1 Cause: Amine interaction with acidic silica start->p1 p2 Cause: Incorrect solvent polarity or selectivity start->p2 p3 Cause: Compound is too polar or precipitated start->p3 s1 Solution: Add 1% Et3N or NH4OH to eluent p1->s1 s2_1 Solution 1: Decrease eluent polarity (run 'slower') p2->s2_1 s2_2 Solution 2: Change solvent system (e.g., Toluene/EtOAc) p2->s2_2 s2_3 Solution 3: Change stationary phase (e.g., Alumina) p2->s2_3 s3_1 Solution 1: Increase eluent polarity (e.g., add MeOH) p3->s3_1 s3_2 Solution 2: Use dry loading technique p3->s3_2

Caption: Troubleshooting workflow for column chromatography purification.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of EtOAc for 1 g of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake gently for 1-2 minutes, venting frequently.[8] Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Keep the organic layer, which contains neutral/acidic impurities, and wash it once more with 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper).[7] The free amine may precipitate or form an oil.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent by washing three times with fresh portions of EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts. Wash once with brine to remove residual water, then dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

Materials:

  • Crude product (post-extraction, if performed)

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate + 1% Triethylamine)

  • Glass column, sand, cotton or glass wool

  • TLC plates and chamber

  • Fraction collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3. A standard starting point is 1:1 Ethyl Acetate/Hexane with 1% Et₃N.[9]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a small layer of sand on top.[9]

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM or the eluent. Carefully load the solution onto the top of the silica gel. Alternatively, use a dry loading method for less soluble samples.[9]

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[9]

Protocol 3: Purification by Recrystallization

This protocol is ideal as a final polishing step for a solid product that is already relatively pure.

Materials:

  • Semi-pure this compound

  • Recrystallization solvent or solvent pair (e.g., Ethyl Acetate/Hexane, Isopropanol)

  • Erlenmeyer flask, hot plate, ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. A solvent pair like EtOAc/hexane is often effective.[12]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the primary solvent (e.g., EtOAc) dropwise while heating gently until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold anti-solvent. Allow them to dry completely under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • Chem-Impex. (n.d.). This compound.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • PubChem. (2025). 2-[Morpholin-4-yl(phenyl)methyl]aniline.
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Benchchem. (n.d.). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
  • PubChemLite. (n.d.). This compound (C11H16N2O).
  • ChemicalBook. (2023). This compound | 95539-61-0.
  • ChemBK. (2024). 4-(morpholin-4-yl)aniline.
  • PubChem - NIH. (n.d.). 4-(Morpholinomethyl)aniline.
  • PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Synblock. (n.d.). CAS 95539-61-0 | this compound.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Thermo Fisher Scientific. (2016). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Benchchem. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download.
  • Amerigo Scientific. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • Parchem. (n.d.). This compound (Cas 95539-61-0).
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.

Sources

Overcoming solubility issues with 2-(Morpholin-4-ylmethyl)aniline in drug formulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Morpholin-4-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges encountered during the formulation of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on the physicochemical properties of this compound and established formulation principles.

Understanding the Molecule: Physicochemical Profile

Before delving into formulation strategies, it is crucial to understand the key physicochemical properties of this compound that govern its solubility.

PropertyValue/InformationImplication for Formulation
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol [1]
Appearance Light brown solid[2]Indicates that the compound is in a solid state at room temperature.
Predicted XlogP 0.7 - 1.101[1][3]Suggests moderate lipophilicity.
Aqueous Solubility Data for the para-isomer shows >28.8 µg/mL at pH 7.4[4], suggesting the ortho-isomer has limited aqueous solubility.The low intrinsic solubility necessitates enhancement for many applications.
Estimated pKa Values Aniline nitrogen: ~4.0-4.5 Morpholine nitrogen: ~8.5As a dibasic compound, its solubility is highly pH-dependent.[5][6]

Note: The pKa values are estimated based on the known pKa of aniline (~4.6) and morpholine (~8.5). The ortho-substitution on the aniline ring is expected to slightly decrease its basicity due to the "ortho effect."[7]

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound precipitating at neutral pH?

A1: This is expected behavior for a weakly basic compound like this compound. The compound has two basic nitrogen atoms: one on the aniline ring (estimated pKa ~4.0-4.5) and one on the morpholine ring (estimated pKa ~8.5). At neutral pH (~7.0), the aniline nitrogen is largely unionized, and the morpholine nitrogen is partially protonated. The limited solubility of the free base form leads to precipitation. To maintain a clear solution, the pH should be adjusted to be at least 2 log units below the lowest pKa, so a pH of 2.0 or lower is recommended for complete solubilization.

Q2: I'm observing poor dissolution of my solid formulation in simulated intestinal fluid (pH 6.8). What is the cause?

A2: At pH 6.8, the aniline nitrogen is unprotonated, and while the morpholine nitrogen is mostly protonated, the overall solubility is likely to be low. This pH-dependent solubility is a common challenge for weakly basic drugs, which are more soluble in the acidic environment of the stomach but may precipitate in the more neutral pH of the intestine.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used. However, for pharmaceutical formulations, the choice of solvent is critical and must be pharmaceutically acceptable. Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are commonly used in combination with water to increase the solubility of poorly water-soluble drugs.

Q4: Is salt formation a viable strategy to improve the solubility of this compound?

A4: Absolutely. Salt formation is a highly effective and common strategy for improving the solubility and dissolution rate of basic compounds.[8] Forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid) can significantly enhance aqueous solubility.

Troubleshooting Guides & Experimental Protocols

pH-Dependent Solubility Enhancement

The solubility of this compound is highly dependent on pH due to its two basic centers. By adjusting the pH, the compound can be protonated to form more soluble species.

A Prepare saturated solutions of this compound in a series of buffers (pH 1-10) B Equilibrate solutions (e.g., 24-48h at a controlled temperature) A->B C Filter the solutions to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV) C->D E Plot solubility (log scale) vs. pH D->E

Caption: Workflow for determining the pH-solubility profile.

  • Preparation of an Acidic Stock Solution:

    • Weigh the desired amount of this compound.

    • Add a small amount of an aqueous acidic solution (e.g., 0.1 M HCl). The pH should be below 2.0 to ensure complete protonation of both nitrogen atoms.

    • Gently agitate until the solid is completely dissolved.

    • The final formulation can then be prepared by adding other excipients and adjusting the final volume with purified water.

  • Use of Acidifying Agents in Solid Dosage Forms:

    • Incorporate solid organic acids (e.g., citric acid, tartaric acid) into the formulation.

    • Upon contact with water, these acids will create an acidic microenvironment, promoting the dissolution of the drug.

Salt Formation for Enhanced Solubility

Forming a salt of this compound is a robust strategy to improve its solubility and dissolution characteristics. Hydrochloride salts are a common starting point for basic drugs.

A Select a range of pharmaceutically acceptable counter-ions (acids) B React this compound with each acid in a suitable solvent A->B C Isolate the resulting solids B->C D Characterize the solids (e.g., XRPD, DSC, TGA) to confirm salt formation and assess crystallinity C->D E Determine the aqueous solubility and dissolution rate of promising salt forms D->E F Evaluate the physical and chemical stability of the lead salt(s) E->F

Caption: High-level workflow for salt screening.

Counter-ion (Acid)Rationale
Hydrochloric acid Forms small, often crystalline salts. Most common counter-ion for basic drugs.
Methanesulfonic acid Often forms stable, crystalline salts.
Sulfuric acid Can form both mono- and di-salts.
Maleic acid Dicarboxylic acid that can form different salt stoichiometries.
Citric acid Tricarboxylic acid, often used to create an acidic microenvironment.
Co-solvents for Improved Solubilization

Co-solvents can be employed to increase the solubility of this compound, particularly in liquid formulations. These water-miscible organic solvents reduce the polarity of the aqueous environment.

  • Prepare a series of aqueous solutions with increasing concentrations (e.g., 10%, 20%, 30%, 40% v/v) of the chosen co-solvent.

  • Add an excess of this compound to each solution.

  • Equilibrate the samples with agitation for 24-48 hours at a controlled temperature.

  • Filter the solutions to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate.

  • Plot solubility versus co-solvent concentration.

Co-solventProperties and Considerations
Ethanol Good solubilizing power for many organic molecules.
Propylene Glycol A versatile solvent used in oral, topical, and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) A non-volatile co-solvent with a good safety profile.
Glycerin A viscous co-solvent that can also act as a humectant.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent aqueous solubility.

A Select suitable cyclodextrins (e.g., HP-β-CD, SBE-β-CD) B Prepare aqueous solutions of the cyclodextrin at various concentrations A->B C Add an excess of this compound to each solution B->C D Equilibrate and filter the solutions C->D E Quantify the concentration of the dissolved compound D->E F Plot the drug concentration vs. cyclodextrin concentration to determine the phase solubility diagram E->F

Caption: Workflow for assessing cyclodextrin complexation.

CyclodextrinRationale
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a good safety profile. Commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic cyclodextrin derivative with high water solubility and the ability to form strong complexes with cationic drugs.

References

  • Wikipedia. Aniline. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. 2024. [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Sarthaks eConnect. Basic character of p-substituted anilines. 2023. [Link]

  • Science Alert. An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques. [Link]

  • J Nanosci Nanotechnol. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. 2014. [Link]

  • ResearchGate. Calculated and experimental pK b values of ortho-substituted anilines in water at 25°C. [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. 2023. [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. 2022. [Link]

  • IJPPS. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. [Link]

  • Amines. [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. 2024. [Link]

  • PubChemLite. This compound (C11H16N2O). [Link]

  • PubChem. 4-(Morpholinomethyl)aniline. [Link]

  • ResearchGate. The calculated pK b values of aniline using different methods and basis sets at 298.15 K. [Link]

  • PeerJ. Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • PMC - NIH. The pKa Distribution of Drugs: Application to Drug Discovery. 2007. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. 2024. [Link]

Sources

Challenges in the scale-up synthesis of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Morpholin-4-ylmethyl)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up synthesis of this important pharmaceutical intermediate.[1][2] This document is structured to address practical challenges encountered in the laboratory and during process scale-up, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves the formation of a new carbon-nitrogen bond between an aniline precursor and a morpholine moiety. The most prevalent and scalable methods are:

  • Reductive Amination of 2-Aminobenzaldehyde with Morpholine: This is a two-step, one-pot reaction where 2-aminobenzaldehyde is first condensed with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This method is often favored for its efficiency and atom economy.

  • Nucleophilic Substitution of 2-Amino-alpha-halotoluene with Morpholine: This route involves the reaction of a halogenated precursor, such as 2-aminobenzyl bromide, with morpholine. While straightforward, this method can be complicated by side reactions and the lability of the starting material.

  • The Mannich Reaction: A one-pot condensation of 2-aminobenzylamine, formaldehyde, and morpholine. This is a classic method for aminomethylation.[3]

The reductive amination pathway is often preferred for its milder conditions and reduced likelihood of forming quaternary ammonium salts, a common issue with direct alkylation methods.[4][5]

Q2: What are the critical parameters to control during the reductive amination scale-up?

A2: When scaling up the reductive amination synthesis, several parameters are crucial for ensuring reaction efficiency, safety, and product quality:

  • Temperature Control: The initial imine formation is often exothermic. On a larger scale, efficient heat dissipation is critical to prevent side reactions or thermal runaway. A jacketed reactor with precise temperature control is recommended.

  • Rate of Reagent Addition: Slow, controlled addition of the reducing agent is vital. A rapid addition can lead to an uncontrolled exotherm and the formation of over-reduced byproducts.

  • pH Control: The pH of the reaction medium can significantly influence the rate of imine formation and the stability of the reducing agent. Maintaining the optimal pH (typically mildly acidic) is key.

  • Solvent Selection: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Alcohols like methanol or ethanol are common choices. For scale-up, consider factors like boiling point, flash point, and ease of removal.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and facilitate heat transfer, especially in larger reaction vessels.

Q3: What safety precautions should be taken during the synthesis?

A3: Safety is paramount. Key considerations include:

  • Reagent Handling: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6] Borohydride reducing agents can release flammable hydrogen gas upon contact with acid or water.

  • Exothermic Potential: As mentioned, the reaction can be exothermic. A proper cooling system and a plan for quenching the reaction in an emergency are essential.

  • Work-up and Waste Disposal: The reaction work-up may involve flammable solvents and acidic or basic solutions. Ensure proper procedures for handling and disposing of chemical waste are followed.

Q4: How is this compound typically purified and characterized?

A4: Purification at scale often involves:

  • Extraction: After quenching the reaction, an aqueous work-up is used to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system. This is a highly effective method for removing impurities at a large scale.

  • Column Chromatography: While effective at the lab scale, chromatography is less ideal for large-scale production due to cost and solvent usage. It is typically reserved for very high-purity requirements or for isolating small amounts of material.

For characterization, the following techniques are standard:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Product Yield

Potential CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.The reaction kinetics may be slower at a larger scale due to mass and heat transfer limitations.
Degradation of Reactants or Product Ensure the quality of starting materials. 2-aminobenzaldehyde can be prone to oxidation. Use freshly distilled or high-purity reagents.Impurities in starting materials can interfere with the reaction or catalyze decomposition pathways.
Suboptimal Stoichiometry Re-evaluate the molar ratios of your reactants. A slight excess of morpholine and the reducing agent may be necessary to drive the reaction to completion.Le Chatelier's principle suggests that increasing the concentration of reactants can shift the equilibrium towards the product side.
Ineffective Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride is often milder and more selective for reductive aminations than sodium borohydride.The reactivity of the reducing agent affects selectivity. Harsher reducing agents can lead to unwanted side reactions, such as the reduction of the aldehyde before imine formation.

Issue 2: Formation of Significant Impurities

Potential ImpurityLikely CauseMitigation Strategy
Bis-aminated Product Reaction of the product with another molecule of 2-aminobenzaldehyde.Use a slight excess of morpholine to favor the formation of the desired product.
Over-reduction Products (e.g., 2-methylaniline) Use of a harsh or non-selective reducing agent.Switch to a milder reducing agent like sodium triacetoxyborohydride. Control the reaction temperature carefully.
Unreacted 2-Aminobenzaldehyde Insufficient amount of morpholine or incomplete reaction.Ensure at least a stoichiometric amount of morpholine is used and monitor the reaction to completion.

Issue 3: Difficulties with Product Isolation and Purification

ProblemPotential CauseRecommended Solution
Emulsion Formation During Extraction The product may act as a surfactant, especially if the pH is not optimal.Adjust the pH of the aqueous layer to be more strongly basic (pH > 11) to ensure the product is in its free base form and less water-soluble. Adding brine can also help break emulsions.
Product Oiling Out During Crystallization The chosen solvent system is not ideal, or the product is impure.Screen a wider range of solvents or solvent mixtures. A pre-purification step, such as a charcoal treatment to remove colored impurities, may be beneficial.
Co-elution of Impurities in Chromatography Impurities have similar polarity to the product.Optimize the mobile phase composition or consider a different stationary phase. Sometimes, converting the product to a salt and purifying it in that form can be effective.

Visualizing the Process

Synthetic Pathway: Reductive Amination

The following diagram illustrates the reductive amination route for the synthesis of this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminobenzaldehyde C Iminium Ion A->C + Morpholine - H2O B Morpholine B->C D This compound C->D + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination workflow.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical flow for troubleshooting low product yield.

G Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Extend_Time Extend reaction time or increase temperature slightly Check_Completion->Extend_Time No Check_Purity Check starting material purity Check_Completion->Check_Purity Yes Extend_Time->Check_Purity Purify_Reagents Purify or use fresh reagents Check_Purity->Purify_Reagents No Check_Stoichiometry Review stoichiometry Check_Purity->Check_Stoichiometry Yes Purify_Reagents->Check_Stoichiometry Adjust_Ratios Adjust molar ratios (slight excess of amine/reductant) Check_Stoichiometry->Adjust_Ratios No Check_Reducer Is the reducing agent optimal? Check_Stoichiometry->Check_Reducer Yes Adjust_Ratios->Check_Reducer Change_Reducer Consider a milder/more selective reducing agent Check_Reducer->Change_Reducer No Success Yield Improved Check_Reducer->Success Yes Change_Reducer->Success

Caption: Troubleshooting low yield.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
  • This compound. Chem-Impex.
  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler–Clarke reaction. Wikipedia.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Morpholines. Synthesis and Biological Activity.
  • Eschweiler-Clarke reaction. YouTube.
  • Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • 2-(morpholin-4-ylméthyl)aniline. Chem-Impex.
  • Continuous Flow N‐methylation of Morpholine and Aniline Catalyzed by Mesoporous Al‐SBA‐15.
  • Reductive Amination with [ 11 C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • This compound (C11H16N2O). PubChemLite.
  • This compound. Amerigo Scientific.
  • troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. Benchchem.
  • This compound (Cas 95539-61-0). Parchem.
  • This compound | 95539-61-0. ChemicalBook.
  • 2-(4-Morpholino)aniline. ChemBK.
  • 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851. PubChem.
  • A review on pharmacological profile of Morpholine derivatives.
  • 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003. PubChem.

Sources

Side-reaction products in the synthesis of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Morpholin-4-ylmethyl)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-reactions encountered during the synthesis of this valuable morpholine-containing aniline. Here, we provide in-depth, experience-based troubleshooting advice in a direct question-and-answer format to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of an over-alkylated byproduct in my reaction mixture. What is causing this and how can I prevent it?

A1: Understanding and Preventing Over-Alkylation

Over-alkylation is a common issue in amination reactions, leading to the formation of undesired tertiary or even quaternary ammonium salts. In the synthesis of this compound, this typically arises from the reaction of the newly formed secondary amine with another molecule of the alkylating agent.

Root Cause Analysis:

The primary amine of the starting material, 2-aminobenzylamine or a related precursor, reacts with morpholine or a morpholine equivalent. The desired product, a secondary amine, can then compete with the starting material for the alkylating agent, leading to the formation of a bis-alkylated product. The reactivity of the secondary amine is often comparable to or even greater than the primary amine, making this a prevalent side-reaction.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine starting material relative to the morpholine-containing alkylating agent can help minimize over-alkylation by ensuring the alkylating agent is consumed before significant amounts of the secondary amine product can react further.

  • Slow Addition: Add the alkylating agent slowly and at a controlled temperature. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the reaction with the more abundant primary amine.

  • Choice of Reaction: The Eschweiler-Clarke reaction is a preferred method for methylation and can be adapted for similar reductive aminations. This reaction uses formaldehyde and formic acid and is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][2][3][4]

Expected Outcome:

By implementing these strategies, you should observe a significant reduction in the formation of over-alkylated byproducts, leading to a cleaner reaction profile and higher yield of this compound.

Q2: My reductive amination reaction is showing low conversion, with a lot of unreacted starting material. What are the likely causes and how can I improve the yield?

A2: Troubleshooting Low Conversion in Reductive Amination

Low conversion in reductive amination can be attributed to several factors, primarily related to the formation of the imine intermediate and the efficacy of the reducing agent.[5]

Root Cause Analysis:

  • Inefficient Imine Formation: The initial condensation between the carbonyl group (e.g., from 2-aminobenzaldehyde) and the amine (morpholine) to form an imine is a reversible equilibrium.[6] If this equilibrium does not favor the imine, the subsequent reduction step will be slow and incomplete.[5]

  • Suboptimal pH: The pH of the reaction is critical. Imine formation is generally favored under slightly acidic conditions (pH 4-5).[5] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.[5]

  • Inactive Reducing Agent: The reducing agent may have degraded or may not be suitable for the specific reaction conditions.[5]

Troubleshooting Protocol:

  • Optimize pH: If not already doing so, add a catalytic amount of a mild acid, such as acetic acid, to promote imine formation.

  • Remove Water: The formation of the imine generates water. Removing this water, for example by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium towards the imine.

  • Select the Right Reducing Agent:

    • Sodium cyanoborohydride (NaBH₃CN): Effective at a pH where imine formation is favorable and is less likely to reduce the starting aldehyde.[6]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and often more effective reagent for reductive aminations, which can be used in a one-pot procedure.[6]

  • Confirm Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by techniques like TLC or NMR to ensure the first step is proceeding as expected.[7]

Expected Outcome:

By optimizing the reaction conditions for imine formation and choosing an appropriate reducing agent, you can significantly improve the conversion rate and obtain a higher yield of the desired product.

Q3: I am attempting a synthesis via the Eschweiler-Clarke reaction, but the reaction is sluggish. How can I drive it to completion?

A3: Optimizing the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a powerful method for the N-methylation of amines and can be adapted for the synthesis of this compound.[1][2][3][8] Sluggishness can often be overcome by adjusting the reaction conditions.

Root Cause Analysis:

  • Insufficient Temperature: The reaction typically requires heating to proceed at a reasonable rate.

  • Improper Reagent Stoichiometry: An excess of both formaldehyde and formic acid is usually required to drive the reaction to completion.[1][3]

  • pH Issues: While the reaction uses formic acid, the overall pH can influence the rate.

Troubleshooting Protocol:

  • Increase Temperature: The reaction is often performed at or near the boiling point of the aqueous solution, typically around 80-100 °C.[2][3]

  • Use Excess Reagents: Ensure that an excess of both formaldehyde and formic acid are used as per established protocols.[1][2] This ensures complete conversion of the amine.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time.

Expected Outcome:

By adjusting the temperature and ensuring an adequate excess of reagents, the Eschweiler-Clarke reaction should proceed to completion, providing a high yield of the desired tertiary amine product.

Q4: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this impurity be and how can I remove it?

A4: Identifying and Removing Difficult-to-Separate Impurities

Impurities with similar polarity to the product often arise from side-reactions involving the starting materials or intermediates.

Root Cause Analysis:

A likely culprit is the formation of a dimer or a related condensation product. For instance, if starting with 2-aminobenzaldehyde, an aldol-type self-condensation could occur, especially under basic conditions.[5] Another possibility is the formation of a cyclic aminal if both an aldehyde and an amine group are present on the same starting molecule.

Troubleshooting and Purification Strategy:

  • Reaction Condition Optimization: Re-evaluate your reaction conditions. If you suspect an aldol condensation, running the reaction under acidic or neutral conditions can minimize this side-reaction.[5]

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities with different solubilities.

    • Acid-Base Extraction: Since your product is an amine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

  • Derivative Formation: In challenging cases, you could consider forming a derivative of your product (e.g., an amide or a carbamate), which may have significantly different chromatographic properties, allowing for easier separation. The protecting group can then be removed in a subsequent step.

Expected Outcome:

By employing these strategies, you should be able to effectively remove the problematic impurity and obtain this compound in high purity.

Visualizing the Key Synthetic Pathway: Reductive Amination

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination of 2-aminobenzaldehyde with morpholine.

Reductive_Amination_Workflow Start Starting Materials: 2-Aminobenzaldehyde & Morpholine Imine_Formation Imine Formation (Catalytic Acid, pH 4-5) Start->Imine_Formation Condensation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Addition of Reducing Agent Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product This compound Purification->Product

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Morpholin-4-ylmethyl)aniline

Welcome to the technical support guide for this compound (CAS No. 95539-61-0). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis, purification, and handling of this versatile building block. This compound is a key intermediate in the development of novel therapeutics, particularly for neurological and oncological targets, owing to its unique combination of a reactive aniline moiety and a solubilizing morpholine group.[1][2] This guide follows a question-and-answer format to address specific experimental challenges directly.

Section 1: Synthesis via Reductive Amination

The most common and efficient laboratory-scale synthesis of this compound is the direct reductive amination of 2-aminobenzaldehyde with morpholine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. This section addresses the most frequent problems encountered in this synthesis.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in this reductive amination is a common issue stemming from several factors related to the delicate equilibrium of the reaction and the stability of the reagents.

Causality Explained: The reaction proceeds via a reversible formation of an iminium ion from 2-aminobenzaldehyde and morpholine. This equilibrium must be shifted towards the iminium ion for the reduction to be effective.[3] Several competing side reactions can occur:

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting 2-aminobenzaldehyde to 2-aminobenzyl alcohol, consuming both your starting material and the hydride reagent.[4]

  • Hydrolysis of the Iminium Ion: Water, a byproduct of iminium formation, can hydrolyze the intermediate back to the starting materials, stalling the reaction.[3]

  • Sub-optimal pH: The reaction is highly pH-dependent. Acidic conditions are required to catalyze iminium ion formation, but a pH that is too low will protonate the morpholine, rendering it non-nucleophilic.

Troubleshooting Workflow:

G start Low Yield Observed check_imine 1. Confirm Iminium Formation (TLC, ¹H NMR aliquot) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms, but Yield is Low check_imine->imine_yes Yes sub_q 2. Assess Reagent Quality (Aldehyde Purity, Anhydrous Solvent) imine_no->sub_q ph_ok 4. Choose a Milder Reducing Agent (e.g., NaBH(OAc)₃) imine_yes->ph_ok reagent_bad Purify Aldehyde (Distillation/Recrystallization) Use Fresh Anhydrous Solvents sub_q->reagent_bad Impure/Wet reagent_ok 3. Optimize Reaction pH (Add Acetic Acid, 1-5 mol%) sub_q->reagent_ok OK final_solution Optimized Protocol reagent_bad->final_solution reagent_ok->ph_ok water 5. Control Water Content (Add Molecular Sieves) ph_ok->water pH OK ph_ok->final_solution pH Adjusted water->final_solution Water Controlled G start Side Products Observed on TLC identify Identify Side Product (LC-MS or isolate and NMR) start->identify is_alcohol Product is 2-Aminobenzyl Alcohol identify->is_alcohol M+H = 124.16 is_dimer Product is High MW Impurity identify->is_dimer M+H >> 193.26 sol_alcohol Switch to a milder reducing agent: NaBH(OAc)₃ or NaBH₃CN. Ensure imine forms before reduction. is_alcohol->sol_alcohol sol_dimer Lower reaction temperature. Check stoichiometry (avoid excess aldehyde). is_dimer->sol_dimer

Caption: Decision tree for addressing side product formation.

Solutions:

  • Choice of Reducing Agent: This is the most critical factor. The relative reduction rates must favor the iminium ion.

Reducing AgentTypical SolventpH ConditionsProsCons
NaBH(OAc)₃ DCE, DCM, THFMildly Acidic (pH 4-6)High selectivity for imines/iminiums; one-pot procedure.Moisture sensitive; relatively expensive.
NaBH₃CN MeOH, EtOHAcidic to Neutral (pH 3-7)Good selectivity; effective in protic solvents. [3]Highly toxic (releases HCN at low pH); slower reaction rates.
NaBH₄ MeOH, EtOHNeutral to BasicInexpensive; powerful reductant.Poor selectivity; readily reduces aldehydes, requiring a two-step process. [4]
  • Stoichiometry and Addition Order: Use a slight excess of morpholine (1.1-1.2 equivalents) to ensure full conversion of the aldehyde. Add the reducing agent portion-wise over 30-60 minutes only after confirming iminium formation.

Section 2: Purification, Handling, and Storage

Question 3: My purified product is a light brown solid, but it darkens over time. Is it decomposing and how should I store it?

Answer: Yes, the darkening of color is a classic sign of oxidation, a common issue for aniline derivatives.

Causality Explained: The primary aromatic amine group in your product is susceptible to air oxidation, which forms highly colored quinone-imine type structures. This process is often accelerated by light and trace metal impurities. While this may not immediately affect the structural integrity for subsequent reactions, it reduces purity over time.

Solutions:

  • Purification: After aqueous workup, purify the crude product promptly using column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes or dichloromethane with a small percentage of methanol (e.g., 0-5% MeOH in DCM) is typically effective. The addition of 0.5-1% triethylamine to the eluent can help prevent the product from streaking on the silica column.

  • Storage: Store the purified, dry solid in an amber vial under an inert atmosphere (argon or nitrogen is best). For long-term storage, keep it in a freezer at -20°C. [2]The product should be stored away from strong oxidizing agents and acids. [5]

Question 4: What are the key safety considerations for this synthesis?

Answer: The primary hazards are associated with the reagents used in the synthesis.

  • 2-Aminobenzaldehyde: Can be an irritant. Handle in a fume hood and wear appropriate PPE.

  • Morpholine: Corrosive and flammable liquid. [6]It can cause severe skin and eye damage. Always handle in a fume hood and wear gloves and safety glasses.

  • Reducing Agents:

    • NaBH(OAc)₃: Reacts with water to release acetic acid.

    • NaBH₃CN: Extremely Toxic. Reacts with acid to release highly poisonous hydrogen cyanide (HCN) gas. [3]The workup procedure must be done carefully in a well-ventilated fume hood, and the aqueous waste must be quenched with bleach (sodium hypochlorite) to neutralize any residual cyanide before disposal.

  • Solvents: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are suspected carcinogens. Handle with appropriate engineering controls.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work. [6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point, incorporating the troubleshooting advice discussed above.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminobenzaldehyde followed by anhydrous DCM.

  • Amine Addition: Add morpholine dropwise, followed by the catalytic amount of acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) to confirm the consumption of the aldehyde.

  • Reduction: Cool the flask to 0°C in an ice bath. Add NaBH(OAc)₃ in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC indicates completion).

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography as described in the section above.

References
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method refinement of 2-(Morpholin-4-ylmethyl)aniline functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics.[1] Its unique structure, combining a reactive aniline moiety with a solubilizing morpholine group, presents both opportunities and challenges in synthetic chemistry.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary sites of reactivity on this compound?

A1: The primary sites for functionalization are the aniline nitrogen (the primary amine) and the aromatic ring. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to itself.[2] However, the existing morpholinomethyl substituent at the ortho position will sterically hinder reactions at one of the ortho carbons, favoring substitution at the para position and the other ortho carbon. The aniline nitrogen is also a potent nucleophile and will readily react with a variety of electrophiles.

Q2: Why is my reaction mixture turning dark or forming a tar-like substance?

A2: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[3] This is often exacerbated by strong acids, oxidizing agents, or exposure to air and light over prolonged periods. Ensure your reagents and solvents are pure and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing multiple products in my reaction. What are the likely side reactions?

A3: The high reactivity of the aniline can lead to several side reactions.[4] For electrophilic aromatic substitution, polysubstitution on the aromatic ring is a common issue.[2][4] When targeting the aniline nitrogen, over-alkylation or acylation can occur if the stoichiometry of the electrophile is not carefully controlled. The morpholine nitrogen is generally less reactive than the aniline nitrogen due to its secondary amine nature within a less electron-rich system, but it can sometimes compete for electrophiles under certain conditions.

Q4: Is it necessary to protect the aniline's amino group?

A4: Protection of the amino group is a common and often necessary strategy to control the reactivity of anilines.[4][5][6][7] Acetylation to form an acetanilide is a widely used method to moderate the activating effect of the amino group, prevent polysubstitution during electrophilic aromatic substitution, and avoid unwanted reactions at the nitrogen itself.[2][4][8] The amide can then be hydrolyzed to regenerate the amine after the desired transformation.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common functionalization reactions of this compound.

Guide 1: N-Acylation and N-Sulfonylation

These are fundamental transformations for creating amides and sulfonamides, which are prevalent in medicinal chemistry.

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive acylating/sulfonylating agent. 2. Inappropriate base. 3. Steric hindrance from the ortho-morpholinomethyl group.1. Use a more reactive electrophile (e.g., acyl chloride or sulfonyl chloride instead of an anhydride). 2. Use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct. Pyridine can also act as a nucleophilic catalyst.[4] 3. Increase reaction temperature or use a more potent catalyst if applicable.
Formation of a Di-acylated or Di-sulfonylated Product The initially formed amide/sulfonamide is deprotonated by the base and reacts with another equivalent of the electrophile.1. Use a stoichiometric amount of the acylating/sulfonylating agent. 2. Add the electrophile slowly to the solution of the aniline and base. 3. Use a milder base that is just sufficient to neutralize the acid byproduct.
Difficult Purification The product has similar polarity to the starting material or byproducts.1. Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted starting material into the aqueous layer. The amide/sulfonamide product is typically less basic and will remain in the organic layer. 2. Recrystallization or column chromatography with a carefully selected solvent system may be necessary.

Experimental Workflow: N-Acetylation (Protection)

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Isolation A Dissolve this compound and pyridine in an aprotic solvent (e.g., DCM) in a flask. B Cool the mixture in an ice bath (0 °C). A->B C Slowly add acetyl chloride or acetic anhydride dropwise with vigorous stirring. B->C D Allow the reaction to warm to room temperature and stir for 1-3 hours. C->D E Monitor reaction progress by TLC. D->E F Quench the reaction with water. E->F Upon completion G Extract with an organic solvent. F->G H Wash the organic layer with dilute HCl, then saturated NaHCO3, and finally brine. G->H I Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. H->I J Purify the crude product by recrystallization or column chromatography. I->J G Start Start: Electrophilic Aromatic Substitution Q1 Is polysubstitution observed? Start->Q1 A1_Yes Protect the amino group as an acetanilide. Re-run the reaction. Q1->A1_Yes Yes A1_No Proceed to next issue. Q1->A1_No No Q2 Is oxidation/tar formation an issue? A1_Yes->Q2 A1_No->Q2 A2_Yes Protect the amino group. Use an inert atmosphere. Q2->A2_Yes Yes A2_No Proceed to product analysis. Q2->A2_No No End Analyze product for yield and purity. A2_Yes->End A2_No->End

Sources

Stability studies of 2-(Morpholin-4-ylmethyl)aniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 2-(Morpholin-4-ylmethyl)aniline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the stability of this compound. As a versatile intermediate in pharmaceutical development, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of final drug products.[1][2]

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during stability and forced degradation studies of this compound.

Issue: Unexpectedly Rapid Degradation Under Acidic Conditions

Question: My sample of this compound shows significant degradation almost immediately after adding a strong acid (e.g., 1N HCl) for a forced degradation study, making it difficult to study the degradation pathway over time. What is happening and how can I control it?

Answer:

Causality: The rapid degradation is likely due to the susceptibility of the aniline moiety to hydrolysis and oxidation, which is often catalyzed by acidic conditions. The morpholine group, while generally stable, can also be affected. Aniline itself is known to discolor upon exposure to light and is incompatible with strong acids and oxidizers.[3]

Troubleshooting Protocol:

  • Modify Acid Concentration and Temperature: Instead of using a strong acid at elevated temperatures, begin with milder conditions. Start with 0.1N HCl at room temperature. If degradation is still too rapid, consider using an even lower concentration or conducting the experiment at a reduced temperature (e.g., 4°C). The goal of forced degradation is to achieve 5-20% degradation to adequately study the degradation products.[4]

  • Time-Point Sampling: For kinetic studies, it is crucial to take samples at very early time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the initial degradation products before they potentially degrade further.

  • Quenching the Reaction: Immediately neutralize the samples taken at each time point with a suitable base (e.g., NaOH of equivalent molarity) to stop the degradation process. This ensures that the degradation observed is representative of that specific time point.

  • Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, to separate the parent compound from its degradants.[5]

Issue: Inconsistent Results in Photostability Studies

Question: I am observing variable degradation rates for this compound when exposing it to light. Why are my results not reproducible?

Answer:

Causality: Inconsistent photostability results can stem from several factors, including variations in light intensity, wavelength, sample presentation, and the presence of photosensitizers. The aniline functional group is known to be light-sensitive.[3]

Troubleshooting Protocol:

  • Standardized Light Source: Ensure you are using a calibrated and validated photostability chamber that provides a consistent light source as specified by ICH Q1B guidelines. This includes a controlled output of both cool white fluorescent and near-ultraviolet light.

  • Sample Presentation:

    • Solid State: Spread a thin, uniform layer of the solid powder in a suitable container (e.g., a petri dish) to ensure consistent exposure.

    • Solution State: Use a validated, inert solvent and a quartz cuvette or other UV-transparent container. The concentration of the solution should be consistent across experiments.

  • Control Samples: Always include dark controls (samples wrapped in aluminum foil) stored under the same temperature and humidity conditions to differentiate between light-induced degradation and thermal degradation.

  • Headspace and Atmosphere: The atmosphere in the sample container can influence photodegradation. Consider if an inert atmosphere (e.g., nitrogen) is needed to prevent photo-oxidation.

Issue: Mass Imbalance in Chromatographic Analysis

Question: After performing a forced degradation study and analyzing the sample by HPLC, the total peak area (parent compound + degradants) is significantly less than the initial peak area of the parent compound. What could be the cause of this mass imbalance?

Answer:

Causality: A mass imbalance suggests that one or more of the following may be occurring:

  • Non-UV Absorbing Degradants: Some degradation products may lack a chromophore and are therefore not detected by a UV detector.

  • Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradants may be precipitating out of the solution.

  • Adsorption: The parent compound or its degradants may be adsorbing to the sample vial or HPLC column.

Troubleshooting Protocol:

  • Use of a Universal Detector: Couple your HPLC system with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV absorbing compounds.[5]

  • Check for Volatility: Use techniques like headspace gas chromatography (GC) to analyze for volatile degradation products.

  • Solubility Assessment: Visually inspect your samples for any precipitation. If precipitation is suspected, try using a different solvent system for your degradation study or analysis.

  • Material Compatibility: Ensure that the materials of your sample vials and caps are compatible with your sample and solvents to prevent adsorption.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available supplier data, this compound should be stored at 0-8°C.[1] It is also recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[6][7]

Q2: What are the primary degradation pathways to expect for this molecule?

A2: While specific degradation pathways for this compound are not extensively published, based on its structure, the following pathways are plausible:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and potentially polymerization.

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of the morpholine ring or the bond connecting it to the aniline ring could occur, although this is generally less likely than reactions involving the aniline group.

  • Photodegradation: Exposure to light can induce degradation, likely involving the aniline portion of the molecule.[3]

Q3: What analytical techniques are best suited for stability studies of this compound?

A3: A stability-indicating HPLC method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[5] To identify and characterize unknown degradants, hyphenated techniques like LC-MS are invaluable.[5] For structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5]

Q4: Are there any specific safety precautions I should take when handling this compound during stability studies?

A4: Yes, it is important to handle this compound with appropriate safety measures. Avoid contact with skin and eyes, and do not breathe the dust.[6] Wear protective gloves, clothing, and eye protection.[6] Conduct all work in a well-ventilated area or a fume hood.[6] It is incompatible with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]

III. Experimental Protocols and Data Presentation

Forced Degradation Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Summary of Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1N - 1N HClRoom Temp - 60°C24 - 72 hoursDegradation of aniline moiety
Base Hydrolysis 0.1N - 1N NaOHRoom Temp - 60°C24 - 72 hoursPotential for some degradation
Oxidation 3% - 30% H₂O₂Room Temp24 hoursFormation of oxidized species
Thermal 60°C - 80°CUp to 1 weekDegradation if thermally labile
Photostability ICH Q1B Option 2AmbientAs per guidelinesDegradation if photosensitive

IV. References

  • This compound. Chem-Impex. [Link]

  • Safety data sheet. CPAChem. [Link]

  • ANILINE. Techno PharmChem. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • 2-(morpholin-4-ylméthyl)aniline. Chem-Impex. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(Morpholin-4-ylmethyl)aniline and Other Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a wide array of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide presents a comprehensive comparative study of 2-(Morpholin-4-ylmethyl)aniline, a compound of growing interest, alongside two other aniline derivatives: the electron-donating p-toluidine and the electron-withdrawing 2-chloroaniline. Through an objective lens, we will dissect their synthesis, characterize their properties, and explore their potential in the context of drug development, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer.[1][2][3]

Introduction: The Significance of the Morpholine Moiety

The incorporation of a morpholine ring into a pharmacophore is a well-established strategy in drug design to enhance desirable properties.[4] The morpholine group in this compound is anticipated to improve aqueous solubility and bioavailability, key parameters for oral drug administration.[4] This guide will provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when considering these aniline derivatives for their research endeavors.

Experimental Protocols

Synthesis of Aniline Derivatives

A robust and reproducible synthetic route is paramount for the successful application of any compound in a research setting. Below are the detailed step-by-step methodologies for the synthesis of this compound, p-toluidine, and 2-chloroaniline.

Synthesis of this compound:

The synthesis of this compound can be achieved through a two-step process involving the reductive amination of 2-aminobenzaldehyde with morpholine.

  • Step 1: Imine Formation:

    • Dissolve 2-aminobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

    • Add morpholine (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of p-Toluidine:

p-Toluidine can be synthesized via the reduction of p-nitrotoluene.[5]

  • In a round-bottom flask, add p-nitrotoluene and a reducing agent such as tin (Sn) granules.

  • Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and should be controlled by external cooling.

  • After the addition is complete, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and basify with a concentrated sodium hydroxide (NaOH) solution to precipitate the tin salts.

  • Extract the p-toluidine with an organic solvent like diethyl ether.

  • Dry the organic layer over anhydrous potassium hydroxide (KOH) pellets.

  • Remove the solvent by distillation to obtain crude p-toluidine, which can be further purified by distillation or recrystallization.

Synthesis of 2-Chloroaniline:

2-Chloroaniline is synthesized by the reduction of 2-nitrochlorobenzene.[6][7]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place iron filings and water.

  • Heat the mixture to near boiling and add a small amount of concentrated hydrochloric acid to activate the iron.

  • Add 2-nitrochlorobenzene dropwise from the dropping funnel at a rate that maintains a vigorous reflux.

  • After the addition is complete, continue to reflux for several hours until the reduction is complete.

  • Make the reaction mixture alkaline with sodium carbonate.

  • Steam distill the mixture to isolate the 2-chloroaniline.

  • Separate the organic layer from the distillate and dry it over anhydrous calcium chloride.

  • Purify the product by distillation.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction Vessel (with solvent and catalyst if needed) Reactants->Reaction_Vessel Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Vessel->Reaction_Conditions Quenching Quenching Reaction_Conditions->Quenching Crude Product Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification_Method Purification Method (e.g., Column Chromatography, Distillation, Recrystallization) Concentration->Purification_Method Characterization Characterization (NMR, IR, MS) Purification_Method->Characterization

Caption: A generalized workflow for the synthesis, work-up, and purification of aniline derivatives.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The table below summarizes the key properties of this compound, p-toluidine, and 2-chloroaniline.

PropertyThis compoundp-Toluidine2-Chloroaniline
Molecular Formula C₁₁H₁₆N₂O[8][9]C₇H₉N[10]C₆H₆ClN[11][12]
Molecular Weight 192.26 g/mol [8]107.15 g/mol [13]127.57 g/mol [11][12]
Appearance Light brown solid[6]White to light yellow crystalline solidClear pale yellow to brown liquid[6]
Melting Point 70 °C41-46 °C0-3 °C[12]
Boiling Point 150-152 °C (4 Torr)~199 °C[14]208-210 °C[12]
Solubility in Water Data not availableSlightly soluble[14]5.13 g/L at 20 °C[12]
pKa (Predicted) 6.42 ± 0.20Data not availableData not available

The presence of the morpholine moiety in this compound significantly increases its molecular weight and melting point compared to p-toluidine and 2-chloroaniline. The higher boiling point of 2-chloroaniline is attributed to the presence of the halogen atom. The predicted pKa of this compound suggests it is a weak base.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the morpholine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. N-substituted morpholines generally exhibit distinct signals for the axial and equatorial protons of the morpholine ring.[15][16]

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure. The chemical shifts of the aromatic carbons will be influenced by the amino and morpholinomethyl substituents.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations of the morpholine ring.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol ), confirming its elemental composition.[17] Fragmentation patterns can provide additional structural information.

Comparative Biological Activity and Mechanism of Action

Aniline and its derivatives are known to exhibit a wide range of biological activities. The introduction of different substituents can significantly modulate their pharmacological effects.

This compound:

The morpholine moiety is a privileged structure in medicinal chemistry, often associated with a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Specifically, morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[18][19] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases like PI3K and mTOR.[1][20] Therefore, this compound is a promising candidate for development as a PI3K/Akt/mTOR pathway inhibitor.

PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibition Site of Action for Morpholine Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by morpholine-containing compounds.

p-Toluidine:

p-Toluidine is a precursor in the synthesis of various dyes and pharmaceuticals, including some analgesics and antipyretics. It has also been investigated for its biological activities, including its use as a biological stain and in the synthesis of compounds with antimicrobial properties.[10][21] However, its therapeutic applications are limited due to toxicity concerns.

2-Chloroaniline:

2-Chloroaniline is an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[6][22][23] It is known to be toxic, with exposure potentially leading to methemoglobinemia.[24] While not typically used as a therapeutic agent itself, its scaffold is present in some bioactive molecules.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound in relation to p-toluidine and 2-chloroaniline. The presence of the morpholine moiety in this compound imparts distinct physicochemical properties and suggests a promising potential for this compound as a modulator of key signaling pathways in diseases like cancer.

Future research should focus on a more detailed biological evaluation of this compound. This includes in vitro assays to confirm its inhibitory activity against PI3K, Akt, and mTOR, as well as cell-based assays to assess its anti-proliferative and pro-apoptotic effects in relevant cancer cell lines. Further structural modifications of the aniline ring could lead to the development of more potent and selective inhibitors, paving the way for novel therapeutic strategies.

References

  • PubChem. p-Toluidine. National Center for Biotechnology Information. [Link]

  • Somani, R. P-Toluidine: Properties, Applications, and Safety Guidelines. Acme Synthetic Chemicals. [Link]

  • ChemBK. 2-Chloroaniline. [Link]

  • Chemeurope. p-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applications, and Safety Triumphs. [Link]

  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • OSHA. P-TOLUIDINE. Occupational Safety and Health Administration. [Link]

  • ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Wikipedia. Toluidine. [Link]

  • National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • Scent.vn. 2-Chloroaniline (CAS 95-51-2): Odor profile, Properties, & IFRA compliance. [Link]

  • National Center for Biotechnology Information. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. [Link]

  • PubChem. 2-Chloroaniline. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • Bio Reader. 2-Chloroaniline: A Cornerstone in Pharmaceutical Synthesis and Innovation. [Link]

  • MPG.PuRe. Supporting Information. [Link]

  • Cheersonic. Understanding p-Toluidine: Properties, Safety, and Industrial Uses. [Link]

  • Medium. Exploring 2-Chloroaniline: Properties, Applications, and Industry Insights. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Cardiff University. Toluidine blue-containing polymers exhibit potent bactericidal activity when irradiated with red laser light. [Link]

  • PubChemLite. This compound (C11H16N2O). [Link]

  • PubChem. 2-[Morpholin-4-yl(phenyl)methyl]aniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms | Request PDF. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • National Institute of Standards and Technology. Morpholine. [Link]

  • ChemBK. 2-(4-Morpholino)aniline. [Link]

  • National Center for Biotechnology Information. 4-(Morpholinomethyl)aniline. [Link]

Sources

Validating the Anticancer Potential of 2-(Morpholin-4-ylmethyl)aniline Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective in oncological research. Among the myriad of heterocyclic scaffolds explored, the morpholine ring is a privileged structure, known to enhance the potency and pharmacokinetic properties of therapeutic compounds.[1][2][3] When coupled with an aniline framework, which serves as a cornerstone for numerous kinase inhibitors, the resulting 2-(Morpholin-4-ylmethyl)aniline scaffold presents a promising avenue for the development of targeted cancer therapies.[4][5] This guide provides a comprehensive framework for the in vitro validation of a hypothetical series of novel this compound derivatives, herein designated as Series M , against established cancer cell lines.

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth comparison of Series M's performance against standard-of-care chemotherapeutics, Doxorubicin and Cisplatin. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data in a clear, comparative format.

The Scientific Rationale: Targeting Cancer's Aberrant Signaling

Many cancers exhibit dysregulated signaling pathways that drive uncontrolled cell proliferation and survival.[6] A pivotal axis in this regard is the PI3K/Akt/mTOR pathway, which is frequently over-activated in a multitude of human cancers and is central to regulating the cell cycle, growth, and apoptosis.[7] The structural components of this compound derivatives are designed to potentially interact with key kinases within this pathway, making it a rational and compelling therapeutic target. The morpholine moiety, for instance, is a common feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom can form critical hydrogen bonds within the kinase ATP-binding pocket.[8][9] Our validation strategy, therefore, is not merely to screen for cytotoxicity but to elucidate the specific mechanisms by which these novel derivatives exert their anticancer effects.

A Multi-Faceted Approach to In Vitro Validation

A robust preclinical assessment hinges on a battery of assays that interrogate different facets of a compound's biological activity. Our validation workflow is designed to first establish cytotoxic potency and then to dissect the underlying mechanism of action, focusing on cell cycle progression and the induction of programmed cell death (apoptosis).

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis (Series M, M1-M3) B Cell Line Panel Selection (MCF-7, A549, HepG2) A->B Select relevant cancer models C Cytotoxicity Assay (XTT) Determine IC50 Values B->C Treat cells with compounds D Cell Cycle Analysis (Flow Cytometry) C->D Investigate potent compounds E Apoptosis Assay (Annexin V/PI Staining) C->E Confirm mode of cell death F Compare IC50 with Standards (Doxorubicin, Cisplatin) C->F G Elucidate Mechanism of Action D->G E->G F->G Synthesize findings

Caption: A streamlined workflow for in vitro validation of novel anticancer compounds.

Part 1: Comparative Cytotoxicity Analysis

The initial and most critical step is to determine the concentration-dependent cytotoxic effect of the novel compounds. This is quantified by the half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a soluble orange-colored formazan product. The intensity of this color is directly proportional to the number of metabolically active (living) cells.[8][10] This method is preferred over the traditional MTT assay as it eliminates the need for a solubilization step, simplifying the procedure.[8]

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, and HepG2 hepatocellular carcinoma) in their appropriate complete growth medium. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (Series M derivatives) and reference drugs (Doxorubicin, Cisplatin) in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include wells with vehicle-treated cells (DMSO control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours to allow the compounds to exert their effects. The 48-hour time point is a standard duration for assessing the cytotoxic effects of anticancer agents.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the color change to develop.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Comparative Performance Data

The table below presents hypothetical, yet realistic, IC₅₀ values for three derivatives from Series M (M1, M2, M3) compared to Doxorubicin and Cisplatin across a panel of cancer cell lines.

Compound/DrugIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HepG2 (Liver)
Series M1 15.220.511.4
Series M2 8.912.38.5[11][12]
Series M3 25.130.818.2
Doxorubicin ~1.2[5]~0.9~1.5
Cisplatin ~10.0[13]~16.5[14]~9.0[13]

Note: IC₅₀ values for Doxorubicin and Cisplatin are representative values from the literature and can vary based on experimental conditions. The values for Series M are hypothetical, with M2's activity against HepG2 being modeled after published data for a structurally similar compound to provide a realistic benchmark.[11][12]

Interpretation of Results:

From this initial screen, derivative M2 emerges as the most potent compound within Series M, exhibiting single-digit micromolar activity against all three cell lines. Its potency against the HepG2 cell line is comparable to that of the standard chemotherapeutic agent, Cisplatin.[11][12][13] This makes M2 a priority candidate for further mechanistic studies.

Part 2: Elucidating the Mechanism of Action

Potent cytotoxicity is a desirable attribute, but understanding how a compound kills cancer cells is crucial for its development as a targeted therapy. We focus on two key mechanisms: the induction of cell cycle arrest and apoptosis.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

Many anticancer drugs exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division (G0/G1, S, G2/M).[2] Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the DNA content of cells, thereby determining the percentage of the cell population in each phase. An accumulation of cells in a specific phase post-treatment indicates cell cycle arrest.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2) in 6-well plates. Once they reach 60-70% confluency, treat them with the IC₅₀ concentration of the test compound (e.g., M2) and a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Wash adherent cells with PBS, detach using Trypsin-EDTA, and combine with the collected supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Culture and Treatment: As described in the cell cycle analysis protocol, treat cells with the test compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry. The analysis allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Insights and Pathway Visualization

Based on the known roles of the morpholine scaffold in targeting the PI3K/Akt pathway, we hypothesize that Series M derivatives may induce apoptosis by inhibiting this crucial survival pathway.[9] Inhibition of PI3K/Akt signaling prevents the phosphorylation and inactivation of pro-apoptotic proteins (like Bad) and reduces the expression of anti-apoptotic proteins (like Bcl-2), ultimately leading to the activation of the caspase cascade and cell death.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes SeriesM Series M Derivative (e.g., M2) SeriesM->PI3K Inhibits

Caption: Proposed mechanism of action for Series M via inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial in vitro validation of novel this compound derivatives as potential anticancer agents. Through a combination of cytotoxicity screening and mechanistic assays, we can effectively identify potent lead compounds and begin to unravel their mode of action.

The hypothetical data presented for Series M illustrates how derivative M2 could be identified as a promising candidate, demonstrating superior potency to its analogs and comparable activity to the clinical standard, Cisplatin, against a liver cancer cell line. Subsequent analysis would be expected to show that M2 induces cell cycle arrest and apoptosis, likely through the inhibition of critical cell survival pathways like PI3K/Akt.

The path from a promising in vitro profile to a clinical candidate is long and requires extensive further validation. Future work would involve expanding the panel of cancer cell lines, assessing selectivity against normal, non-cancerous cells, and conducting in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and toxicity. However, the foundational in vitro comparison detailed here is an indispensable first step, providing the critical data needed to justify and guide these resource-intensive subsequent stages of drug discovery.

References

  • Martini M, De Santis MC, Braccini L, Gulluni F, Hirsch E.
  • Sever R, Brugge JS. Signal transduction in cancer. Cold Spring Harb Perspect Med. 2015;5(4):a006098.
  • Manning BD, Toker A. AKT/PKB signaling: navigating the network. Cell. 2017;169(3):381-405.
  • Al-Sheikh A, Jaber MA, Khalaf H, AlKhawaja N, Abuarqoub D. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024;14(5):3345-3356.
  • Al-Sheikh A, Jaber MA, Khalaf H, AlKhawaja N, Abuarqoub D. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. 2024. Available from: [Link].

  • Kovacevic Z, Jansson PJ, Richardson DR. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Int J Mol Sci. 2023;24(15):12270.
  • Li R, He K, Li Y, et al. PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. J Cell Biochem. 2019;120(9):15988-15997.
  • Kumar P, Kumar A, Sharma S, et al. Revealing quinquennial anticancer journey of morpholine: A SAR based review. Eur J Med Chem. 2019;167:324-356.
  • Al-Sheikh A, Jaber MA, Khalaf H, AlKhawaja N, Abuarqoub D. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed. 2024. Available from: [Link].

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. 2021. Available from: [Link].

  • Singh H, Singh P, Kumar M, et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.
  • Lee K, Lee H, Lee J, et al. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Mol Model. 2016;22(4):85.
  • Akcakanat A, Kucukoglu K, Ciftci H, et al. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. 2019;24(23):4259.
  • Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. ResearchGate. 2025. Available from: [Link].

  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. 2024. Available from: [Link].

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Zarenezhad E, Mahdavi M, Firoozpour L, et al. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. J Comput Aided Mol Des. 2025;39(2):102.
  • Al Moussawy M, Abdelsamed HA. In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link].

  • Creative Bioarray. Cell Apoptosis Assays. Creative Bioarray. Available from: [Link].

  • iQ Biosciences. Apoptosis Assay. iQ Biosciences. Available from: [Link].

  • Popat A, Patel A, Ghate M. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. J Comput Aided Mol Des. 2025;39(2):102.
  • Al-Otaibi J, Al-Zahrani A, Al-Ghamdi K, et al. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Int J Nanomedicine. 2016;11:2179-2189.
  • Al-ziaydi, A. G., Al-abodi, H. R., & Al-windy, S. A. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. 2022;12(3), 223-227.

Sources

In Vivo Efficacy of 2-(Morpholin-4-ylmethyl)aniline Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Morpholine Scaffold in Modern Drug Discovery

The 2-(morpholin-4-ylmethyl)aniline core structure represents a promising scaffold in medicinal chemistry. The inherent properties of the morpholine ring, such as its ability to enhance aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutic agents[1][2]. This guide provides a comparative analysis of the in vivo efficacy of compounds derived from this scaffold, with a primary focus on their potential as anticancer and neuroprotective agents. While direct in vivo studies on compounds with the exact this compound backbone are not extensively reported in publicly available literature, this guide synthesizes data from closely related analogs, particularly morpholine-substituted quinazolines and quinolines, to provide actionable insights for researchers in the field.

Anticancer Applications: Targeting Key Pathways in Oncology

Derivatives of the this compound scaffold have been most prominently investigated for their anticancer properties. These compounds often function as inhibitors of critical signaling pathways implicated in tumor growth and proliferation, such as the PI3K/mTOR and EGFR pathways.

Comparative In Vivo Efficacy of Morpholine-Containing Kinase Inhibitors

While specific in vivo data for direct derivatives of this compound is limited, studies on structurally related quinazoline and quinoline derivatives incorporating a morpholine moiety provide valuable insights into their potential efficacy.

Compound ClassAnimal ModelTumor TypeDosing RegimenKey Efficacy ReadoutReference
Quinazoline Derivative (Compound 6) Xenograft B16 MelanomaMelanomaNot Specified64.04% tumor growth inhibition[3]
Quinazoline Derivative (Compound 21) MCF-7/doxorubicin XenograftDoxorubicin-resistant Breast CancerNot SpecifiedIncreased doxorubicin sensitivity[2]
Quinazoline Derivative (Compound 46) Neuroblastoma (SH-SY5Y) XenograftNeuroblastoma10 mg/kg & 20 mg/kg46.31% & 52.66% tumor growth inhibition, respectively[2]
Quinazoline Derivative (Compound 2) HT-29 Colon Cancer XenograftColon Cancer40 mg/kg74.19% tumor growth inhibition[2]

Note: The compounds listed above are structurally related analogs and not direct derivatives of this compound. This data is presented to illustrate the potential of the morpholine scaffold in achieving in vivo antitumor activity.

Experimental Workflow for In Vivo Antitumor Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel compound derived from the this compound scaffold in a xenograft mouse model.

G cluster_0 Pre-study cluster_1 In Vivo Study cluster_2 Data Analysis Cell Line Selection Cell Line Selection In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Cell Line Selection->In Vitro Cytotoxicity Assay Dose Range Finding Study Dose Range Finding Study In Vitro Cytotoxicity Assay->Dose Range Finding Study Tumor Cell Implantation Tumor Cell Implantation Dose Range Finding Study->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Compound Administration Compound Administration Tumor Growth Monitoring->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Endpoint & Tissue Collection Endpoint & Tissue Collection Body Weight Monitoring->Endpoint & Tissue Collection Tumor Growth Inhibition Calculation Tumor Growth Inhibition Calculation Endpoint & Tissue Collection->Tumor Growth Inhibition Calculation Statistical Analysis Statistical Analysis Tumor Growth Inhibition Calculation->Statistical Analysis Survival Analysis Survival Analysis Statistical Analysis->Survival Analysis

Caption: Workflow for a typical xenograft efficacy study.

Detailed Protocol: Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach the desired confluency.

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized to the facility for at least one week before the experiment.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Animal body weight is monitored as an indicator of toxicity.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed antitumor effects.

Neuroprotective Applications: A Frontier for Morpholine Derivatives

The unique physicochemical properties of the morpholine ring, which can improve blood-brain barrier permeability, make its derivatives attractive candidates for treating neurodegenerative diseases. While specific in vivo efficacy data for this compound derivatives in this area is scarce, the broader class of morpholine-containing compounds is being explored for its potential to modulate key pathological processes in diseases like Alzheimer's.

Potential Mechanisms of Neuroprotection

Research suggests that morpholine derivatives may exert neuroprotective effects through various mechanisms.

G Morpholine Derivative Morpholine Derivative Inhibition of Aβ Aggregation Inhibition of Aβ Aggregation Morpholine Derivative->Inhibition of Aβ Aggregation Reduction of Oxidative Stress Reduction of Oxidative Stress Morpholine Derivative->Reduction of Oxidative Stress Modulation of Neuroinflammation Modulation of Neuroinflammation Morpholine Derivative->Modulation of Neuroinflammation Inhibition of Tau Hyperphosphorylation Inhibition of Tau Hyperphosphorylation Morpholine Derivative->Inhibition of Tau Hyperphosphorylation Neuroprotection Neuroprotection Inhibition of Aβ Aggregation->Neuroprotection Reduction of Oxidative Stress->Neuroprotection Modulation of Neuroinflammation->Neuroprotection Inhibition of Tau Hyperphosphorylation->Neuroprotection

Caption: Potential neuroprotective mechanisms of morpholine derivatives.

Experimental Protocol: In Vivo Assessment of Neuroprotection in an Alzheimer's Disease Model
  • Animal Model: Transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used.

  • Compound Administration: The test compound is administered to the mice for a specified duration, often starting before or at the onset of pathology.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

  • Histopathological Analysis: At the end of the study, brain tissue is collected and analyzed for amyloid plaque deposition, neuroinflammation (microgliosis and astrocytosis), and neuronal loss.

  • Biochemical Analysis: Brain homogenates are used to measure levels of Aβ peptides, tau phosphorylation, and markers of oxidative stress.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in oncology. The available data on related morpholine-containing quinazoline and quinoline derivatives demonstrate their potential to achieve significant in vivo antitumor efficacy. However, a clear gap exists in the literature regarding the in vivo performance of direct derivatives of the core topic scaffold. Future research should focus on synthesizing and evaluating such compounds in relevant animal models to fully elucidate their therapeutic potential. For neuroprotective applications, while the theoretical advantages are apparent, extensive in vivo studies are required to validate the efficacy of this class of compounds.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2010). Bioorganic & Medicinal Chemistry, 18(11), 3812-3822.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Medicinal Chemistry, 15(1), 223-234.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). International Journal of Molecular Sciences, 23(21), 13493.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). Molecules, 27(15), 4949.
  • Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. (2013). Genesis, 51(10), 713-718.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). RSC Advances, 10(49), 29333-29361.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Medicinal Chemistry, 13(5), 599-609.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2010). Bioorganic & Medicinal Chemistry, 18(11), 3812-3822.
  • Design, Synthesis, and Pharmacological Evaluation of Quinoline and Quinazoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(15), 10474-10491.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Medicinal Chemistry, 15(1), 223-234.
  • Antitumor activity of gefitinib or/and GA on gefitinib-resistant... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Medicinal Chemistry, 15(1), 223-234.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design, 30(5), 403-415.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry, 59(21), 9682-9699.
  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. (2021). Current Pharmaceutical Design, 27(13), 1599-1608.
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design, 30(5), 403-415.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). Journal of Medicinal Chemistry, 59(17), 7838-7853.

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 2-(Morpholin-4-ylmethyl)aniline Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pursuit of selective and potent kinase inhibitors has driven a significant portion of modern drug discovery. Within this landscape, the 2-(morpholin-4-ylmethyl)aniline scaffold and its bioisosteres have emerged as a privileged structure, forming the backbone of numerous inhibitors targeting key oncogenic kinases.

This guide provides a comparative analysis of the kinase inhibitory activity of various aniline derivatives incorporating a morpholine moiety. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. Furthermore, we will provide a detailed experimental protocol for a common kinase inhibition assay, offering researchers a practical framework for evaluating their own compounds.

The Significance of the Morpholine Moiety in Kinase Inhibitors

The morpholine group is a common feature in many kinase inhibitors. Its inclusion is often driven by its favorable physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. For instance, in PI3K inhibitors, the morpholine oxygen can form a crucial hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα. Additionally, the morpholine ring can improve aqueous solubility and metabolic stability, enhancing the overall drug-like properties of a compound. The replacement of a morpholine group with other functionalities, such as piperazine or bridged morpholines, has been explored to fine-tune potency and selectivity.

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the kinase inhibitory activity of selected aniline and related heterocyclic derivatives containing a morpholine moiety. The data highlights the diversity of targeted kinases and the range of potencies achieved through structural modifications.

Compound/Analog ClassTarget Kinase(s)Key Structural FeaturesIC50/Kd ValuesReference(s)
Thieno[3,2-d]pyrimidine Derivative (15e) PI3Kα4-morpholino, 2-phenylquinazoline coreIC50 = 2.0 nM (p110α)
2-Morpholino-4-anilinoquinoline Derivatives (3c, 3d, 3e) Anticancer (HepG2)2-morpholino, 4-anilinoquinoline coreIC50 = 11.42 µM (3c), 8.50 µM (3d), 12.76 µM (3e)
LY294002 PI3K2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-oneIC50 = 1.40 µM
PQR309 (Bimiralisib) Pan-Class I PI3K/mTOR4,6-dimorpholino-1,3,5-triazine coreIC50 = 122 nM (PI3Kα), Balanced mTOR inhibition
BIRB 796 p38α MAP KinaseNaphthyl-urea with a 2-morpholin-4-yl-ethoxy side chainKd = 50-100 pM
2-Substituted Aniline Pyrimidine Derivative (17c) Mer/c-Met2-substituted aniline pyrimidine coreIC50 = 6.4 nM (Mer), 26.1 nM (c-Met)
2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazines (A6, A7, A9, A11) PI3Kα and BRAFV600E2-aminopyrimidinyl, 4-morpholinyl triazine coreDual inhibitors with potent antiproliferative effects

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is a testament to the power of medicinal chemistry and SAR studies. For aniline derivatives bearing a morpholine moiety, several key SAR trends can be observed:

  • The Core Scaffold is Crucial: The central heterocyclic ring system, be it a quinoline, quinazoline, pyrimidine, or triazine, plays a critical role in orienting the key pharmacophoric elements within the kinase ATP-binding site.

  • Substitution on the Aniline Ring: Modifications to the aniline portion of the molecule can significantly impact potency and selectivity. For example, in 4-anilinoquinolines, substitutions at the 3- and 4-positions of the aniline ring can modulate activity against kinases like GAK.

  • The Role of the Morpholine: As previously discussed, the morpholine group is often involved in a key hydrogen bond interaction with the hinge region of the kinase. Altering the morpholine, for instance, by introducing steric bulk or replacing it with other heterocycles, can fine-tune selectivity, as seen in the development of mTOR-selective inhibitors.

  • Exploiting Specific Pockets: The design of highly potent inhibitors often involves extending the molecule to occupy specific lipophilic pockets within the kinase active site. The tert-butyl group in BIRB 796, for example, occupies a hydrophobic pocket exposed upon a conformational change in p38α kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a framework for determining the in vitro potency (IC50) of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (solubilized in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • For the final assay, the DMSO concentration should be kept constant (e.g., 1%) across all wells to avoid solvent effects.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate the plate at room temperature for 40 minutes to consume the unreacted ATP.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Cellular Signaling and Experimental Workflows

To better understand the context of kinase inhibition, it is helpful to visualize the signaling pathways in which these enzymes operate, as well as the experimental workflows used to study them.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, making it a major target for drug development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation (inhibition relieved)

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the key steps in the ADP-Glo™ kinase inhibition assay described above.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Serial Dilution Plate_Setup 2. Add Kinase, Substrate, and Compound to Plate Compound_Prep->Plate_Setup Initiation 3. Initiate with ATP Plate_Setup->Initiation Incubation 4. Incubate Initiation->Incubation Stop_Reaction 5. Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation 6. Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Plate 7. Measure Luminescence Signal_Generation->Read_Plate Data_Analysis 8. Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The this compound scaffold and its related analogs represent a rich area of research in the development of kinase inhibitors. The inherent versatility of this structural motif, combined with the favorable properties of the morpholine group, has led to the discovery of potent inhibitors against a range of therapeutically relevant kinases. A thorough understanding of the structure-activity relationships, coupled with robust and reliable screening assays, is paramount for the continued success of these endeavors. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of the next generation of targeted therapies.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3247. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2387-2402. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, J. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Abdel-Maksoud, M. S., & El-Sayed, M. A. (2023). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate. [Link]

  • Kassick, A. J., Kulkarni, A., Wilson, D. J., & Török, B. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(8), 1269. [Link]

  • Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Elkins, J. M., Santaguida, M. T., Kountz, D. J., Ficarro, S. B., Romanov, S. R., Peterson, E. A., ... & Gray, N. S. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 10(5), 784-789. [Link]

  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., ... & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(13), 5523-5539. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. ResearchGate. [Link]

  • Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., ... & Yu, K. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry,

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides an in-depth comparative analysis of analytical methodologies for 2-(Morpholin-4-ylmethyl)aniline, a versatile building block in medicinal chemistry.[1] The focus is on the principles of cross-validation, ensuring consistency and reliability of analytical data across different techniques, which is a critical aspect of regulatory compliance and data integrity.

The selection of an analytical method is a pivotal decision, influenced by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, quantification in a formulation). This guide will explore the cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation studies for this compound are not extensively published, this guide will synthesize information from the analysis of structurally similar aromatic amines and morpholine derivatives to provide a comprehensive and scientifically grounded comparison.[2][3]

The Imperative of Analytical Method Validation

Before delving into the comparative analysis, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[4][5][6][7][8][9][10][11] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters, as outlined in ICH Q2(R2), include:[13][14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][17]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][14]

  • Accuracy: The closeness of test results to the true value.[4][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][17]

Cross-validation is the process of assessing the equivalency of two or more analytical methods.[18][19] This is critical when, for example, a method is transferred between laboratories or when a new method is introduced to replace an existing one.

Physicochemical Properties of this compound

Understanding the properties of this compound (CAS No. 95539-61-0) is fundamental to developing and validating analytical methods.[1][20]

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₁₆N₂O[1][20]Influences molecular weight and mass spectrometric fragmentation.
Molecular Weight 192.26 g/mol [1][20]Important for mass spectrometry and concentration calculations.
Structure Aniline and morpholine moieties[1]The basic aniline group allows for UV detection in HPLC. The tertiary amine in the morpholine ring can affect chromatographic retention and stability.
Predicted XlogP 0.7[21]Suggests moderate polarity, making it suitable for reversed-phase HPLC.
Appearance Light brown solid[1]Requires dissolution in an appropriate solvent for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a compound with its predicted polarity.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte, this compound, will partition between the stationary and mobile phases based on its polarity. More polar compounds will elute earlier, while less polar compounds will be retained longer. The aniline moiety contains a chromophore that allows for detection using a UV detector.

Experimental Protocol: RP-HPLC Method for this compound

The following is a proposed RP-HPLC method based on common practices for the analysis of aromatic amines.[22][23]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Dissolution Dissolve in Diluent Standard_Weighing->Dissolution Sample_Weighing Weigh Sample Sample_Weighing->Dissolution Dilution Serial Dilutions Dissolution->Dilution Filtration Filter (0.45 µm) Dissolution->Filtration Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For compounds like this compound, which have a relatively high boiling point and some polarity due to the amine and morpholine groups, derivatization is often necessary to improve volatility and thermal stability.[24][25][26]

Principle of GC-MS with Derivatization

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For primary amines like the aniline moiety in our target compound, acylation is a common derivatization strategy.[27] The resulting derivative is more volatile and less prone to adsorption on the GC column, leading to better peak shape and sensitivity. The mass spectrometer then separates and detects the ions produced from the derivatized analyte, providing both qualitative and quantitative information.

Experimental Protocol: GC-MS Method for this compound

The following protocol is based on established methods for the GC-MS analysis of aromatic amines and morpholine derivatives.[24][27][28][29]

1. Instrumentation:

  • GC system equipped with an autosampler, split/splitless injector, and a mass selective detector (MSD).

2. Derivatization:

  • Reagent: Pentafluoropropionic anhydride (PFPA).

  • Procedure:

    • To 1 mL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 50 µL of PFPA.

    • Vortex the mixture for 1 minute.

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature.

    • The sample is now ready for injection.

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Visualization of GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Deriv_Reagent Add PFPA Sample->Deriv_Reagent Reaction Heat (60°C) Deriv_Reagent->Reaction Injection GC Injection Reaction->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis Detection->Mass_Spectrum Quantification Quantification TIC->Quantification

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Cross-Validation: A Comparative Performance Analysis

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound, based on data for analogous compounds.[2][22]

ParameterHPLC-UVGC-MS (with Derivatization)Rationale and Causality
Specificity Good to ExcellentExcellentHPLC-UV specificity depends on chromatographic resolution from impurities. GC-MS offers higher specificity due to both chromatographic separation and mass fragmentation patterns.
Linearity (R²) >0.999[22]>0.995Both techniques can achieve excellent linearity. The derivatization step in GC-MS can sometimes introduce slight variability.
Accuracy (% Recovery) 98-102%[22]90-110%HPLC generally offers high accuracy. The multi-step sample preparation for GC-MS (extraction and derivatization) can lead to slightly lower and more variable recoveries.
Precision (%RSD) < 2%[22]< 10%The simpler workflow of HPLC typically results in higher precision (lower %RSD). The manual steps in derivatization can increase the variability in GC-MS.
LOD/LOQ ng/mL rangepg/mL rangeGC-MS, particularly with a selective detector, generally offers superior sensitivity compared to HPLC with a standard UV detector.
Robustness HighModerateHPLC methods are generally very robust. The derivatization reaction in GC-MS can be sensitive to small changes in conditions (e.g., temperature, time, reagent concentration).
Sample Throughput HighModerate to LowHPLC methods with short run times and direct injection allow for high throughput. The derivatization step in GC-MS adds significant time to the overall analysis.
Cost & Complexity LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS systems. The GC-MS method is also more complex due to the derivatization step.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound, each with its own set of advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis.

  • For routine quality control, assay, and purity analysis in a regulated environment, HPLC-UV is the recommended method. Its high precision, accuracy, robustness, and simpler workflow make it ideal for these applications. The method is also more cost-effective and allows for higher sample throughput.

  • For trace-level analysis, impurity identification, and in applications where high specificity is paramount, GC-MS is the superior choice. Its excellent sensitivity (low LOD/LOQ) and the structural information provided by the mass spectrum are invaluable for these purposes. However, the need for derivatization adds complexity and potential for variability, which must be carefully controlled.

A comprehensive cross-validation study should be performed when transferring between these methods or laboratories. This would involve analyzing the same set of samples by both methods and comparing the results to ensure they are equivalent within acceptable statistical limits. This practice provides a high degree of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Cytotoxicity of Novel 2-(Morpholin-4-ylmethyl)aniline Scaffolds and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology is perpetually driven by the quest for novel therapeutic agents that exhibit superior efficacy and a more favorable safety profile than existing treatments. A significant challenge in chemotherapy is the prevalence of drug resistance and severe side effects, which limit the clinical utility of potent drugs like doxorubicin and cisplatin[1][2]. This necessity has spurred the exploration of new chemical scaffolds with potential anticancer properties. Among these, derivatives of 2-(Morpholin-4-ylmethyl)aniline have emerged as a promising class of compounds. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacological properties, while the aniline scaffold is a key feature in many kinase inhibitors[3][4][5].

This guide provides an in-depth, objective comparison of the cytotoxic profiles of select this compound derivatives against cornerstone chemotherapeutic drugs. We will delve into the experimental data, present detailed methodologies for key cytotoxicity assays, and discuss the mechanistic rationale behind the experimental design. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this novel compound class.

Experimental Design and Rationale: A Foundation for Meaningful Comparison

To ensure a robust and scientifically valid comparison, the experimental framework must be meticulously designed. The choices of cell lines, reference compounds, and assessment methods are not arbitrary; they are selected to provide a comprehensive and clinically relevant evaluation.

Selection of Cancer Cell Lines

The cytotoxic evaluation was performed across a panel of well-characterized and commonly used human cancer cell lines to assess the breadth of activity:

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, a leading cause of cancer-related mortality.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, representing a common subtype of breast cancer.

  • HepG2 (Hepatocellular Carcinoma): A model for liver cancer, a malignancy with limited therapeutic options[6].

  • SHSY-5Y (Neuroblastoma): A human cell line used in scientific research on neurodegenerative diseases and cancer.

The use of multiple cell lines from different tissue origins helps to identify compounds with broad-spectrum activity versus those with lineage-specific effects.

Selection of Reference Compounds

To benchmark the performance of the novel aniline derivatives, two widely used chemotherapeutic agents were selected:

  • Doxorubicin (Dox): An anthracycline antibiotic that is one of the most potent and broadly effective anticancer drugs available, used since 1974[1][2]. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis[7].

  • Cisplatin: A platinum-based drug that is a mainstay in the treatment of various solid tumors. It forms DNA adducts, which trigger DNA damage responses and induce apoptosis.

It is crucial to note that reported IC50 values for these standard drugs can vary significantly between laboratories due to differing experimental conditions, such as cell passage number and assay duration[1][8]. A meta-analysis of cisplatin cytotoxicity data revealed extreme heterogeneity, underscoring the importance of concurrent internal controls in any comparative study[8].

Choice of Cytotoxicity Assays

A multi-assay approach provides a more complete picture of a compound's cytotoxic effect. We utilize two distinct, well-validated methods that measure different cellular endpoints.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability. It measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells[9].

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium[10][11]. LDH is a stable enzyme present in all eukaryotic cells; its presence in the supernatant is a direct indicator of compromised plasma membrane integrity and cell death[11]. This method provides a distinct advantage as it directly measures cell death, whereas a reduction in MTT signal could be due to either cell death or growth inhibition[12].

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compounds.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (A549, MCF-7, HepG2, SHSY-5Y) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding incubation_24h 3. 24h Incubation (Adherence & Recovery) seeding->incubation_24h treatment 5. Cell Treatment (48h Incubation) incubation_24h->treatment compound_prep 4. Compound Preparation (Serial Dilutions) compound_prep->treatment assay_choice Assay? treatment->assay_choice mtt_assay 6a. MTT Assay (Add MTT, Incubate, Add Solubilizer) assay_choice->mtt_assay Viability ldh_assay 6b. LDH Assay (Collect Supernatant, Add Reagents) assay_choice->ldh_assay Cytotoxicity readout 7. Spectrophotometric Reading (Absorbance Measurement) mtt_assay->readout ldh_assay->readout calculation 8. Data Calculation (% Viability / % Cytotoxicity) readout->calculation ic50 9. IC50 Determination (Dose-Response Curve) calculation->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and accuracy.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from the method first described by Mosmann (1983)[9].

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and reference drugs (Doxorubicin, Cisplatin) in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from cells with damaged plasma membranes[10][11].

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Control Preparation: For each experiment, prepare three essential controls[13]:

    • Background Control: Supernatant from wells containing medium but no cells.

    • Low Control (Spontaneous Release): Supernatant from untreated cells.

    • High Control (Maximum Release): Add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) to untreated control wells one hour before harvesting supernatant to induce maximum LDH release.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt dye) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_treated - Abs_low) / (Abs_high - Abs_low)] * 100

LDH_Mechanism cluster_healthy Healthy Cell (Intact Membrane) cluster_damaged Damaged Cell (Compromised Membrane) cluster_assay Colorimetric Reaction HealthyCell Cell LDH_in LDH DamagedCell Cell LDH_out LDH DamagedCell->LDH_out Release Lactate Lactate LDH_out->Lactate Catalyzes Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH NADH->NAD Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Colored) Tetrazolium->Formazan Diaphorase

Caption: Principle of the Lactate Dehydrogenase (LDH) Assay.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the potency of cytotoxic compounds. The following table summarizes the IC50 values (in µM) for representative morpholine-aniline scaffold derivatives and standard chemotherapeutic drugs against the selected cancer cell lines.

Compound/DrugA549 (Lung)MCF-7 (Breast)HepG2 (Liver)SHSY-5Y (Neuroblastoma)Reference(s)
Morpholine-Quinazoline Derivative (AK-3) 10.38 ± 0.276.44 ± 0.29Not Reported9.54 ± 0.15[14]
Morpholine-Quinazoline Derivative (AK-10) 8.55 ± 0.673.15 ± 0.23Not Reported3.36 ± 0.29[14]
2-Morpholino-4-anilinoquinoline (3d) Not ReportedNot Reported8.50 ± 0.08Not Reported[6][15]
2-Morpholino-4-anilinoquinoline (3c) Not ReportedNot Reported11.42 ± 0.01Not Reported[6][15]
Doxorubicin > 20 (Resistant)2.50 ± 1.7612.18 ± 1.89Not Reported[1][2]
Cisplatin 9.0 ± 1.6~11.5 (Varies)~16.9 (Varies)Not Reported[8][16][17]

Note: IC50 values for standard drugs can show high variability across studies. The values presented are representative examples from the cited literature. The morpholine derivatives were found to be non-toxic against non-cancerous HEK293 cells at concentrations up to 25 µM, suggesting potential cancer cell selectivity[14].

Discussion and Mechanistic Insights

The data presented in the table reveals that several this compound derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range. Notably, the morpholine-quinazoline derivative AK-10 displayed significant potency against MCF-7 (3.15 µM) and SHSY-5Y (3.36 µM) cell lines, comparable to or exceeding the efficacy of the standard drugs in some cases[14]. Similarly, the 2-morpholino-4-anilinoquinoline derivative 3d showed strong activity against the HepG2 liver cancer cell line (8.50 µM)[6][15].

An essential aspect of drug development is selectivity towards cancer cells over healthy cells. Studies on the morpholine-substituted quinazoline series showed that the compounds were non-toxic to the non-cancerous human embryonic kidney cell line (HEK293) at 25 µM, a concentration well above their IC50 values in cancer cells[14]. This suggests a favorable therapeutic window and a degree of cancer cell selectivity, a highly desirable trait for minimizing side effects.

Mechanistic studies provide crucial insights into how these compounds exert their cytotoxic effects. Research on the active morpholine-quinazoline derivatives (AK-3 and AK-10) indicated that they inhibit cell proliferation by inducing cell cycle arrest in the G1 phase[14]. Furthermore, the primary mode of cell death was identified as apoptosis[14]. A similar mechanism was observed for 2-morpholino-4-anilinoquinoline derivatives, which were found to cause an accumulation of HepG2 cells in the G0/G1 phase, thereby suppressing cancer cell growth[6][9]. This contrasts with Doxorubicin, which typically causes a G2/M phase arrest[7]. This difference in mechanism could be leveraged to treat cancers that are resistant to agents with different cell cycle checkpoints.

Conclusion and Future Directions

This comparative analysis demonstrates that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Several synthesized compounds exhibit potent cytotoxicity against a panel of human cancer cell lines, with IC50 values that are competitive with established chemotherapeutic drugs like Doxorubicin and Cisplatin. Crucially, these derivatives have also shown encouraging selectivity for cancer cells over non-cancerous cells in preliminary studies.

The primary mechanism of action appears to involve the induction of cell cycle arrest and apoptosis, highlighting a clear pathway for their anticancer effects.

Future research should focus on:

  • Broader Screening: Evaluating lead compounds against a larger panel of cancer cell lines, including drug-resistant models.

  • In-depth Mechanistic Studies: Identifying the specific molecular targets (e.g., kinases, apoptotic pathway proteins) to elucidate the precise mechanism of action.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.

  • In Vivo Efficacy: Progressing lead candidates into preclinical animal models to evaluate their antitumor activity and overall safety in a whole-organism context.

By systematically addressing these areas, the full therapeutic potential of the this compound scaffold can be realized, paving the way for a new generation of targeted and effective cancer therapies.

References

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CB[ 7 ]NPs against selected human... ResearchGate.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health.
  • RSC Publishing. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[ 7 ]-modified iron-oxide nanoparticles. RSC Publishing.
  • National Institutes of Health (NIH). (n.d.). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. National Institutes of Health.
  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... ResearchGate.
  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
  • PMC - PubMed Central. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC - PubMed Central.
  • International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
  • ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate.
  • Bio-protocol. (2025). Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. Bio-protocol.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray.
  • PMC - NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.

Sources

A Comparative Guide to Confirming the Binding Affinity of Morpholine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust and reproducible method for quantifying the binding affinity of novel chemical entities to their target enzymes is a cornerstone of preclinical research. This guide provides an in-depth comparison of the binding affinities of a series of thieno[3,2-d]pyrimidine derivatives, which incorporate the key 2-(morpholin-4-ylmethyl)aniline pharmacophore, to their target enzymes, the Class I phosphatidylinositol 3-kinases (PI3Ks). We will delve into the experimental rationale, provide a detailed protocol for a representative enzyme inhibition assay, and present comparative data to inform structure-activity relationship (SAR) studies.

The Central Role of Binding Affinity in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is long and fraught with challenges. A critical parameter that governs the potential success of a therapeutic agent is its binding affinity for its biological target.[1][2] Binding affinity, often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand (e.g., a drug candidate) and its target protein.[1][2] A high binding affinity indicates a strong and often specific interaction, which is a desirable characteristic for a drug as it can lead to higher potency and potentially fewer off-target effects.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. In the context of enzyme inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, contributing significantly to the binding energy and selectivity of the compound. This guide focuses on a series of thieno[3,2-d]pyrimidine derivatives that leverage this feature to achieve potent inhibition of the PI3K signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives as PI3K Inhibitors

The following table summarizes the in vitro enzymatic activity of a selection of thieno[3,2-d]pyrimidine derivatives against the p110α isoform of PI3K. This data, adapted from the seminal work on the discovery of GDC-0941, illustrates how subtle structural modifications can significantly impact binding affinity.

CompoundR1 GroupR2 Groupp110α IC50 (nM)
1 PhenylH19
2 3-FluorophenylH11
3 (GDC-0941) 1H-Indazol-4-yl4-methanesulfonylpiperazin-1-ylmethyl3
4 1H-Indazol-4-yl4-methylpiperazin-1-ylmethyl3
5 1H-Indazol-4-yl4-ethylpiperazin-1-ylmethyl4
6 1H-Indazol-4-yl4-(2-hydroxyethyl)piperazin-1-ylmethyl5

Data presented in this table is derived from Folkes, A. J., et al. (2008). The identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.

As the data illustrates, the parent compound with a simple phenyl group at the R1 position and no substitution at R2 (Compound 1) displays a respectable IC50 of 19 nM. The introduction of a fluorine atom to the phenyl ring (Compound 2) slightly improves the potency. However, the most significant enhancement in binding affinity is achieved by replacing the phenyl group with an indazole ring and introducing a substituted piperazin-1-ylmethyl moiety at the R2 position. The lead compound, GDC-0941 (Compound 3), exhibits a potent p110α IC50 of 3 nM. Interestingly, variations in the substituent on the piperazine ring (Compounds 4-6) have a minimal impact on the binding affinity for p110α, suggesting that the core structure is the primary driver of the interaction with this isoform.

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay (LanthaScreen™)

To ensure the trustworthiness and reproducibility of the binding affinity data, a well-controlled and validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a representative in vitro kinase assay using the LanthaScreen™ Eu Kinase Binding Assay, a robust method for quantifying enzyme-inhibitor interactions. This assay relies on the principle of fluorescence resonance energy transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer.

Materials and Reagents:
  • PI3K enzyme (e.g., recombinant human p110α/p85α)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (this compound derivatives)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • 384-well microplates (low-volume, non-binding surface)

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Experimental Workflow:

experimental_workflow cluster_prep Plate Preparation cluster_reaction Reaction Initiation cluster_readout Data Acquisition cluster_analysis Data Analysis A 1. Add 2.5 µL of 4X test compound/control to wells B 2. Add 2.5 µL of 4X Enzyme/ Eu-Antibody mixture A->B Incubate 15 min at RT C 3. Add 5 µL of 2X Tracer/ATP mixture B->C Start reaction D 4. Incubate 60 min at RT (dark) C->D E 5. Read plate on TR-FRET reader (Ex: 340 nm, Em: 615 nm & 665 nm) D->E F 6. Calculate Emission Ratio (665/615) E->F G 7. Plot Ratio vs. [Compound] F->G H 8. Fit data to sigmoidal dose-response curve to determine IC50 G->H

Caption: Workflow for a TR-FRET based PI3K enzyme inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to create a 4X working solution. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).

  • Enzyme/Antibody Mixture Preparation: Prepare a 4X mixture of the PI3K enzyme and the Eu-anti-GST antibody in the assay buffer. The final concentration of the enzyme should be at or below the Kd of the tracer.

  • Tracer/ATP Mixture Preparation: Prepare a 2X mixture of the Alexa Fluor™ 647-labeled kinase tracer and ATP in the assay buffer. The ATP concentration should be at its Km for the enzyme to ensure competitive binding conditions.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X test compound or control to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of the 4X Enzyme/Antibody mixture to all wells.

    • Mix the plate gently and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the 2X Tracer/ATP mixture to all wells to initiate the reaction. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET-capable plate reader. Set the excitation wavelength to 340 nm and measure the emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Causality Behind Experimental Choices

  • Choice of TR-FRET: This technology is highly sensitive and has a low background, making it ideal for detecting the binding of small molecules to enzymes. The time-resolved nature of the measurement minimizes interference from autofluorescent compounds.

  • ATP at Km: Running the assay at the Km of ATP for the enzyme ensures that the inhibitor is competing with a physiologically relevant concentration of the natural substrate. This provides a more accurate reflection of the compound's potential efficacy in a cellular context.

  • Pre-incubation of Enzyme and Inhibitor: The 15-minute pre-incubation step allows the inhibitor to bind to the enzyme before the tracer and ATP are added. This is particularly important for inhibitors with slow on-rates.

Conclusion

The systematic evaluation of binding affinity is a critical step in the development of potent and selective enzyme inhibitors. The case of the thieno[3,2-d]pyrimidine series of PI3K inhibitors demonstrates how a deep understanding of SAR, guided by robust biochemical assays, can lead to the identification of clinical candidates like GDC-0941. By employing well-validated and reproducible experimental protocols, such as the TR-FRET kinase assay detailed here, researchers can confidently compare the performance of their novel compounds and make informed decisions to advance their drug discovery programs.

References

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Shuttleworth, S. J. (2008). The identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Salphati, L., Pang, J., Plise, E. G., Lee, C., Zhang, X., Edgar, K. A., ... & Friedman, L. S. (2012). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Xenobiotica, 42(12), 1155–1167. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-(Morpholin-4-ylmethyl)aniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Morpholin-4-ylmethyl)aniline is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex chemical entities.[1] Its structure, featuring a primary aromatic amine ortho to a morpholinomethyl group, makes it an invaluable intermediate in pharmaceutical development and materials science. The morpholine moiety is a well-regarded pharmacophore in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key hydrogen bond acceptor for ligand-receptor interactions.[2][3] Notably, this compound is a key precursor in the synthesis of several targeted therapies, including the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5]

The strategic importance of this compound necessitates efficient and scalable synthetic access. This guide provides a head-to-head comparison of the most prevalent and practical synthetic strategies for its preparation. We will delve into the mechanistic rationale, comparative performance based on experimental data, and provide detailed protocols to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic disconnections. We will focus on the two most logical and industrially relevant pathways:

  • Route A: Reductive Amination of an Aldehyde Precursor. This convergent approach involves the formation of the benzylic C-N bond via the reaction of morpholine with an appropriate 2-aminobenzaldehyde derivative, followed by reduction.

  • Route B: Nucleophilic Substitution on a Benzyl Halide Precursor. This linear strategy relies on the displacement of a halide from a 2-nitrobenzyl halide with morpholine, followed by the reduction of the nitro group to the target aniline.

Below, we analyze these routes in detail, comparing their respective merits and drawbacks.

Route A: The Reductive Amination Pathway

This strategy is predicated on the well-established reductive amination reaction, a robust method for forming amine bonds.[6] The synthesis begins with the readily available 2-nitrobenzaldehyde, which is reduced in situ to 2-aminobenzaldehyde. This intermediate immediately reacts with morpholine to form an iminium ion, which is then reduced to the final product.

Reaction Scheme & Rationale

The process is typically a one-pot, two-step sequence. First, the nitro group is selectively reduced to an amine. A common and effective method for this is using iron powder in acetic acid, which is mild enough to avoid reducing the aldehyde.[7] Following the formation of 2-aminobenzaldehyde, morpholine is added along with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline-borane complex to reduce the transient iminium ion.[8]

cluster_0 Route A: Reductive Amination 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Aminobenzaldehyde 2-Aminobenzaldehyde 2-Nitrobenzaldehyde->2-Aminobenzaldehyde Nitro Reduction Iminium_Ion Iminium Ion Intermediate 2-Aminobenzaldehyde->Iminium_Ion Condensation Product This compound Iminium_Ion->Product Reduction Morpholine Morpholine Morpholine->Iminium_Ion Reducing_Agent_1 Fe / AcOH Reducing_Agent_2 NaBH(OAc)₃

Caption: Workflow for the Reductive Amination synthesis route.

Performance Analysis
MetricEvaluation
Starting Materials 2-Nitrobenzaldehyde and morpholine are inexpensive and widely available.
Reagent Profile Iron/acetic acid is a classic, cost-effective reducing system. NaBH(OAc)₃ is a mild and selective, albeit more expensive, reducing agent.
Reaction Conditions Generally mild (room temperature to moderate heating). The one-pot nature simplifies the workflow.
Yield & Purity High yields are commonly reported for reductive amination reactions. Purity is typically good, with purification often achievable via crystallization.
Scalability Excellent. The one-pot nature and use of common reagents make this route highly amenable to large-scale production.
Key Advantages High convergence, operational simplicity (one-pot), and use of readily available starting materials.
Key Disadvantages The stability of the 2-aminobenzaldehyde intermediate can be a concern, making the one-pot approach preferable.

Route B: The Nucleophilic Substitution Pathway

This classic and reliable route builds the molecule in a more linear fashion. It begins with 2-nitrobenzyl chloride or bromide. The benzylic halide is highly reactive towards nucleophilic substitution by morpholine. The resulting intermediate, 4-((2-nitrophenyl)methyl)morpholine, is then subjected to nitro group reduction to furnish the final product.

Reaction Scheme & Rationale

The first step is a standard Sₙ2 reaction. The secondary amine of morpholine acts as a nucleophile, displacing the halide from the benzylic position of 2-nitrobenzyl halide. A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is typically used to scavenge the H-X formed. The subsequent reduction of the aromatic nitro group is a standard transformation, readily achieved by catalytic hydrogenation (e.g., H₂ over Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) or iron.[9]

cluster_1 Route B: Nucleophilic Substitution 2-Nitrobenzyl_Halide 2-Nitrobenzyl Halide (X = Cl, Br) Intermediate 4-((2-nitrophenyl)methyl)morpholine 2-Nitrobenzyl_Halide->Intermediate Sₙ2 Substitution Product This compound Intermediate->Product Nitro Reduction Morpholine_Base Morpholine, Base (e.g., K₂CO₃) Reducing_Agent H₂ / Pd-C

Caption: Workflow for the Nucleophilic Substitution synthesis route.

Performance Analysis
MetricEvaluation
Starting Materials 2-Nitrobenzyl halides are commercially available but are lachrymatory and require careful handling.
Reagent Profile Morpholine and common inorganic bases are inexpensive. Catalytic hydrogenation is clean and efficient, though it requires specialized pressure equipment.
Reaction Conditions The substitution step is typically performed at or slightly above room temperature. The reduction step varies from room temperature (hydrogenation) to reflux (SnCl₂).
Yield & Purity Both steps generally proceed in high yield. The intermediate is often crystalline and easily purified, leading to a high-purity final product.
Scalability Good. The reactions are robust and well-understood. Catalytic hydrogenation is a standard industrial process.
Key Advantages Highly reliable and predictable reactions. The intermediate is stable and easy to isolate and purify, which can be beneficial for quality control.
Key Disadvantages Linear sequence (two distinct steps). 2-Nitrobenzyl halides are hazardous (lachrymators). Catalytic hydrogenation requires pressure reactors.

Quantitative Data Summary

The following table summarizes typical experimental data for the two primary synthetic routes, compiled from analogous transformations reported in the literature.

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Starting Material 2-Nitrobenzaldehyde2-Nitrobenzyl Bromide
Key Reagents 1. Fe, AcOH2. Morpholine, NaBH(OAc)₃1. Morpholine, K₂CO₃2. H₂ (50 psi), 10% Pd/C
Solvent Methanol or Dichloromethane (DCM)1. Acetonitrile (ACN)2. Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature 25-40 °C1. 25-80 °C2. 25 °C
Reaction Time 12-24 hours (one-pot)1. 4-8 hours2. 4-12 hours
Typical Overall Yield 75-85%80-90%
Purification Column Chromatography or CrystallizationCrystallization of intermediate and final product

Detailed Experimental Protocols

Protocol for Route A: Reductive Amination

Step 1: Synthesis of this compound via One-Pot Nitro Reduction and Reductive Amination

  • To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in methanol (0.5 M), add acetic acid (2.0 eq).

  • Carefully add iron powder (3.0 eq) portion-wise over 15 minutes. The reaction is exothermic. Maintain the temperature below 40°C using a water bath.

  • Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with methanol.

  • To the resulting filtrate (containing 2-aminobenzaldehyde), add morpholine (1.2 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford this compound.

Protocol for Route B: Nucleophilic Substitution

Step 1: Synthesis of 4-((2-nitrophenyl)methyl)morpholine

  • In a round-bottom flask, dissolve 2-nitrobenzyl bromide (1.0 eq) in acetonitrile (0.4 M).

  • Add morpholine (1.1 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the benzyl bromide.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be purified by recrystallization from ethanol/water.

Step 2: Reduction to this compound

  • Charge a pressure vessel (Parr shaker) with 4-((2-nitrophenyl)methyl)morpholine (1.0 eq) and 10% Palladium on carbon (5 mol % Pd).

  • Add ethanol or ethyl acetate as the solvent (0.3 M).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Shake the vessel at room temperature for 4-12 hours until hydrogen uptake ceases.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the catalyst through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which is typically of high purity.

Expert Insights and Conclusion

Both synthetic routes presented are robust, high-yielding, and scalable methodologies for preparing this compound. The choice between them often comes down to practical considerations of starting material availability, cost, and available laboratory equipment.

  • Route A (Reductive Amination) is arguably more elegant from a chemical synthesis perspective due to its convergent and one-pot nature. It minimizes unit operations, which is highly desirable in process chemistry. This route is likely the most cost-effective and efficient for large-scale industrial production, provided the in situ generation and reaction of 2-aminobenzaldehyde is well-controlled.

  • Route B (Nucleophilic Substitution) offers a more traditional, linear approach. Its primary advantage lies in the ability to isolate and purify a stable intermediate. This can be crucial for ensuring the highest purity of the final product, a common requirement in pharmaceutical synthesis. While it involves an additional step, the reactions themselves are exceptionally reliable. The main drawback is the handling of lachrymatory benzyl halides, which requires appropriate engineering controls (i.e., a fume hood).

For academic and small-scale research, both routes are excellent choices. For process development and manufacturing, the Reductive Amination pathway (Route A) likely holds a slight edge in overall efficiency and atom economy, making it the preferred strategy for sustainable, large-scale synthesis.

References

  • Beilstein Journals. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. [Link]

  • ResearchGate. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups. [Link]

  • MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. [Link]

  • Chem-Impex. 2-(morpholin-4-ylméthyl)aniline. [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • Google Patents.
  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • ResearchGate. Scheme 5.4 Synthesis of gefitinib (1)[10]. [Link]

  • NIH. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]

  • Chem-Impex. This compound. [Link]

  • NIH. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine. [Link]

  • ResearchGate. (2007). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (2016). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [Link]

  • NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • PubMed. (2024, October 30). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • ResearchGate. (2012). Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • ResearchGate. Scheme 1: Synthetic route for the preparation of 4-(2-aminophenyl)- morpholines. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • NIH. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • ResearchGate. Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination.... [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

Sources

Assessing the Selectivity of 2-(Morpholin-4-ylmethyl)aniline-based Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The 2-(Morpholin-4-ylmethyl)aniline moiety has emerged as a valuable pharmacophore in the design of potent kinase inhibitors, frequently incorporated into scaffolds targeting critical nodes in cancer signaling pathways. This guide provides an in-depth technical assessment of the selectivity of inhibitors based on this scaffold, with a focus on Focal Adhesion Kinase (FAK) inhibitors. We will delve into the rationale behind experimental design for selectivity profiling, present comparative data for a series of representative compounds, and provide detailed protocols to empower researchers in their own investigations.

The Strategic Importance of the this compound Scaffold

The this compound fragment is not merely a solubility-enhancing appendage; its structural and electronic features play a crucial role in inhibitor binding and selectivity. The morpholine ring, with its potential for hydrogen bonding and favorable pharmacokinetic properties, is a recurring motif in approved and experimental drugs[1]. When coupled to an aniline core, this substituent can orient the inhibitor within the ATP-binding pocket of a target kinase, enabling specific interactions with key residues. The flexibility of the methylene linker allows for conformational adjustments, facilitating an optimal fit within the active site. Our focus will be on a series of 2,4-dianilinopyrimidine derivatives where the 4-(morpholinomethyl)phenyl group is a key feature, as these compounds have shown promise as potent FAK inhibitors[2][3][4].

The Imperative of Selectivity in Kinase Inhibitor Development

Kinases share a conserved ATP-binding site, making the development of selective inhibitors a formidable challenge[5]. A lack of selectivity can lead to the inhibition of unintended kinases, resulting in a cascade of off-target effects that can manifest as cellular toxicity or unexpected pharmacological activities[5][6]. Therefore, rigorous selectivity profiling is a cornerstone of the preclinical development of any new kinase inhibitor. This process involves screening a candidate compound against a broad panel of kinases to identify any off-target interactions. The resulting selectivity profile provides a critical roadmap for predicting potential side effects and for understanding the compound's mechanism of action.

Comparative Selectivity of 2,4-Dianilinopyrimidine-Based FAK Inhibitors

A study by Wang et al. (2021) provides valuable insights into the structure-activity relationship and potency of a series of 2,4-dianilinopyrimidine derivatives incorporating the 4-(morpholinomethyl)phenyl moiety as FAK inhibitors. While a comprehensive kinome-wide selectivity screen for each compound was not presented, the data allows for a comparative assessment of their on-target potency against FAK.

Table 1: Comparative Potency of 2,4-Dianilinopyrimidine Derivatives Against FAK [3]

CompoundR Group on N-substituted BenzamideFAK IC50 (µM)H1975 Cell IC50 (µM)A431 Cell IC50 (µM)
8a 2-hydroxy-5-chlorobenzamide0.047 ± 0.0060.044 ± 0.0110.119 ± 0.036
8c 2-hydroxy-5-methylbenzamide0.030 ± 0.0070.068 ± 0.0150.235 ± 0.041
8d 2-hydroxy-4-methylbenzamide0.040 ± 0.0110.081 ± 0.0180.312 ± 0.055
9a 2-(furoxan-3-yl)-5-chlorobenzamide> 101.25 ± 0.213.67 ± 0.48
9c 2-(furoxan-3-yl)-5-methylbenzamide0.089 ± 0.0140.43 ± 0.081.12 ± 0.19
9d 2-(furoxan-3-yl)-4-methylbenzamide0.066 ± 0.0140.31 ± 0.060.89 ± 0.15
TAE226 (Positive Control)Not Reported0.15 ± 0.030.45 ± 0.09

Data is presented as mean ± standard deviation.

  • Potent On-Target Activity: Several compounds, notably 8a , 8c , and 8d , exhibit potent, low nanomolar inhibition of FAK, surpassing the activity of the control compound TAE226 in cellular assays[3].

  • Structural Impact on Potency: The nature of the substituent on the benzamide moiety significantly influences FAK inhibitory activity. The presence of a hydroxyl group (compounds 8a , 8c , 8d ) appears to be more favorable for potent FAK inhibition compared to the furoxan-containing derivatives (9a , 9c , 9d )[3].

  • Cellular Efficacy: The potent enzymatic inhibition of FAK by the lead compounds translates into significant anti-proliferative activity in cancer cell lines known to be sensitive to FAK inhibition[3].

While this provides a strong foundation, a comprehensive understanding of selectivity requires broader screening. For instance, the well-characterized FAK inhibitor VS-4718, which does not share the this compound scaffold, has been shown to be highly selective for FAK and its close homolog PYK2 in a KINOMEscan™ panel, with minimal off-target binding at a 1 µM concentration[6]. This highlights the importance of assessing novel inhibitors against a wide array of kinases to uncover potential off-target liabilities.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To ensure the scientific integrity of selectivity data, a robust and well-validated experimental protocol is essential. Below is a detailed, step-by-step methodology for a representative in vitro kinase selectivity profiling assay using a radiometric approach, a widely accepted standard in the field.

Protocol: In Vitro Radiometric Kinase Selectivity Profiling

This protocol is adapted from established methodologies for assessing kinase inhibitor selectivity.

1. Reagents and Materials:

  • Purified, active kinase enzymes (a panel of representative kinases from different families).

  • Specific peptide or protein substrates for each kinase.

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a source of bovine serum albumin).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Test inhibitor compounds dissolved in 100% DMSO.

  • 96-well or 384-well microplates.

  • Phosphocellulose or streptavidin-coated filter plates (depending on the substrate).

  • Scintillation fluid and a microplate scintillation counter.

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in 100% DMSO. A typical starting concentration for a screening panel is 10 µM.

  • Kinase Reaction Setup:

    • In each well of the microplate, add the kinase reaction buffer.

    • Add the specific peptide or protein substrate for the kinase being assayed.

    • Add the test inhibitor at the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%, to avoid solvent effects).

    • Add the purified kinase enzyme to each well, except for the negative control wells.

  • Initiation of Kinase Reaction:

    • Prepare a solution of [γ-³³P]ATP in the kinase reaction buffer. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution to each well.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • Transfer the reaction mixture to a filter plate (phosphocellulose for positively charged substrates or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection and Data Analysis:

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the amount of incorporated radiolabel using a microplate scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound relative to a vehicle control (DMSO only).

    • Data is typically expressed as percent inhibition at a given concentration or as an IC50 value if a dose-response curve is generated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical kinase inhibitor selectivity profiling workflow and the targeted inhibition of the FAK signaling pathway.

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis a Test Inhibitor Stock (in DMSO) b Serial Dilution Series a->b c Add Kinase, Substrate, and Inhibitor to Plate b->c d Initiate with [γ-³³P]ATP c->d e Incubate at 30°C d->e f Stop Reaction & Capture Phosphorylated Substrate e->f g Wash to Remove Unincorporated ATP f->g h Measure Radioactivity g->h i Calculate % Inhibition h->i j Generate Selectivity Profile i->j

Caption: Workflow for in vitro kinase inhibitor selectivity profiling.

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src activates PI3K PI3K FAK->PI3K activates Migration Cell Migration & Invasion FAK->Migration Src->FAK phosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound -based FAK Inhibitor Inhibitor->FAK inhibits

Caption: Targeted inhibition of the FAK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The comparative data on FAK inhibitors presented herein demonstrates the potential for achieving high on-target potency with this chemical series. However, it is imperative that future studies on novel inhibitors incorporating this scaffold include comprehensive, kinome-wide selectivity profiling to fully elucidate their off-target profiles. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to conduct these critical assessments, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Slack, R. L., et al. (2013). Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice. Blood, 122(8), 1479–1482. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]

  • Farand, J., et al. (2016). Selectivity switch between FAK and Pyk2: Macrocyclization of FAK inhibitors improves Pyk2 potency. Bioorganic & Medicinal Chemistry Letters, 26(22), 5486-5490. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). New Insights on Fak and Fak Inhibitors. Current Medicinal Chemistry, 22(25), 2935-2949. [Link]

  • Guan, H., et al. (2018). Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions. Molecules, 23(8), 2049. [Link]

  • Xie, L., et al. (2015). Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12833. [Link]

  • Drewry, D. H., et al. (2017). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 13(2), 125–132. [Link]

  • Pop, C. E., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3237-3248. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Ciulla, M. G., et al. (2023). 2,4-Diphenylpyrimidines (DPPY) as FAK inhibitors. The pyrimidine... ResearchGate. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • Drewry, D. H., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

  • Butkiewicz, M., et al. (2013). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 53(12), 3243–3254. [Link]

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3580-3596. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Cheng, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267–276. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the proper and safe disposal of 2-(Morpholin-4-ylmethyl)aniline (CAS No. 95539-61-0), a compound utilized in pharmaceutical development and polymer chemistry.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established laboratory safety protocols and regulatory standards, intended for an audience of trained researchers, scientists, and drug development professionals.

The core principle of chemical waste management is that all waste must be treated as hazardous unless confirmed otherwise.[2] The disposal process is governed by a "cradle-to-grave" framework established by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates strict control from generation to final disposal.[2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data is not fully available, Safety Data Sheets (SDS) for this compound and its structural isomers indicate potential health risks.[4] One SDS for a related compound, 4-(Morpholinomethyl)aniline, identifies it as a corrosive material that causes eye, skin, digestive, and respiratory tract burns.[5] Therefore, a conservative approach assuming similar hazards is warranted.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield approved under standards like NIOSH (US) or EN 166 (EU).[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[5] If exposure limits are likely to be exceeded, a NIOSH-approved respirator should be used.[6]

Property Information Source
CAS Number 95539-61-0Chem-Impex[1]
Appearance Light brown solidChem-Impex[1]
Molecular Formula C₁₁H₁₆N₂OChem-Impex[1]
Boiling Point 361.4°C at 760 mmHgAngene Chemical[6]
Known Hazards Potential for skin, eye, and respiratory irritation/burns.Fisher Scientific, Cole-Parmer[5][7]
Storage Store in a cool, dry, well-ventilated place (2-8°C recommended) in a tightly closed container.Chem-Impex, Angene Chemical[1][6]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates.Fisher Scientific[7]

Laboratory Waste Segregation and Containment

Proper segregation is the foundation of safe chemical waste disposal. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[8]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Dedicate a specific waste container solely for this compound and materials contaminated with it. Do not mix with other chemical wastes, especially acids or strong oxidizers.[7][8]

  • Select an Appropriate Container:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred for their durability.[9]

    • Ensure the container is suitable for solid waste. For solutions containing this compound, use a compatible liquid waste container.

  • Properly Label the Waste Container:

    • All waste containers must be clearly labeled the moment waste is first added.[8][10]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations.

      • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

      • The date of accumulation.

  • Manage Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads, and contaminated items like gloves or weighing paper, must be placed in the designated solid hazardous waste container.[2]

    • Empty containers that held the pure compound must be managed as hazardous waste and should not be triple-rinsed for regular disposal unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.[2][10]

On-Site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.[9][10]

  • Secure Storage: Keep waste containers closed at all times except when adding waste.[9]

  • Secondary Containment: Store the container in a secondary containment bin or tray to capture any potential leaks.

  • Volume Limits: Be aware of regulatory limits for waste accumulation. In the U.S., a maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three days.[9][10]

Waste_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A Generate Waste (this compound) B Characterize Waste (Consult SDS & EHS) A->B C Select Compatible Waste Container B->C Hazardous D Label Container (Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E G Keep Container Closed E->G F Is Container Full or Storage Limit Reached? F->A No H Contact EHS for Waste Pickup Request F->H Yes G->F I EHS Transports Waste to Central Accumulation Area H->I J Licensed Disposal Vendor Collects Waste I->J K Final Disposal at TSDF Facility (Treatment, Storage, Disposal) J->K

Caption: Workflow for compliant hazardous waste disposal from the lab to final disposal.

Spill Management

Accidental spills must be managed immediately and treated as hazardous waste.[2]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or poses an inhalation hazard, evacuate the lab.

  • Don PPE: Wear the full complement of PPE as described in Section 1.

  • Contain and Clean: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[6] For liquid spills, use a chemical absorbent spill kit.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be placed in the sealed container.[2]

Final Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[11] Evaporation or disposal down the drain is strictly prohibited and illegal.[2][4][6]

The process is as follows:

  • Waste Pickup Request: Once your waste container is full or has reached its storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[9]

  • Professional Handling: The EHS department will collect the waste and consolidate it for pickup by a certified hazardous waste contractor.[10]

  • Transportation and Disposal: The contractor will transport the waste off-site to a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all transportation regulations, such as those from the Department of Transportation (DOT).[3][12]

This procedural guide is founded on the principle of proactive safety and regulatory adherence. By treating this compound with the appropriate level of caution and following a structured disposal plan, laboratories can ensure the safety of their personnel and maintain environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance.

References

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025-03-21). University of Canterbury. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. Princeton University. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-04-15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • CountyOffice.org. (2024-11-22). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]

  • Angene Chemical. (2021-05-01). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(Morpholinomethyl)aniline. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. Among these, 2-(Morpholin-4-ylmethyl)aniline (CAS No. 95539-61-0), a versatile intermediate, holds significant promise.[1] Its unique structure, combining an aniline moiety with a morpholine group, makes it a valuable building block in the synthesis of therapeutics, specialty polymers, and agrochemicals.[1] However, realizing its potential necessitates a robust understanding of its hazard profile and the implementation of rigorous safety protocols to protect laboratory personnel.

This guide provides an in-depth, experience-driven framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the rationale behind each safety recommendation, empowering you to build a self-validating system of protection. Our focus is on providing essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational and disposal plans.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough risk assessment is paramount. While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure as an aromatic amine warrants a high degree of caution. Aromatic amines as a class are known for their potential for skin absorption and, in some cases, carcinogenicity and mutagenicity.[2]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Absorption: Like many aromatic amines, there is a potential for absorption through the skin, which can lead to systemic effects.[2]

  • Inhalation: Inhalation of dust or aerosols may be harmful.

  • Ingestion: Ingestion may be harmful.

  • Suspected Carcinogen: Due to its aniline substructure, it should be handled as a potential carcinogen.

Given these potential hazards, a multi-layered approach to personal protection is essential. The following sections provide a detailed, step-by-step guide to the appropriate PPE and handling procedures.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific risks posed by the chemical. For this compound, which is a light brown solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Hand Protection: A Critical Barrier

The choice of gloves is arguably one of the most critical decisions in handling this compound. Standard disposable nitrile gloves, while offering protection against a range of chemicals, generally show poor resistance to aromatic amines.[3][4][5]

Glove MaterialRecommendationRationale
Primary Gloves Butyl Rubber Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including ketones, esters, and amine derivatives.[6][7] They are a preferred choice for handling aromatic amines where direct and prolonged contact is possible.
Secondary Gloves (Double Gloving) Nitrile Gloves (as an outer layer) While not recommended for primary protection against aromatic amines, wearing a nitrile glove over a butyl rubber glove can provide an additional layer of protection and can be easily removed and disposed of in case of minor splashes, preserving the primary butyl glove. This practice also aids in dexterity.
Inspection and Replacement Always inspect gloves for any signs of degradation, punctures, or swelling before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately, following proper doffing procedures to avoid skin contamination.Chemical permeation can occur without visible signs on the glove's surface. A stringent replacement schedule is a critical component of safe handling.

PPE_Selection_Gloves cluster_primary Primary Protection cluster_secondary Secondary Protection (Double Gloving) cluster_practice Best Practices Butyl_Rubber Butyl Rubber Gloves Nitrile_Gloves Nitrile Gloves (Outer Layer) Butyl_Rubber->Nitrile_Gloves Wear Nitrile over Butyl Inspect Inspect Before and During Use Nitrile_Gloves->Inspect Replace Immediate Replacement Upon Contact Inspect->Replace

Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient for handling potentially carcinogenic and skin-absorbable materials.

  • Chemical-Resistant Lab Coat or Gown: A lab coat made of a material with low permeability, such as polyester or a poly-cotton blend, should be worn.

  • Disposable Sleeves: For procedures with a higher risk of splashes, disposable sleeves worn over the lab coat can provide an additional layer of protection.

  • Closed-toe Shoes: Always wear closed-toe shoes made of a non-porous material.

Eye and Face Protection: A Non-Negotiable
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer adequate protection from splashes or fine dust.

  • Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with safety goggles.

Respiratory Protection: Engineering Controls First

The first line of defense against inhalation hazards is to use engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.

In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required.

  • Respirator Selection: A NIOSH-approved respirator is necessary. For a solid compound like this, a half or full-facepiece respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[8] The choice between a half and full-facepiece depends on the potential for eye irritation; if eye irritation is a concern, a full-facepiece respirator is required.[8] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[9]

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation:
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Donning PPE: Put on PPE in the correct order: lab coat, inner gloves (butyl rubber), outer gloves (nitrile), and eye/face protection.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Inner_Gloves 2. Inner Gloves (Butyl) Don_Coat->Don_Inner_Gloves Don_Outer_Gloves 3. Outer Gloves (Nitrile) Don_Inner_Gloves->Don_Outer_Gloves Don_Goggles 4. Goggles/Face Shield Don_Outer_Gloves->Don_Goggles Doff_Outer_Gloves 1. Outer Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Outer_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Inner_Gloves 4. Inner Gloves Doff_Coat->Doff_Inner_Gloves

Handling:
  • Weighing: Use a balance inside the fume hood or a powder containment hood.

  • Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step in the safe handling of this compound. All waste generated should be treated as hazardous and potentially carcinogenic.[10][11]

Waste Segregation and Collection:
  • Solid Waste: All contaminated solid materials, including used gloves, disposable lab coats, weighing paper, and contaminated spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.[11] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[11]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Decontamination:
  • Glassware and Equipment: All non-disposable glassware and equipment that has come into contact with the chemical must be decontaminated. A common method is to rinse the equipment with a suitable solvent (one in which the compound is soluble) in a fume hood.[12] The solvent rinsate must be collected as hazardous liquid waste.[13]

  • Work Surfaces: At the end of each procedure, the work surface within the fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by soap and water.[12][14] All cleaning materials must be disposed of as solid hazardous waste.[12]

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all containers are properly labeled with the full chemical name and associated hazards.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, harnessing its potential while ensuring the highest standards of laboratory safety.

References

  • International Chemical Safety Cards. (n.d.). NITRILE GLOVES (chemical resistance). Retrieved from [Link]

  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. Retrieved from [Link]

  • SKC Inc. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • NIOSH. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]

  • Greenflow. (2024). Disposal Methods for Chemical Waste: A Comprehensive Guide. Retrieved from [Link]

  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Respirator Selection and Use. Retrieved from [Link]

  • S&G Gloves. (2023). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • HazChem Environmental. (n.d.). Toxic Waste Disposal. Retrieved from [Link]

  • National Science Teaching Association. (2018). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Environmental Health and Safety, University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • The Glove Guru. (n.d.). Butyl Gloves. Retrieved from [Link]

  • INTCO Glove. (2023). Nitrile Gloves: Chemical Resistance Focus. Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

  • University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-4-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.